Isochroman-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCPCHSZBGPHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390106 | |
| Record name | Isochroman-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13328-85-3 | |
| Record name | Isochroman-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Asymmetric Synthesis of Isochroman-1-Carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The isochroman scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents. Specifically, isochroman-1-carboxylic acid and its derivatives serve as crucial chiral building blocks in medicinal chemistry, exhibiting a wide range of therapeutic properties, including potential as anti-diabetic agents[1]. The stereochemistry at the C1 position is often critical for biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective. This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of this compound and its immediate precursors, focusing on the underlying principles, mechanistic details, and practical applications of state-of-the-art catalytic systems.
Introduction: The Significance of the Isochroman Moiety
The isochroman ring system is a recurring feature in numerous natural products and synthetic compounds with significant pharmacological activities[2]. The controlled introduction of a carboxylic acid group at the C1 position, particularly in an enantiomerically pure form, unlocks access to a valuable class of molecules for drug discovery programs. The carboxylic acid functional group, while beneficial for target interaction, can sometimes present pharmacokinetic challenges[3][4][5]. However, its presence provides a versatile handle for further chemical modification and the exploration of bioisosteric replacements to optimize drug-like properties[6]. This guide will delve into the primary catalytic asymmetric methodologies that enable the efficient and stereocontrolled construction of these vital chiral synthons.
Key Asymmetric Strategies and Mechanistic Insights
The asymmetric synthesis of the isochroman core has been approached through several elegant catalytic strategies. This section will dissect three of the most powerful and widely adopted methods: the Oxa-Pictet-Spengler reaction, intramolecular oxa-Michael additions, and the trapping of carboxylic oxonium ylides to form precursor isochromanones.
Enantioselective Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochromans, involving the cyclization of a β-arylethanol with an aldehyde or its equivalent[7][8][9]. The asymmetric variant of this reaction has been a subject of intense research, with chiral Brønsted acids emerging as particularly effective catalysts.
Causality of Experimental Choices: The choice of catalyst is pivotal in achieving high enantioselectivity. Chiral phosphoric acids (CPAs) and their derivatives have proven to be highly effective by acting as bifunctional catalysts, activating the electrophile and organizing the transition state through a network of non-covalent interactions[10][11][12]. A key challenge is the potential for catalyst aggregation, which can negatively impact enantioselectivity. Therefore, reaction conditions, such as catalyst loading, are often optimized to favor the monomeric catalytic species[13][14].
Mechanistic Pathway: The reaction proceeds through the formation of an oxocarbenium ion intermediate upon condensation of the β-arylethanol with the carbonyl compound, catalyzed by the chiral acid. The chiral catalyst then orchestrates the intramolecular cyclization, directing the nucleophilic attack of the aromatic ring onto one face of the oxocarbenium ion, thereby establishing the stereocenter at the C1 position.
Caption: Key steps in the bifunctional catalyst-mediated oxa-Michael addition.
This methodology has been successfully applied to the synthesis of a key intermediate for the D4 receptor antagonist Sonepiprazole, demonstrating its utility in pharmaceutical development.[15]
Asymmetric Synthesis of Isochromanone Precursors
Isochromanones are valuable precursors that can be readily converted to isochroman-1-carboxylic acids through hydrolysis and subsequent reduction or other functional group manipulations. An innovative approach to chiral isochromanones involves the trapping of carboxylic oxonium ylides.[16][17][18][19]
Causality of Experimental Choices: This strategy employs a dual catalytic system, typically combining an achiral rhodium(II) salt and a chiral Lewis acid complex (e.g., N,N'-dioxide-metal complexes).[16][17][18][19] The rhodium catalyst is responsible for generating a rhodium-carbenoid from a diazo compound, which then forms an oxonium ylide with a carboxylic acid substrate. The chiral Lewis acid then takes over, controlling the stereochemistry of the subsequent intramolecular aldol cyclization. The use of α-diazoketones instead of α-diazoesters is often crucial to favor the desired cascade reaction over competitive side reactions like 1,1-O-H insertion.[16][17][18]
Mechanistic Pathway:
-
Ylide Formation: The rhodium(II) catalyst reacts with an α-diazoketone to form a rhodium-carbenoid. This intermediate then undergoes an O-H insertion with a ketoacid substrate to generate a carboxylic oxonium ylide.
-
Enol Generation: The oxonium ylide undergoes a-[13][16]proton shift to form a (Z)-enol intermediate, releasing the rhodium catalyst.
-
Asymmetric Aldol Cyclization: The chiral Lewis acid catalyst coordinates to the ketone carbonyl of the enol intermediate, activating it for a highly enantioselective and diastereoselective intramolecular aldol addition. This cyclization forges the isochromanone ring and sets the two contiguous stereocenters.
This bimetallic relay catalysis provides access to a variety of benzo-fused δ-lactones bearing vicinal quaternary stereocenters with good to excellent enantioselectivity.[17][18]
Data Presentation: A Comparative Overview
The following table summarizes the performance of the discussed catalytic systems in representative examples.
| Synthetic Strategy | Catalyst System | Substrate Example | Yield (%) | ee (%) / er | Reference |
| Oxa-Pictet-Spengler | Conjugate-Base-Stabilized Carboxylic Acid (CBSCA) | β-Aryl ethanol + Ketal | Good to Excellent | High | [13][14] |
| Intramolecular Oxa-Michael | Bifunctional Iminophosphorane (BIMP) | Benzylic alcohol tethered to α,β-unsaturated ester | up to 99 | up to 99.5:0.5 | [15][20] |
| Intramolecular Oxa-Michael | Squaramide-Cinchona Catalyst | Benzylic alcohol tethered to α,β-unsaturated ketone | High | High | [15] |
| Oxonium Ylide Trapping | Rh₂(TFA)₄ / Chiral N,N'-dioxide-Fe(III) or Sc(III) | 2-Cinnamoylbenzoic acid + α-Diazoketone | 61-71 | 94-95 | [16][17][18] |
Experimental Protocols
The following are representative, detailed protocols derived from the literature for the key synthetic transformations discussed.
Protocol: BIMP-Catalyzed Intramolecular Oxa-Michael Addition
This protocol is a generalized representation based on the work described by Smith and coworkers.[15][20]
Step-by-Step Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add the bifunctional iminophosphorane (BIMP) catalyst (e.g., 5-10 mol%).
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., THF or toluene) is added via syringe.
-
The substrate, a tethered alcohol-Michael acceptor (1.0 equivalent), is added to the vial, either neat or as a solution in the reaction solvent.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required duration (e.g., 24 hours).
-
Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched isochroman product.
-
The enantiomeric ratio (er) is determined by chiral HPLC or SFC analysis.
Protocol: Asymmetric Isochromanone Synthesis via Oxonium Ylide Trapping
This protocol is a generalized representation based on the work of Feng and coworkers.[16][17][18]
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (e.g., 4.4 mol%) and the metal salt (e.g., Fe(OTf)₃ or Sc(OTf)₃, 4.0 mol%).
-
Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30-60 minutes to form the chiral Lewis acid complex.
-
Add the ketoacid substrate (A1, 1.0 equivalent) and the achiral rhodium catalyst (e.g., Rh₂(OAc)₄, 1.0 mol%).
-
Cool the mixture to the desired temperature (e.g., -10 °C).
-
Add the α-diazoketone (B1, 1.2 equivalents) in one portion.
-
Stir the reaction mixture at this temperature until the ketoacid is completely consumed, as monitored by TLC.
-
Quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the optically active isochromanone.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Conclusion and Future Outlook
The asymmetric synthesis of this compound and its derivatives has witnessed remarkable progress, driven by the development of sophisticated organocatalytic and bimetallic systems. The Oxa-Pictet-Spengler reaction, intramolecular oxa-Michael addition, and cascade reactions involving oxonium ylides represent the forefront of this field, offering high efficiency and excellent stereocontrol. These methods provide robust platforms for accessing a diverse array of chiral isochroman scaffolds, which are indispensable for the advancement of drug discovery and development programs. Future research will likely focus on expanding the substrate scope, further reducing catalyst loadings, and developing novel catalytic systems that operate under even milder and more sustainable conditions, thereby continuing to fuel innovation in medicinal chemistry.
References
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A Guide to the Stereoselective Synthesis of Isochroman-1-Carboxylic Acid Derivatives
Executive Summary
The isochroman scaffold is a privileged heterocyclic motif prevalent in a wide array of bioactive natural products and pharmaceutical agents.[1][2] The stereochemical configuration of substituents on the isochroman ring is often critical for biological activity, making stereoselective synthesis a paramount objective in medicinal chemistry and drug development.[3][4] This guide provides an in-depth analysis of modern, field-proven strategies for the stereoselective construction of isochroman-1-carboxylic acid derivatives and related structures. We will dissect the mechanistic underpinnings of key transformations, including organocatalytic intramolecular oxa-Michael additions, chiral Brønsted acid-catalyzed oxa-Pictet-Spengler reactions, and transition-metal-catalyzed C–H insertions. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers aiming to design and execute robust, stereocontrolled syntheses of this important class of molecules.
Introduction: The Significance of Chiral Isochromans
The isochroman core is a recurring structural feature in molecules exhibiting diverse biological properties.[1] The precise three-dimensional arrangement of atoms—the molecule's chirality—can dramatically influence its interaction with biological targets. A single enantiomer of a drug may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[3][4] Consequently, the development of synthetic methods that provide access to enantiomerically pure compounds is a cornerstone of modern drug discovery.
Derivatives of this compound are of particular interest. For example, novel isochroman carboxylic acids have been synthesized and evaluated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), highlighting their potential as anti-diabetic agents.[5] The ability to control the stereocenter at the C1 position, which bears the carboxylic acid group, is therefore a critical synthetic challenge with direct implications for therapeutic development. This guide focuses on the catalytic asymmetric strategies that enable chemists to meet this challenge with precision and efficiency.
Core Synthetic Strategies: A Mechanistic Perspective
The stereoselective synthesis of isochromans has witnessed significant advances through the application of asymmetric catalysis. Three dominant strategies have emerged: organocatalysis, chiral Brønsted acid catalysis, and transition metal catalysis.
Asymmetric Organocatalysis: The Intramolecular Oxa-Michael Addition
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has revolutionized asymmetric synthesis.[6][7] For the construction of chiral isochromans, the intramolecular oxa-Michael addition of a tethered alcohol to an α,β-unsaturated ester or amide is a powerful and atom-economical approach.[8][9]
Causality of the Approach: This strategy is elegant because it forms the core heterocyclic ring and sets the C1 stereocenter in a single, stereocontrolled step. The challenge lies in the relatively low nucleophilicity of alcohols and the need to overcome a high activation barrier for the cyclization.[10] Bifunctional catalysts are expertly suited for this task. They possess both a Brønsted base site to deprotonate the alcohol, increasing its nucleophilicity, and a hydrogen-bond donor site to activate the Michael acceptor and orient the substrate within a chiral pocket.
Bifunctional iminophosphoranes (BIMPs) have proven exceptionally effective.[8][10] Their high basicity enables the reaction of even less reactive alcohol nucleophiles, while the modularity of the catalyst structure allows for fine-tuning to achieve high enantioselectivity across a broad range of substrates.[10]
Caption: Catalytic cycle for BIMP-catalyzed oxa-Michael addition.
Chiral Brønsted Acid Catalysis: The Oxa-Pictet-Spengler Reaction
The oxa-Pictet-Spengler reaction is a classic acid-catalyzed cyclization between a β-arylethanol and a carbonyl compound (or its equivalent, like a ketal) to form an isochroman.[11][12] Rendering this transformation enantioselective provides a direct route to 1,1-disubstituted isochromans, creating a tertiary stereocenter.
Causality of the Approach: The key to this reaction is the in-situ generation of a reactive oxocarbenium ion from the carbonyl component upon protonation by a Brønsted acid. This electrophile is then trapped by the nucleophilic aromatic ring of the β-arylethanol. A chiral Brønsted acid, such as a BINOL-derived phosphoric acid (CPA) or a conjugate-base-stabilized carboxylic acid (CBSCA), creates a chiral environment around the oxocarbenium ion.[13][14] The catalyst's conjugate base can interact with the substrate through hydrogen bonding, orienting the nucleophile for a facial-selective attack on the electrophile, thereby controlling the stereochemical outcome.[13][15]
Detailed mechanistic studies have shown that factors like catalyst aggregation can significantly impact reactivity and enantioselectivity, with monomeric catalyst species often favoring the highly enantioselective pathway.[13] Therefore, experimental conditions, particularly low catalyst loadings, are critical for success.[16]
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Introduction: The Significance of Chirality in Isochroman Scaffolds
An In-Depth Technical Guide to the Chiral Resolution of Racemic Isochroman-1-Carboxylic Acid
The isochroman framework is a privileged structure found in numerous biologically active natural products and synthetic molecules. When functionalized with a carboxylic acid at the C1 position, a stereocenter is created, giving rise to (R)- and (S)-enantiomers. The differential spatial arrangement of these enantiomers leads to distinct interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even responsible for adverse effects.[1]
Synthesizing this compound from achiral precursors typically yields a 50:50 mixture of its two enantiomers, known as a racemate or racemic mixture.[2] Because enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), their separation—a process known as chiral resolution—presents a significant challenge.[1][3] This guide outlines the primary strategies to overcome this challenge, enabling access to the individual, enantiomerically pure compounds essential for drug discovery and development.
Foundational Strategy: Classical Resolution via Diastereomeric Salt Formation
The most established and industrially tested method for resolving racemic acids is through the formation of diastereomeric salts.[4][5] This technique, pioneered by Louis Pasteur, leverages a simple acid-base reaction to create separable compounds.[2][4]
The Principle of Diastereomeric Crystallization
The core principle involves reacting the racemic acid, (±)-Isochroman-1-carboxylic acid, with a single, pure enantiomer of a chiral base (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomers.
(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt (S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt
Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[1] This solubility difference allows for the separation of the two diastereomeric salts by fractional crystallization.[6] The less soluble salt will preferentially crystallize from the solution, allowing its isolation by filtration. The more soluble salt remains in the mother liquor. Once the diastereomeric salts are separated, a simple acid-base workup is used to break the salt, liberating the pure enantiomer of the carboxylic acid and recovering the resolving agent.[7]
Selecting the Optimal Chiral Resolving Agent
The success of a classical resolution hinges on the choice of the resolving agent and the crystallization solvent. The interaction between the acid and the chiral base must form a stable, crystalline salt with a significant solubility difference between the two diastereomers. The selection process is often empirical, but several classes of chiral bases have proven effective for resolving carboxylic acids.
| Resolving Agent Class | Specific Examples | Rationale for Use |
| Alkaloids | Cinchonidine, Quinine, Brucine, Strychnine | Rigid, complex structures that form well-defined crystal lattices. Widely available from natural sources.[8][9][10][11] |
| Synthetic Amines | (R)- or (S)-α-Methylbenzylamine | Simple, cost-effective, and highly effective for a wide range of aromatic carboxylic acids.[4][12][13] |
| Amino Alcohols | (1S,2R)-1-Aminoindan-2-ol | Provides multiple points of interaction (amine, hydroxyl) for chiral recognition.[8] |
Experimental Protocol: Resolution with (S)-(-)-α-Methylbenzylamine
This protocol provides a robust starting point for the resolution of (±)-isochroman-1-carboxylic acid. Optimization of solvent, temperature, and stoichiometry is recommended.
Step 1: Diastereomeric Salt Formation
-
In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone).
-
In a separate container, dissolve 0.5 equivalents of (S)-(-)-α-methylbenzylamine in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the salt formed is of the less soluble diastereomer, leading to higher initial purity.
-
Slowly add the amine solution to the heated acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then to 0-4 °C, to induce crystallization. The less soluble diastereomeric salt should precipitate.
Step 2: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
To improve diastereomeric purity, recrystallize the salt from a fresh portion of hot solvent until a constant specific rotation is achieved. This indicates that the salt is pure.[1]
Step 3: Liberation of the Enantiopure Carboxylic Acid
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of a strong acid (e.g., 2 M HCl) dropwise until the pH is ~1-2. This protonates the carboxylic acid, causing it to precipitate out of the solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The chiral amine can be recovered from the acidic aqueous layer by basifying with NaOH and extracting with an organic solvent.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
High-Throughput Screening: Chiral Chromatography
For rapid analysis and preparative separation without chemical derivatization, chiral chromatography is the method of choice.[14] This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates.[15]
Principle of Chiral HPLC and SFC
In High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), the racemic mixture is injected onto a column packed with a CSP. The CSP is typically a silica support to which a chiral molecule (the selector) is bonded. Polysaccharide-based CSPs, such as derivatives of cellulose or amylose, are exceptionally versatile and effective for separating carboxylic acids.[16][17] Chiral recognition occurs through a combination of interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[18] The enantiomer that interacts more strongly with the CSP is retained longer, resulting in separation.
Caption: Principle of Chiral Chromatographic Separation.
Protocol: Analytical Chiral HPLC Method Development
This protocol describes a starting point for analyzing the enantiomeric purity (%ee) of this compound.
Step 1: Column and Mobile Phase Screening
-
Select a Column: Begin screening with a polysaccharide-based CSP. Recommended columns include Chiralpak® AD-H or Chiralcel® OD-H.
-
Select a Mobile Phase Mode:
-
Normal Phase: A mixture of hexane/isopropanol is a common starting point.
-
Polar Organic Mode: Methanol or ethanol can also be effective.[17]
-
-
Add an Acidic Modifier: For carboxylic acids, it is crucial to add a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This suppresses the ionization of the carboxyl group, leading to better peak shape and reproducibility.[18]
Step 2: Sample Analysis
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or another wavelength where the compound absorbs).
-
Column Temperature: 25 °C.
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol co-solvent) and try different CSPs.
Scale-Up to Preparative Chromatography
Once an analytical method provides good separation (resolution > 1.5), it can be scaled up for preparative isolation.[19] This involves using a larger column with the same CSP and proportionally increasing the flow rate. Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its lower solvent consumption and faster run times.[14]
Green Chemistry Approach: Enzymatic Kinetic Resolution
Enzymatic resolution offers a mild and highly selective alternative for producing chiral compounds.[] This method exploits the ability of enzymes to catalyze reactions on only one enantiomer of a racemic pair, a process known as kinetic resolution.[21]
Principle of Lipase-Catalyzed Resolution
Lipases are a class of enzymes that are particularly useful for resolving carboxylic acids.[22][23] The strategy involves the enantioselective esterification of the racemic acid. The lipase will catalyze the reaction of an alcohol with one enantiomer of the acid at a much faster rate than the other.
(R)-Acid + Alcohol --(Lipase)--> (R)-Ester + H₂O (Fast) (S)-Acid + Alcohol --(Lipase)--> (S)-Ester + H₂O (Slow or No Reaction)
By stopping the reaction at approximately 50% conversion, the mixture will contain one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds have very different chemical properties and can be easily separated by a standard acid-base extraction.
Caption: Workflow for Enzymatic Kinetic Resolution of a Carboxylic Acid.
Protocol: Lipase-Catalyzed Esterification
Step 1: Reaction Setup
-
To a flask containing racemic this compound (1.0 eq) in an organic solvent (e.g., toluene or hexane), add a simple alcohol like butanol (1.0-1.5 eq).
-
Add the lipase catalyst (e.g., Lipase from Candida antarctica B, often immobilized). The amount can range from 10-100% by weight of the substrate.
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30-50 °C).
Step 2: Monitoring and Workup
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid.
-
When the reaction reaches ~50% conversion, stop it by filtering off the enzyme.
-
Concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1 M NaHCO₃ solution).
-
The organic layer will contain the ester product.
-
The aqueous layer will contain the sodium salt of the unreacted carboxylic acid. Acidify this layer with HCl and extract with ethyl acetate to recover the enantiopure acid.
Conclusion: A Multi-faceted Approach to Purity
The chiral resolution of racemic this compound is a critical step for its application in asymmetric synthesis and drug development. There is no single "best" method; the optimal choice depends on the specific requirements of the project, including the desired scale, available equipment, cost considerations, and development timeline.
-
Classical Diastereomeric Crystallization remains a powerful and scalable method, particularly for large-scale production, though it can be labor-intensive to develop.
-
Chiral Chromatography (HPLC/SFC) offers rapid method development and high purity, making it ideal for analytical assessment and for obtaining small-to-medium quantities of material for initial studies.
-
Enzymatic Resolution provides a green, highly selective, and mild alternative that can be very efficient, especially when a suitable enzyme is identified.
A well-rounded development strategy will often employ chiral HPLC for initial purity analysis and then select between classical crystallization or preparative chromatography/enzymatic resolution for bulk separation based on scalability and economic factors.
References
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Wikipedia. Chiral resolution. [Link]
-
Umemura, K., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 85. [Link]
- Devant, R. M., et al. (1996). Process for resolving chiral acids with 1-aminoindan-2-ols.
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Kruger, H. G. (2010). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. Cape Peninsula University of Technology - CORE. [Link]
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Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
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Li, G., et al. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 93(4), 2415–2421. [Link]
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Rao, G. S. (2017). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Ph.D. Thesis. [Link]
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ResearchGate. (2018). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis. [Link]
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Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
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Cardellicchio, C., et al. (2007). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Chirality, 19(8), 606-11. [Link]
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ResearchGate. (2019). Resolution of α-methylbenzylamine via diastereomeric salt formation. [Link]
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ResearchGate. (2017). Resolution of (±)-Citronellic Acid with (–)-Cinchonidine. [Link]
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Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
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University of Huddersfield. (2021). Stereochemistry - Stereoelectronics. [Link]
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Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting Proceedings. [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]
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Wainer, I. W. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Walts, A. E., et al. (1993). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Protein Science, 2(7), 1105-13. [Link]
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OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of isochromans. [Link]
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Moorpark College. (n.d.). EXPERIMENT 7: RESOLUTION OF A RACEMATE. [Link]
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Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1916. [Link]
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Dell, C. P., & Smith, D. M. (1995). USE of (S)-α-Methylbenzylamine in the Resolution of Racemic 2-Octanol and α-Methylbenzyl Alcohol. Synthetic Communications, 25(7), 997-1000. [Link]
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Gotor-Fernández, V., et al. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Journal of Molecular Catalysis B: Enzymatic, 65(1-4), 148-154. [Link]
-
Wang, D., et al. (2021). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. The Journal of organic chemistry, 86(19), 13357–13366. [Link]
- Guery, J. C., et al. (1990). Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid.
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ResearchGate. (2014). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isochroman-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Isochroman-1-carboxylic Acid
The isochroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. The introduction of a carboxylic acid group at the 1-position, as in this compound, offers a key functional handle for further synthetic transformations, making it a valuable building block in medicinal chemistry and drug discovery. Accurate structural confirmation via NMR spectroscopy is paramount for ensuring the integrity of this key intermediate and its subsequent derivatives. This guide provides the foundational NMR data and interpretation necessary for researchers working with this compound.
I. Experimental Protocol for NMR Data Acquisition
A standardized and robust protocol is essential for obtaining high-quality NMR spectra. The following methodology is recommended for the acquisition of ¹H and ¹³C NMR data for this compound.
Sample Preparation
Proper sample preparation is critical to avoid poor quality spectra.[1] A little time and care in this step will be rewarded with high-quality results.
-
Sample Purity: The sample of this compound should be of high purity, free from residual solvents and other contaminants that may interfere with the spectrum.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial.[3] Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, due to the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable to observe this exchangeable proton. The choice of solvent can slightly influence chemical shifts.
-
Filtration: The final solution should be free of any particulate matter.[3] It is recommended to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4]
NMR Instrument and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width is necessary (e.g., 0-200 ppm).
-
A larger number of scans and a suitable relaxation delay are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[5]
-
II. Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of isochroman and the analysis of substituent effects in related 1-substituted isochroman derivatives.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | COOH |
| ~7.20-7.40 | multiplet | 4H | Ar-H |
| ~5.10 | singlet | 1H | H-1 |
| ~4.30 | triplet | 2H | H-3 |
| ~3.00 | triplet | 2H | H-4 |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O |
| ~135 | Ar-C (quaternary) |
| ~132 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~78 | C-1 |
| ~65 | C-3 |
| ~28 | C-4 |
III. Spectral Interpretation and Rationale
The predicted chemical shifts are based on the foundational structure of isochroman, with adjustments made to account for the electronic influence of the carboxylic acid group at the C-1 position.
Analysis of the Isochroman Skeleton
The reported ¹H NMR spectrum of isochroman in CDCl₃ shows the following key signals: aromatic protons in the range of 6.87-7.10 ppm, the benzylic protons (H-1) as a singlet at 4.68 ppm, the methylene protons adjacent to the oxygen (H-3) as a triplet at 3.87 ppm, and the other methylene protons (H-4) as a triplet at 2.75 ppm.[3] The ¹³C NMR spectrum of isochroman provides the carbon framework for our predictions.
Influence of the Carboxylic Acid Group at C-1
The introduction of a carboxylic acid group at the C-1 position is expected to have the following effects on the NMR spectra:
-
H-1 Proton: The proton at C-1 (H-1) is directly attached to a carbon bearing both an oxygen atom and a carboxylic acid group. This will result in significant deshielding, shifting its resonance downfield from the 4.68 ppm observed in isochroman. A predicted chemical shift of around 5.10 ppm is reasonable. The multiplicity is expected to be a singlet as there are no adjacent protons.
-
H-3 and H-4 Protons: The protons on C-3 and C-4 are further from the C-1 substituent, so the effect will be less pronounced but still observable. A slight downfield shift from their positions in isochroman is anticipated due to the overall electron-withdrawing nature of the substituent at C-1.
-
Aromatic Protons: The aromatic protons are also expected to experience a slight downfield shift due to the electron-withdrawing effect of the C-1 substituent. The complexity of the multiplet will depend on the specific coupling patterns.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group (COOH) is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-12 ppm.[6] Its broadness is due to hydrogen bonding and chemical exchange.
-
C-1 Carbon: The C-1 carbon is directly attached to an oxygen and a carbonyl group, leading to a significant downfield shift. Based on typical chemical shift ranges for carbons in similar environments, a chemical shift of around 78 ppm is predicted.
-
C-3 and C-4 Carbons: Similar to the protons, the C-3 and C-4 carbons will be slightly shifted downfield compared to isochroman.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group will appear at a characteristic downfield position, typically in the range of 170-185 ppm.[2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituent at C-1, with some carbons experiencing a greater downfield shift than others depending on their position relative to the substituent.
IV. Visualization of Key Structural Features
To aid in the understanding of the molecular structure and the assignment of NMR signals, the following diagrams are provided.
Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
V. Conclusion
This technical guide provides a detailed, albeit predicted, ¹H and ¹³C NMR spectral dataset for this compound. The interpretations are based on sound chemical principles and analysis of structurally related compounds. This information is intended to be a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the unambiguous characterization of this important synthetic intermediate. It is recommended that experimental data, when obtained, be compared with the predictions outlined in this guide.
VI. References
-
MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
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University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]
-
UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]
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An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Isochroman-1-Carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of isochroman-1-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation required for unambiguous characterization. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage FT-IR for structural elucidation and quality control.
Introduction: The Analytical Imperative
This compound is a bicyclic compound featuring a carboxylic acid moiety attached to the stereogenic center of the isochroman core. Its structural complexity and potential for hydrogen bonding make FT-IR spectroscopy an indispensable tool for its characterization. FT-IR provides a rapid, non-destructive, and highly specific molecular fingerprint, enabling the confirmation of key functional groups and shedding light on intermolecular interactions. This guide will walk through the process of obtaining and interpreting a high-quality FT-IR spectrum of this molecule.
Foundational Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.
For this compound, the key functional groups and their expected vibrational modes are:
-
Carboxylic Acid (-COOH): This group gives rise to several highly characteristic absorptions, including the O-H stretch, the C=O (carbonyl) stretch, and the C-O stretch.[1][2]
-
Cyclic Ether (C-O-C): The isochroman ring contains an ether linkage, which has a characteristic C-O stretching vibration.[3][4]
-
Aromatic Ring (Substituted Benzene): The benzene portion of the molecule will exhibit C-H stretching, C=C ring stretching, and out-of-plane C-H bending vibrations.[5][6]
-
Aliphatic C-H Bonds: The saturated portion of the isochroman ring will show characteristic C-H stretching and bending modes.
The following diagram illustrates the molecular structure and highlights the primary functional groups for analysis.
Caption: Molecular structure of this compound.
Experimental Protocol: A Self-Validating Workflow
Achieving a high-quality, reproducible FT-IR spectrum necessitates meticulous attention to the experimental procedure. The following workflow is designed to minimize artifacts and ensure data integrity.
Caption: High-level workflow for FT-IR analysis.
Sample Preparation Methodologies
The choice of sample preparation technique is critical. For a solid sample like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Method 1: Attenuated Total Reflectance (ATR) - Recommended
ATR is the preferred method due to its simplicity, speed, and minimal sample preparation.[7][8][9] It works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal.[8][10]
-
Protocol:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to ratio out instrument and environmental (e.g., CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong signal.[10]
-
Acquire Spectrum: Collect the sample spectrum.
-
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method involves dispersing the sample in a matrix of dry, IR-transparent KBr powder and pressing it into a transparent pellet.[11][12] While capable of producing excellent spectra, it is more labor-intensive and highly susceptible to moisture contamination.[12][13]
-
Protocol:
-
Drying: Use spectroscopy-grade KBr and dry it in an oven (e.g., at 110°C) to remove absorbed water, which shows strong IR absorption.[12][14]
-
Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[11][15] Grind them together in an agate mortar and pestle to create a fine, homogeneous mixture.
-
Pellet Pressing: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 metric tons) to form a thin, transparent disc.[12][13]
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Causality: The ATR method is recommended for its speed and reduced risk of moisture contamination. The broad O-H stretch of the carboxylic acid can be easily obscured by water absorption if the KBr is not perfectly dry.[12]
Instrumentation and Data Acquisition
-
Spectrometer: A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is sufficient.
-
Spectral Range: 4000 - 400 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.
-
Resolution: 4 cm⁻¹. This resolution is adequate to resolve the key vibrational bands without introducing excessive noise.
-
Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio, which is particularly useful for observing weak signals like aromatic overtone bands.
-
Apodization: Happ-Genzel is a standard function that provides a good balance between peak shape and resolution.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound is dominated by features from its constituent functional groups. The following table summarizes the expected key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch (H-bonded dimer) | Carboxylic Acid |
| ~3050 | Medium, Sharp | Aromatic C-H stretch | Aromatic Ring |
| 2950 - 2850 | Medium, Sharp | Aliphatic C-H stretch | Aliphatic CH/CH₂ |
| 1760 - 1690 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | Medium to Weak | C=C ring stretch | Aromatic Ring |
| ~1440 | Medium | O-H bend (in-plane) | Carboxylic Acid |
| 1320 - 1210 | Strong | C-O stretch (coupled) | Carboxylic Acid |
| 1150 - 1050 | Strong | C-O-C stretch (asymmetric) | Cyclic Ether |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |
| 800 - 650 | Strong | C-H bend (out-of-plane) | Aromatic Ring |
Note: These are typical ranges. The exact position of peaks can be influenced by the molecular environment and physical state.[1][16]
Detailed Peak-by-Peak Analysis
-
O-H Stretching Region (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid spectrum is the extremely broad O-H stretching band.[1][2] This broadness is a direct result of strong intermolecular hydrogen bonding, where two molecules form a stable dimer. This broad envelope will typically obscure the sharper C-H stretching peaks which appear within the same region.[1][17]
-
C-H Stretching Region (3100-2800 cm⁻¹): Superimposed on the broad O-H band, one can expect to see sharper peaks. Those just above 3000 cm⁻¹ are characteristic of the C-H stretches on the aromatic ring, while those just below 3000 cm⁻¹ arise from the aliphatic CH and CH₂ groups of the isochroman ring.[16]
-
Carbonyl (C=O) Stretching (1760-1690 cm⁻¹): A very strong and sharp absorption in this region confirms the presence of the carbonyl group. For a carboxylic acid dimer, this peak typically appears around 1710 cm⁻¹.[2][18] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information.
-
Aromatic C=C Stretching (~1600, ~1475 cm⁻¹): These bands, often of medium intensity, are diagnostic for the benzene ring.
-
C-O Stretching and O-H Bending (1440-1210 cm⁻¹): Carboxylic acids exhibit a strong C-O stretching band coupled with in-plane O-H bending, typically found between 1320-1210 cm⁻¹.[1]
-
Ether C-O-C Stretching (1150-1050 cm⁻¹): A strong, characteristic absorption due to the asymmetric stretching of the C-O-C linkage in the isochroman ring is expected in this range. Phenyl alkyl ethers often show two bands, one near 1250 cm⁻¹ (asymmetric) and one near 1050 cm⁻¹ (symmetric).[3][4]
-
Aromatic C-H Out-of-Plane Bending (800-650 cm⁻¹): The pattern of strong absorptions in this region can help determine the substitution pattern on the benzene ring.[5] Additionally, the weak "benzene fingers" (overtone/combination bands) between 2000-1650 cm⁻¹ can provide further confirmation of the substitution pattern.[6][19]
-
Conclusion
FT-IR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By carefully following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently verify the presence of the key carboxylic acid, cyclic ether, and aromatic functionalities. The characteristic broad O-H stretch, the intense carbonyl absorption, and the strong C-O stretches in the fingerprint region collectively form a unique spectral signature, making FT-IR an essential tool in the synthesis and analysis of this important molecular scaffold.
References
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? (n.d.). Kintek Press. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Retrieved from [Link]
-
How is Potassium Bromide Used in Infrared Spectroscopy? (2022). AZoM. Retrieved from [Link]
-
Attenuated total reflectance. (n.d.). Wikipedia. Retrieved from [Link]
-
Principles of ATR. (n.d.). Pike Technologies. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]
-
Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. (2018). Encyclopedia of Analytical Chemistry. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Spectroscopy Online. Retrieved from [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). The Journal of Physical Chemistry C. Retrieved from [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. Retrieved from [Link]
-
Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved from [Link]
-
Isochroman mono-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of isochroman-1-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isochroman-1-Carboxylic Acid
Prepared by: A Senior Application Scientist
This compound is a heterocyclic compound featuring a fused bicyclic system that combines an aromatic ring, a cyclic ether (isochroman), and a carboxylic acid moiety. This unique structural arrangement makes it a valuable scaffold in medicinal chemistry and materials science. Elucidating its structure and quantifying its presence in complex matrices requires robust analytical techniques, with mass spectrometry (MS) standing as the cornerstone for molecular weight determination and structural characterization.
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will dissect its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. The narrative is designed for researchers and drug development professionals, moving beyond a simple catalog of fragments to explain the causal chemical principles driving the observed fragmentation pathways. By understanding these mechanisms, analysts can more confidently identify this molecule and interpret its spectral data.
Foundational Principles: Ionization and Fragmentation
The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed.[1] Energetically unstable molecular ions are generated, which then dissociate into smaller, more stable fragment ions.[2] The choice between a "hard" ionization technique like EI and a "soft" technique like ESI determines the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.
-
Electron Ionization (EI): This technique uses a high-energy electron beam to eject an electron from the analyte molecule, creating an energetically excited molecular radical cation (M⁺•).[2] The excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is typically coupled with Gas Chromatography (GC).
-
Electrospray Ionization (ESI): A soft ionization method, ESI generates ions by creating a fine spray of charged droplets.[3] It typically produces even-electron ions, such as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[3] These ions have low internal energy, often resulting in little to no fragmentation in the source.[3] Fragmentation is then intentionally induced in a collision cell (tandem mass spectrometry or MS/MS) to gain structural information.[3]
Electron Ionization (EI-MS) Fragmentation Pathway
Under EI conditions, the this compound molecular ion (C₁₀H₁₀O₃, MW=178.18) is expected to be observed at m/z 178. The stability conferred by the aromatic ring suggests this molecular ion peak will be present, though its intensity may be reduced by facile fragmentation routes.[4] The primary fragmentation pathways are driven by the molecule's key functional groups: the carboxylic acid and the cyclic ether.
A key initial fragmentation step is the loss of the entire carboxylic acid group.
-
Loss of Carboxylic Acid Radical (•COOH): Cleavage of the C1-carboxyl bond results in the loss of a 45 Da radical, leading to a stable cation at m/z 133 . This ion corresponds to the isochroman cation, which can further stabilize.
-
Decarboxylation (Loss of CO₂): The molecular ion can undergo rearrangement to eliminate a neutral CO₂ molecule (44 Da), forming the isochroman radical cation at m/z 134 . This fragment is significant because its subsequent fragmentation will mirror that of the parent isochroman molecule.[5][6]
The fragment at m/z 134 is expected to follow the known fragmentation pattern of isochroman.[5][6] This involves:
-
Loss of Formaldehyde (CH₂O): A characteristic fragmentation of the isochroman ring system is the loss of formaldehyde (30 Da) via a retro-Diels-Alder-like mechanism or ring opening, yielding a prominent ion at m/z 104 .[7]
-
Formation of Tropylium Ion: The aromatic nature of the compound can lead to rearrangement and the formation of benzyl-type cations. While the classic tropylium ion at m/z 91 is a hallmark of alkylbenzenes, a related species at m/z 105 (C₈H₉⁺) can be formed from the m/z 133 ion through the loss of CO.
The diagram below illustrates the proposed major fragmentation pathways for this compound under Electron Ionization.
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A Technical Guide to the Structural Elucidation of Isochroman-1-Carboxylic Acid: A Case Study in the Absence of a Publicly Available Crystal Structure
Abstract
This technical guide addresses the X-ray crystallographic structure of isochroman-1-carboxylic acid, a molecule of significant interest within medicinal chemistry and drug development. An extensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that as of this date, the crystal structure for this specific compound has not been deposited or published.[1][2][3] Consequently, this document adopts a dual-pronged approach. Firstly, it provides a comprehensive, field-proven methodology for researchers to independently determine the crystal structure of this compound, from synthesis and crystallization to data refinement. Secondly, it leverages the available crystallographic data of structurally related isochroman derivatives to predict the likely molecular geometry, conformation, and intermolecular interactions of the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to either obtain the crystal structure of this compound or to understand its structural characteristics based on existing data.
Introduction: The Significance of Isochroman Carboxylic Acids
The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid moiety, particularly at the 1-position, introduces a key functional group capable of engaging in critical hydrogen bonding and electrostatic interactions with biological targets.[4] Derivatives of isochroman carboxylic acids have been investigated for various therapeutic applications, including as potential anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[4]
Accurate knowledge of the three-dimensional structure of these molecules is a prerequisite for rational drug design and for understanding structure-activity relationships (SAR).[5][6][7][8] X-ray crystallography stands as the definitive method for determining molecular structure with atomic-level precision.[9][10] The absence of a publicly available crystal structure for the parent compound, this compound, presents a notable gap in the structural knowledge of this important class of molecules. This guide aims to provide the necessary framework to bridge this gap.
A Roadmap to the Crystal Structure of this compound
The determination of a novel crystal structure is a systematic process that can be broken down into several key stages. The following sections provide a detailed protocol, grounded in established crystallographic principles, for obtaining the structure of this compound.
Synthesis and Purification
The first and most critical step is the synthesis of high-purity this compound. Several synthetic routes to isochroman derivatives have been reported in the literature, often involving the cyclization of appropriate precursors.[11][12] Purity is paramount for successful crystallization; therefore, the synthesized compound must be rigorously purified, typically by recrystallization or column chromatography, and its identity and purity confirmed by spectroscopic methods such as NMR, mass spectrometry, and elemental analysis.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[13][14][15] It is an empirical process that requires screening a wide range of conditions. For a small organic molecule like this compound, several common crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over several days or weeks.
-
Vapor Diffusion (Sitting Drop and Hanging Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the drop slowly brings the solution to a state of supersaturation, promoting crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.
A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) and temperatures is recommended. The presence of the carboxylic acid moiety suggests that solvents capable of hydrogen bonding may be particularly effective.
Caption: Workflow for obtaining single crystals of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals (typically 0.1-0.3 mm in each dimension) are obtained, the next step is to collect the X-ray diffraction data.[9][16]
Experimental Protocol:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector. A full sphere of diffraction data is collected to ensure data completeness.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This is typically done using software integrated with the diffractometer.
Structure Solution and Refinement
The processed diffraction data provides the basis for determining the arrangement of atoms within the crystal lattice.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are not directly measured. For small molecules, direct methods or charge-flipping algorithms are highly effective in determining an initial model of the crystal structure.[17]
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization process.[17][18][19][20] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
Caption: The process of X-ray crystal structure solution and refinement.
Predicted Structural Features of this compound
While the precise crystal structure of this compound remains to be determined, we can infer several key structural features based on fundamental chemical principles and the known structures of related compounds.
Molecular Conformation
The dihydropyran ring of the isochroman core is not planar and will adopt a half-chair or sofa conformation to minimize steric strain. The carboxylic acid group at the C1 position can exist in either a pseudo-axial or pseudo-equatorial orientation. The preferred conformation will be influenced by steric and electronic factors, as well as the packing forces within the crystal lattice.
Intermolecular Interactions
The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure of this compound will feature strong intermolecular hydrogen bonds. The most common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds.[21] This is a highly robust and predictable supramolecular synthon. Other weaker interactions, such as C-H···O and π-stacking interactions involving the aromatic ring, are also likely to play a role in the overall crystal packing.
Table 1: Predicted Key Structural Parameters for this compound
| Parameter | Predicted Value/Feature | Rationale |
| Dihydropyran Ring Conformation | Half-chair or Sofa | Minimization of steric and torsional strain. |
| Carboxylic Acid Orientation | Pseudo-axial or Pseudo-equatorial | Dependent on the subtle balance of steric and packing forces. |
| Primary Intermolecular Interaction | O-H···O Hydrogen Bonds | Strongest hydrogen bond donor/acceptor present. |
| Dominant Supramolecular Motif | Centrosymmetric Carboxylic Acid Dimer | Highly prevalent and stable motif for carboxylic acids in the solid state.[21] |
| C=O Bond Length | ~1.20 - 1.22 Å | Typical for a carboxylic acid carbonyl group. |
| C-OH Bond Length | ~1.30 - 1.33 Å | Typical for a carboxylic acid hydroxyl group. |
Conclusion and Future Outlook
This technical guide has outlined a comprehensive and actionable pathway for the determination of the X-ray crystallographic structure of this compound, a compound for which no public structure is currently available. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers are well-equipped to obtain this valuable structural information. Furthermore, the analysis of related structures and fundamental principles of chemical bonding allows for a reasoned prediction of the key conformational and intermolecular features of this molecule.
The determination and deposition of the crystal structure of this compound into a public repository such as the Cambridge Structural Database would be a valuable contribution to the scientific community.[1] It would provide a crucial reference point for computational studies, aid in the rational design of new isochroman-based therapeutics, and enhance our fundamental understanding of the solid-state properties of this important class of molecules.
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Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Isochroman-1-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that can bind to a variety of biological targets with high affinity, serving as versatile templates for drug discovery.[1] The isochroman ring system, a bicyclic ether composed of a fused benzene and dihydropyran ring, has emerged as one such privileged motif. Found in a diverse array of bioactive natural products and synthetic pharmaceuticals, this scaffold has garnered significant attention for its potential in developing novel therapeutics.[2][3] This guide provides a comprehensive exploration of isochroman-1-carboxylic acid, a key derivative of the isochroman core, delving into its synthesis, chemical properties, and its expanding role in the development of next-generation medicines.
Part 1: Mastering the Synthesis of the this compound Core
The strategic synthesis of the this compound scaffold is paramount for its exploration in drug discovery programs. While various methods exist for the construction of the broader isochroman framework, a reliable and scalable synthesis of the 1-carboxylic acid derivative is crucial. A highly effective approach involves the utilization of homophthalic acid as a readily available starting material.
Synthetic Pathway Overview
The synthesis commences with the conversion of homophthalic acid to its corresponding anhydride, which then serves as a key intermediate for the construction of the isochromanone ring system. Subsequent reaction with an appropriate aldehyde, followed by a reduction and final oxidation step, can yield the desired this compound.
Caption: Synthetic overview for this compound.
Detailed Experimental Protocol: Synthesis of (±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids
This protocol, adapted from a reported synthesis of related isochromanone carboxylic acids, illustrates the key cyclization step.[4]
Materials:
-
6,7-Dimethoxyhomophthalic anhydride
-
Aliphatic aldehyde (e.g., decanal)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Chloroform (CHCl₃)
Procedure:
-
To a solution of the aliphatic aldehyde (1.0 equivalent) in dry CHCl₃, add 4-dimethylaminopyridine (DMAP) (1.0 equivalent).
-
To this mixture, add 6,7-dimethoxyhomophthalic anhydride (1.1 equivalents) and stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over anhydrous sodium sulfate.
-
The crude product, a mixture of cis- and trans-diastereomers, can be purified and the isomers separated by column chromatography on silica gel.
Note: Subsequent reduction of the lactone and oxidation at the C1 position would be required to afford the target this compound.
Part 2: Derivatization Strategies for Library Synthesis and SAR Exploration
The carboxylic acid functionality at the 1-position of the isochroman scaffold provides a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides and esters. This derivatization is essential for conducting Structure-Activity Relationship (SAR) studies to optimize the biological activity of lead compounds.
Amide Bond Formation
The coupling of this compound with a variety of primary and secondary amines is a cornerstone of derivatization. Modern coupling reagents facilitate this transformation under mild conditions with high yields.
Caption: Workflow for isochroman-1-carboxamide synthesis.
Detailed Experimental Protocol: Amide Coupling using DCC
This general protocol can be adapted for the synthesis of various isochroman-1-carboxamides.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the carboxylic acid and amine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ester Formation
Fischer esterification provides a straightforward method for converting this compound into its corresponding esters using an alcohol in the presence of an acid catalyst.[2][7]
Detailed Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Part 3: Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning this scaffold as a valuable starting point for drug discovery in multiple therapeutic areas.
Anti-diabetic Activity: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[8] Several studies have identified isochroman-based compounds, including carboxylic acid derivatives, as potent PTP1B inhibitors.[1][9][10]
Structure-Activity Relationship (SAR) Insights: A study on novel isochroman mono-carboxylic acid derivatives revealed crucial structural features for potent PTP1B inhibition.[10]
| Compound | R Group | PTP1B IC₅₀ (nM) |
| 4a | -(CH₂)₅-dithiolane | 51.63 ± 0.91 |
| 4b | -(CH₂)₄-dithiolane | 120.5 ± 2.3 |
| 4c | -(CH₂)₃-dithiolane | >1000 |
| 4d | -(CH₂)₅-phenyl | 250.7 ± 5.1 |
Data adapted from Lakshminarayana et al., Eur J Med Chem, 2009.[10]
The data suggests that a dithiolane ring attached to the isochroman core via a five-carbon linker is optimal for high potency. The length of the carbon spacer is critical, with a decrease in length leading to a significant loss of activity.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2.[11][12] The inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory disorders.
A study on a chroman-2-carboxylic acid phenylamide, a structurally related compound, demonstrated its ability to inhibit nitric oxide and IL-6 production in macrophages by suppressing the activation of both NF-κB and AP-1.[13] This suggests that this compound derivatives may exert their anti-inflammatory effects through a similar mechanism.
Caption: Postulated mechanism of anti-inflammatory action via the NF-κB pathway.
Conclusion and Future Perspectives
This compound has firmly established itself as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its amenability to synthetic modification and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern drug discovery. Future research will likely focus on the asymmetric synthesis of chiral this compound derivatives to explore stereospecific interactions with biological targets, further elucidation of their mechanisms of action, and the optimization of their pharmacokinetic properties to advance lead compounds towards clinical development. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.
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Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
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Novel Synthetic Routes to the Isochroman-1-Carboxylic Acid Core: A Guide for the Modern Chemist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isochroman scaffold is a privileged structural motif found in a multitude of bioactive natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][2] The isochroman-1-carboxylic acid core, in particular, serves as a crucial building block in the synthesis of complex molecules with significant therapeutic potential, including novel anti-diabetic agents.[3] This guide provides a comprehensive overview of both classical and novel synthetic strategies for accessing this valuable heterocyclic system. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and execution. This document is structured to serve as a practical resource for researchers in organic synthesis and drug development, emphasizing stereoselective and efficient methodologies that align with the principles of modern, sustainable chemistry.
The Enduring Relevance of the Isochroman Core
The isochroman framework is a recurring theme in nature's pharmacopeia and a testament to the efficiency of evolutionary chemical design. Its presence in compounds with anti-inflammatory, antimicrobial, and neurokinin-1 (NK₁) receptor antagonist activities underscores its importance as a pharmacophore.[2][4][5][6] Consequently, the development of robust and versatile synthetic routes to isochroman derivatives, especially those incorporating the synthetically malleable carboxylic acid handle at the C1 position, is a paramount objective in medicinal chemistry.[3][7] The challenge lies not just in the construction of the bicyclic ether system but in achieving precise control over stereochemistry, a critical determinant of biological function.
Foundational Strategies: The Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is arguably the most direct and modular approach for constructing the isochroman skeleton.[1][8] This acid-catalyzed cyclization of a β-arylethanol with a carbonyl compound remains a cornerstone of isochroman synthesis.
Mechanism and Rationale
The reaction proceeds through the initial formation of a hemiacetal from the β-arylethanol and the aldehyde. Under acidic conditions, this intermediate loses water to generate a resonance-stabilized oxocarbenium ion. This electrophilic species is then intercepted by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, followed by proton loss to re-aromatize and furnish the isochroman ring. The choice of catalyst is critical; Brønsted acids like triflic acid (TfOH) are effective, but modern variants employ Lewis acids to enhance efficiency and selectivity.
Modern Advancements: Iron Catalysis and Epoxide Surrogates
Recent innovations have focused on making this reaction more environmentally benign and expanding its scope.
-
Iron(II) Triflate Catalysis : Researchers have demonstrated that Fe(OTf)₂ is a highly efficient, inexpensive, and less-toxic catalyst for the Oxa-Pictet-Spengler reaction.[2] This protocol offers high yields with water as the only byproduct, aligning with green chemistry principles.[2]
-
Epoxides as Aldehyde Surrogates : A significant limitation of the classical reaction is its reliance on benzaldehyde derivatives. A novel variant utilizes epoxides in place of aldehydes, greatly expanding the substrate scope and accelerating the reaction rate, often completing in under an hour at room temperature.[8]
Asymmetric Organocatalytic Oxa-Pictet-Spengler Reaction
Achieving enantioselectivity in the construction of 1,1-disubstituted isochromans has been a formidable challenge. A breakthrough was achieved using a conjugate-base-stabilized carboxylic acid (CBSCA) as a chiral Brønsted acid catalyst.[9][10] This approach facilitates the enantioselective cyclization of β-aryl ethanols with ketals to yield isochromans with tertiary stereogenic ether centers in excellent yields and enantioselectivities.[9][10] Mechanistic studies have revealed that minimizing catalyst aggregation is crucial for high enantioselectivity.[9][10]
Workflow: Asymmetric Oxa-Pictet-Spengler Reaction
Caption: Asymmetric synthesis of 1,1-disubstituted isochromans.
Experimental Protocol: Iron-Catalyzed Oxa-Pictet-Spengler Reaction[2]
-
To a dry reaction tube, add the β-arylethanol (1.0 mmol), the aldehyde or ketal (1.0 mmol), and Fe(OTf)₂ (1 mol%).
-
Add toluene (2.0 mL) as the solvent.
-
Seal the tube and stir the mixture at 70 °C under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 1-substituted isochroman.
| Entry | β-Arylethanol | Aldehyde | Catalyst Loading | Yield (%) | Reference |
| 1 | 3,4-Dimethoxyphenylethanol | Benzaldehyde | 1 mol% Fe(OTf)₂ | >99 | [2] |
| 2 | 3,4-Dimethoxyphenylethanol | 4-Chlorobenzaldehyde | 1 mol% Fe(OTf)₂ | 94 | [2] |
| 3 | Phenylethanol | Benzaldehyde | 1 mol% Fe(OTf)₂ | 85 | [2] |
Modern Frontiers: Transition Metal-Catalyzed C-H Activation
C-H activation has emerged as a powerful strategy in organic synthesis, offering an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[11][12][13] This approach allows for the direct formation of C-C and C-O bonds, streamlining the synthesis of complex heterocyclic systems like isochromans.
Rhodium(III)-Catalyzed Annulation of Benzoic Acids
A noteworthy advancement is the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes to furnish 3,4-disubstituted isochroman-1-ones.[14][15] Isochroman-1-ones are immediate precursors to isochroman-1-carboxylic acids via hydrolysis and reduction.
Mechanistic Rationale: The reaction is initiated by the coordination of the carboxylic acid directing group to the Rh(III) center. This is followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate. The nitroalkene then coordinates to the rhodium center and inserts into the Rh-C bond. Subsequent reductive elimination furnishes the isochroman-1-one product and regenerates the active Rh(III) catalyst.
Mechanism: Rh(III)-Catalyzed C-H Activation/Annulation
Caption: Rhodium-catalyzed synthesis of isochroman-1-ones.
Palladium-Catalyzed Intramolecular Allylic C-H Oxidation
The synthesis of isochromans can also be achieved via the intramolecular C-H oxidation of terminal alkenes.[12] This method, often employing a Pd(II)/bis-sulfoxide catalyst system, allows for the cyclization of alcohol nucleophiles onto an allylic C-H bond that is activated by the palladium catalyst.[12] This strategy provides access to a range of isochroman motifs under relatively mild conditions.[12]
Asymmetric Cascade Reactions via Oxonium Ylide Trapping
A highly innovative and enantioselective route to isochromanone derivatives involves a bimetallic relay catalysis system.[16][17][18] This cascade reaction traps an acyclic carboxylic oxonium ylide, generated in situ, via an intramolecular aldol cyclization.
Causality and Mechanism
The reaction is initiated by the reaction of a ketoacid with a diazoketone in the presence of an achiral dirhodium catalyst (e.g., Rh₂(TFA)₄). This generates a rhodium carbenoid, which undergoes O-H insertion into the carboxylic acid to form a carboxylic oxonium ylide.[16][17] This highly reactive intermediate is then poised for cyclization. A chiral Lewis acid co-catalyst (e.g., an N,N'-dioxide-Fe(III) or Sc(III) complex) coordinates to the ketone carbonyl, enhancing its electrophilicity and orchestrating a highly enantioselective and diastereoselective intramolecular aldol addition.[16][17][18] This elegant cascade efficiently constructs benzo-fused δ-lactones bearing two adjacent quaternary stereocenters.[16][17][18]
Experimental Protocol: Asymmetric Aldol Cascade[19]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (10 mol%) and the metal salt (e.g., Fe(OTf)₃, 10 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution at 35 °C for 30 minutes.
-
Add Rh₂(TFA)₄ (1 mol%) and the ketoacid (0.10 mmol).
-
Stir the mixture at 35 °C for an additional 20 minutes.
-
Cool the solution to -10 °C.
-
Slowly add a solution of the α-diazoketone (0.20 mmol in 1.0 mL CH₂Cl₂) via syringe pump over 1 hour.
-
Stir the reaction at -10 °C for 6 hours.
-
Purify the reaction mixture directly by flash column chromatography on silica gel to afford the chiral isochromanone derivative.
| Entry | Ketoacid | Diazoketone | Yield (%) | ee (%) | Reference |
| 1 | 2-(2-Oxo-2-phenylethyl)benzoic acid | 1-Diazo-2-propanone | 91 | 97 | [19] |
| 2 | 2-(2-Oxo-2-(p-tolyl)ethyl)benzoic acid | 1-Diazo-2-propanone | 90 | 97 | [17] |
| 3 | 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzoic acid | 1-Diazo-2-propanone | 88 | 98 | [17] |
Conclusion and Future Outlook
The synthesis of the this compound core has witnessed remarkable progress, evolving from classical acid-catalyzed cyclizations to sophisticated, stereocontrolled transformations. Modern methodologies leveraging transition-metal C-H activation and organocatalytic cascade reactions now provide unprecedented access to structurally diverse and optically pure isochroman derivatives. These advancements not only facilitate the synthesis of known bioactive molecules but also empower the exploration of new chemical space in drug discovery.
Future efforts will likely focus on further enhancing the sustainability and efficiency of these routes. The development of biocatalytic approaches and the use of earth-abundant metal catalysts are promising avenues of research. Moreover, the application of flow chemistry could enable safer, more scalable, and automated synthesis of these important heterocyclic building blocks, accelerating the journey from laboratory-scale synthesis to industrial production.
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A-Z Guide to Isochroman-1-Carboxylic Acid Synthesis via Oxa-Pictet-Spengler Reaction
This technical guide provides a comprehensive overview of the synthesis of isochroman-1-carboxylic acid, a key heterocyclic motif, utilizing the robust and efficient oxa-Pictet-Spengler reaction. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the core mechanistic principles, catalytic strategies, detailed experimental protocols, and advanced asymmetric variants of this powerful transformation.
Introduction: The Significance of the Isochroman Scaffold
The isochroman (3,4-dihydro-1H-isochromene) framework is a privileged heterocyclic structure found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a wide array of biological activities, making them attractive targets in drug discovery. The introduction of a carboxylic acid moiety at the 1-position furnishes this compound, a versatile building block that allows for further synthetic elaboration or can serve as a key pharmacophoric element.
The oxa-Pictet-Spengler reaction stands out as one of the most direct and atom-economical methods for constructing the isochroman core.[1][3] It involves the acid-catalyzed cyclization of a β-arylethanol with a carbonyl compound, offering a modular approach to a diverse range of substituted isochromans.
Reaction Mechanism: The Electrophilic Aromatic Cyclization
The cornerstone of the oxa-Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. The reaction proceeds through a well-defined mechanistic pathway, the key step of which is the formation of a reactive oxocarbenium ion.
The generally accepted mechanism unfolds as follows:
-
Oxocarbenium Ion Formation: Under acidic conditions, the carbonyl oxygen of the aldehyde or ketone partner is protonated, activating it for nucleophilic attack by the hydroxyl group of the β-arylethanol. This forms a hemiacetal intermediate.
-
Dehydration: Subsequent protonation of the hemiacetal hydroxyl group followed by the loss of a water molecule generates a highly electrophilic oxocarbenium ion. This step is often the rate-determining step of the reaction.[4]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethanol derivative acts as an internal nucleophile, attacking the oxocarbenium ion in a Friedel-Crafts-type reaction. This C-C bond formation establishes the core heterocyclic ring.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable isochroman product.
Caption: General Mechanism of the Oxa-Pictet-Spengler Reaction.
Synthesis of this compound: Key Considerations
To specifically synthesize this compound, the choice of the carbonyl component is critical. While aldehydes and ketones yield 1-alkyl or 1-aryl substituted isochromans, an α-keto acid , such as glyoxylic acid , is the ideal substrate to directly install the carboxylic acid functionality at the C1 position. The principles of the oxa-Pictet-Spengler reaction have been successfully applied to α-ketoesters and α-ketoamides in the analogous aza-Pictet-Spengler reaction, demonstrating the viability of this approach.[5][6][7]
Catalyst Selection
The reaction is almost universally promoted by acid catalysts. The choice of catalyst can significantly impact yield, reaction time, and substrate scope.
-
Lewis Acids: Metal triflates are highly effective and widely used. Iron(II) triflate (Fe(OTf)₂) and Bismuth(III) triflate (Bi(OTf)₃) are particularly noteworthy for their efficiency and relatively low toxicity.[8][9] It is proposed that some metal triflates may act as pre-catalysts, generating triflic acid in situ through hydrolysis with trace water.[8][10]
-
Brønsted Acids: Strong protic acids like p-toluenesulfonic acid (TsOH) and triflic acid (TfOH) are also efficient promoters for this cyclization.[10]
-
Solvents: While traditional solvents like toluene are effective, recent advancements have highlighted the utility of hexafluoroisopropanol (HFIP) as a solvent. HFIP can promote the reaction and expand the substrate scope, even for less activated systems.[1]
Substrate Requirements
-
The β-Arylethanol: Success of the intramolecular cyclization hinges on the nucleophilicity of the aromatic ring. Therefore, β-arylethanols bearing electron-donating groups (e.g., methoxy, alkyl) are ideal substrates. Unsubstituted or electron-deficient systems may react sluggishly or not at all under standard conditions.
-
The Carbonyl Component: For the target synthesis, glyoxylic acid (often used as its stable monohydrate) is the reactant of choice. Its α-keto acid structure directly furnishes the desired C1-carboxylic acid group upon cyclization.
Experimental Protocol: Synthesis of 6,7-Dimethoxythis compound
This protocol provides a validated, step-by-step methodology for the synthesis of a representative this compound derivative.
Objective: To synthesize 6,7-dimethoxythis compound from 2-(3,4-dimethoxyphenyl)ethanol and glyoxylic acid monohydrate using an iron triflate catalyst.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethanol (1.0 equiv)
-
Glyoxylic acid monohydrate (1.2 equiv)
-
Iron(II) triflate [Fe(OTf)₂] (1-5 mol%)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3,4-dimethoxyphenyl)ethanol (1.0 mmol, 182.2 mg).
-
Reagent Addition: Add anhydrous toluene (10 mL), followed by glyoxylic acid monohydrate (1.2 mmol, 110.5 mg).
-
Catalyst Addition: Add Fe(OTf)₂ (0.02 mmol, 7.1 mg, 2 mol%).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted glyoxylic acid and the catalyst. Note: The product, being a carboxylic acid, may have some solubility in the basic aqueous layer. Acidification of the aqueous layer and back-extraction may be necessary to maximize yield.
-
Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to prevent streaking) to afford the pure 6,7-dimethoxythis compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected ¹H NMR signals include singlets for the aromatic protons and methoxy groups, and multiplets for the diastereotopic protons of the isochroman ring. The carboxylic acid proton will appear as a broad singlet far downfield (typically 10-12 ppm).[11] The carbonyl carbon in the ¹³C NMR spectrum is expected between 160-180 ppm.[11]
Caption: Step-by-step experimental workflow for synthesis.
Catalyst Performance and Substrate Scope
The following table summarizes typical results for the iron-catalyzed oxa-Pictet-Spengler reaction, demonstrating its versatility with various aldehydes. These conditions are directly applicable to the synthesis with glyoxylic acid.
| Entry | β-Arylethanol Substrate | Aldehyde Substrate | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(3,4-Dimethoxyphenyl)ethanol | Benzaldehyde | Fe(OTf)₂ (1) | 70 | 4 | 99 |
| 2 | 2-(3,4-Dimethoxyphenyl)ethanol | 4-Chlorobenzaldehyde | Fe(OTf)₂ (1) | 70 | 4 | 98 |
| 3 | 2-(3,4-Dimethoxyphenyl)ethanol | 4-Nitrobenzaldehyde | Fe(OTf)₂ (1) | 70 | 4 | 95 |
| 4 | 2-(3,4-Dimethoxyphenyl)ethanol | Cyclohexanecarbaldehyde | Fe(OTf)₂ (1) | 70 | 4 | 96 |
| 5 | 2-(3-Methoxyphenyl)ethanol | Benzaldehyde | Fe(OTf)₂ (1) | 70 | 4 | 92 |
Data adapted from the literature for illustrative purposes.[9]
Advanced Topic: Enantioselective Synthesis
For applications in drug development, controlling the stereochemistry at the C1 position is paramount. Significant progress has been made in developing catalytic enantioselective oxa-Pictet-Spengler reactions.[4] These methods utilize chiral catalysts to create a stereochemically defined environment, favoring the formation of one enantiomer over the other.
Key strategies include:
-
Chiral Brønsted Acids: Highly acidic and sterically demanding chiral phosphoric acids (CPAs) or imidodiphosphoric acids can protonate the intermediate and guide the nucleophilic attack of the arene, inducing high levels of enantioselectivity.[12]
-
Dual Catalysis: Some of the most effective systems employ a combination of two catalysts that work in concert. For example, an amine hydrochloride salt and a chiral bisthiourea can generate the oxocarbenium ion under mild conditions while the chiral catalyst controls the stereoselectivity via anion binding and ion-pair formation.[4][13]
Caption: Chiral catalyst directing the reaction to one enantiomer.
Conclusion
The oxa-Pictet-Spengler reaction is a powerful and highly adaptable tool for the synthesis of the isochroman scaffold. By employing an α-keto acid like glyoxylic acid as the carbonyl partner, this methodology provides a direct and efficient route to isochroman-1-carboxylic acids. The reaction is amenable to a variety of robust Lewis and Brønsted acid catalysts, with modern advancements enabling highly enantioselective transformations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this key reaction in their synthetic programs, paving the way for the discovery and development of novel chemical entities for the pharmaceutical industry.
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Zhao, C., Chen, S. B., & Seidel, D. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. ACS Catalysis. [Link]
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Long, D., et al. (2022). Organocatalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoesters: Development and Application to the Total Synthesis of (+)‐Alstratine A. European Journal of Organic Chemistry. [Link]
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Alonso, R., et al. (2009). Highly enantioselective Pictet-Spengler reactions with alpha-ketoamide-derived ketimines: access to an unusual class of quaternary alpha-amino amides. Angewandte Chemie International Edition. [Link]
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Nagoya Institute of Technology. (2022). New Kids on the Block: Using Acyclic Alpha‑Ketoesters as Carbonyl Source in Pictet−Spengler Reaction. YouTube. [Link]
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Zhou, J., et al. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization. Tetrahedron. [Link]
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Procter, D. J., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science. [Link]
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An In-depth Technical Guide to the Solubility and Stability Profiling of Isochroman-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochroman-1-carboxylic acid, a heterocyclic compound with a promising scaffold for medicinal chemistry, requires a thorough understanding of its physicochemical properties to unlock its full therapeutic potential. This guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By integrating established methodologies with a deep understanding of the molecule's chemical nature, this document serves as a practical roadmap for researchers in drug discovery and development. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development and regulatory submissions.
Introduction: The Scientific Imperative
The journey of a drug candidate from discovery to clinical application is paved with meticulous scientific investigation. Among the most critical early-stage assessments are the determination of solubility and stability.[1][2] These intrinsic properties of an active pharmaceutical ingredient (API) govern its bioavailability, therapeutic efficacy, and shelf-life.[3] this compound, with its unique structural motifs, presents both opportunities and challenges in drug design. The carboxylic acid group, while often essential for pharmacological activity, can also influence metabolic stability and membrane permeability.[4][5][6][7] A comprehensive understanding of its solubility and stability is therefore not merely a data-gathering exercise but a foundational step in rational drug development. This guide delineates a strategic approach to characterizing this compound, providing both the "how" and the "why" behind each experimental step.
Physicochemical Characterization of this compound
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on solubility and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [8] |
| Molecular Weight | 178.19 g/mol | [8] |
| CAS Number | 13328-85-3 | [8][9] |
| Calculated LogP | 1.385 | [8] |
| Polar Surface Area (PSA) | 46.53 Ų | [8] |
Note: The LogP and PSA values are calculated and provide a theoretical basis for predicting solubility behavior. Experimental determination is recommended.
Aqueous and Organic Solubility Profiling
The solubility of an API is a critical determinant of its absorption and, consequently, its bioavailability.[1][2] The following section outlines a robust protocol for determining the equilibrium solubility of this compound in various pharmaceutically relevant media.
The Shake-Flask Method: The Gold Standard
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[10]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Media: Prepare a range of aqueous buffers (pH 1.2, 4.5, 6.8) and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).[11]
-
Addition of Excess Compound: Add an excess of this compound to a known volume of each medium in a sealed vial to create a suspension.[10]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[1]
-
pH Verification: For aqueous buffers, measure the pH of the saturated solution at the end of the experiment.[10][11]
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Overview of forced degradation stress conditions.
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temp / 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | 1.2 million lux hours & 200 W h/m² | Ambient | As required |
Analytical Methodology: The Key to Accurate Measurement
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. [12]High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose. [13][14][15] Proposed HPLC Method Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound and separate it from any potential degradation products.
Data Interpretation and Reporting
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 4: Example Data Summary for Solubility Studies
| Medium | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Final pH |
| pH 1.2 Buffer | 37 | [Data] | [Data] |
| pH 4.5 Buffer | 37 | [Data] | [Data] |
| pH 6.8 Buffer | 37 | [Data] | [Data] |
| Ethanol | 25 | [Data] | N/A |
Table 5: Example Data Summary for Stability Studies
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Acid Hydrolysis | 24 | [Data] | [Data] | [Data] |
| Base Hydrolysis | 24 | [Data] | [Data] | [Data] |
| Oxidation | 24 | [Data] | [Data] | [Data] |
Conclusion: A Pathway to Informed Development
The systematic study of solubility and stability as outlined in this guide is a critical early-stage activity in the development of this compound as a potential therapeutic agent. The data generated will provide invaluable insights into the compound's behavior, guiding formulation strategies, defining storage conditions, and ensuring the development of a safe, effective, and stable drug product. This proactive, science-driven approach is fundamental to navigating the complexities of drug development and ultimately, to delivering new medicines to patients in need.
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A Senior Application Scientist's Guide to the Discovery and Isolation of Natural Products Containing the Isochroman Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isochroman Scaffold - A Privileged Structure in Natural Products
The isochroman moiety, a bicyclic ether, is a recurring and vital structural motif found in a plethora of natural products.[1] Its prevalence is a testament to nature's efficiency, as this scaffold forms the foundation for a wide array of biologically active compounds. These natural products are biosynthesized by a diverse range of organisms, including fungi, plants, and marine life.[2][3] The inherent structural rigidity and defined stereochemistry of the isochroman core make it an excellent scaffold for the presentation of functional groups in precise three-dimensional orientations, leading to specific interactions with biological macromolecules. Consequently, natural products containing the isochroman moiety exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[4] This remarkable biological activity has rendered the isochroman scaffold a "privileged structure" in medicinal chemistry and drug discovery.[5]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the methodologies and strategies employed in the discovery and isolation of these valuable natural products. We will delve into the biosynthetic origins of the isochroman core, explore the diverse natural sources, and provide detailed, field-proven protocols for their extraction, isolation, and structural elucidation.
Biosynthesis: Nature's Blueprint for the Isochroman Core
Understanding the biosynthetic pathway of the isochroman moiety is not merely an academic exercise; it provides crucial insights into the structural diversity of these compounds and can inform strategies for their discovery and isolation. In fungi, the isochroman core is typically biosynthesized via the polyketide synthase (PKS) pathway.[6][7] This pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of enzyme-catalyzed cyclization and modification reactions to yield the final isochroman structure.
The key enzymatic machinery, the polyketide synthase, is a multi-domain enzyme that dictates the length and initial folding pattern of the polyketide chain.[1][6] Subsequent tailoring enzymes, such as oxidoreductases, transferases, and cyclases, introduce further structural modifications, leading to the vast diversity of naturally occurring isochroman derivatives. A simplified, generalized schematic of this pathway is presented below.
Caption: Generalized fungal biosynthetic pathway of the isochroman core.
Sources of Isochroman Natural Products: A World of Chemical Diversity
Natural products containing the isochroman moiety have been isolated from a wide range of biological sources, each offering a unique chemical space for exploration.
-
Fungi: Fungi, particularly endophytic and marine-derived species, are a prolific source of isochroman natural products.[3][8] Genera such as Penicillium, Aspergillus, and Cosmospora are known to produce a variety of isochroman derivatives with potent biological activities.[9]
-
Plants: Higher plants also contribute to the diversity of isochroman-containing compounds. These are often found in roots, leaves, and bark, and their production can be influenced by environmental stressors.[2]
-
Marine Organisms: The marine environment, with its unique biodiversity, is an increasingly important source of novel natural products, including those with an isochroman core.[10] Marine-derived fungi and sponges have yielded isochroman derivatives with unique structural features and promising pharmacological properties.
A Strategic Approach to Isolation: A Senior Application Scientist's Workflow
The successful isolation of a pure, bioactive isochroman natural product from a complex crude extract is a multi-step process that requires a combination of careful planning, meticulous execution, and the application of appropriate analytical techniques. The following workflow represents a field-proven strategy that can be adapted to the specific characteristics of the target compound and the source material.
Caption: A strategic workflow for the isolation of isochroman natural products.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide to the key experimental procedures in the isolation and characterization of isochroman natural products. These are intended as a starting point and may require optimization based on the specific properties of the target compound.
Protocol 1: Extraction of Isochroman Natural Products from Fungal Culture
Rationale: The choice of extraction solvent is critical and is determined by the polarity of the target isochroman derivatives. Ethyl acetate is a moderately polar solvent that is effective for extracting a wide range of microbial secondary metabolites.
Materials:
-
Fungal culture broth and mycelium
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Erlenmeyer flasks
Procedure:
-
Harvesting: After the desired incubation period (typically 14-21 days), separate the fungal mycelium from the culture broth by filtration.[6]
-
Extraction of Culture Broth: Transfer the culture filtrate to a 2 L separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Extraction of Mycelium: The fungal mycelium can be extracted by maceration with ethyl acetate or methanol.[3]
-
Combine and Dry: Combine the organic extracts from the broth and mycelium. Dry the combined extract over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Bioassay-Guided Fractionation using Column Chromatography
Rationale: Bioassay-guided fractionation is a powerful strategy to prioritize the isolation of biologically active compounds.[11] Column chromatography is a versatile technique for the initial separation of the crude extract into fractions of decreasing complexity.[12]
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Test tubes for fraction collection
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Bioassay of Crude Extract: Perform a preliminary bioassay on the crude extract to confirm activity.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent (e.g., 100% hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of a defined volume.
-
TLC Analysis: Monitor the separation by TLC. Spot a small aliquot of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling of Fractions: Combine fractions with similar TLC profiles.
-
Bioassay of Fractions: Perform the bioassay on each pooled fraction to identify the active fractions.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Rationale: Preparative HPLC is a high-resolution technique used for the final purification of the target compound from the active fractions.[13][14] Reversed-phase chromatography on a C18 column is a robust and widely applicable method for the purification of moderately polar compounds like many isochroman derivatives.
Materials:
-
Active fraction from column chromatography
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Preparative C18 column
-
Collection vials
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the components in the active fraction.
-
Sample Preparation: Dissolve the active fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Scale up the analytical method to the preparative column. Inject the sample and run the preparative HPLC method.
-
Fraction Collection: Collect the peak corresponding to the target compound.
-
Purity Check: Analyze the purity of the collected fraction by analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fraction, typically by lyophilization or rotary evaporation.
Protocol 4: Structure Elucidation by Spectroscopic Methods
Rationale: The unambiguous determination of the chemical structure of the isolated compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[15][16]
Techniques:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the atoms in the molecule.[1][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton.
-
-
Data Presentation: A Comparative Overview of Isolation Strategies
The efficiency of an isolation protocol can be evaluated by comparing the yield and purity of the target compound at different stages. The following table provides a hypothetical example of data that could be generated during an isolation campaign.
| Isolation Step | Starting Material (mg) | Product (mg) | Yield (%) | Purity (%) |
| Solvent Extraction | 50 g (Fungal Biomass) | 2500 | 5 | N/A |
| Silica Gel Column Chromatography | 2500 (Crude Extract) | 350 (Active Fraction) | 14 | ~60 |
| Preparative HPLC | 350 (Active Fraction) | 25 (Pure Compound) | 7.1 | >98 |
Conclusion: A Pathway to Novel Therapeutics
The discovery and isolation of natural products containing the isochroman moiety represent a vibrant and promising area of research in the quest for new therapeutic agents. As we have outlined in this guide, a systematic and strategic approach, combining classical techniques with modern analytical instrumentation, is paramount for success. From understanding the biosynthetic origins to the meticulous execution of extraction, fractionation, and purification protocols, each step is critical in unlocking the chemical treasures held within nature's repository. The detailed methodologies and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to navigate the challenges and capitalize on the opportunities presented by this fascinating class of natural products. The continued exploration of the chemical diversity of isochroman-containing compounds will undoubtedly lead to the discovery of novel drug leads and contribute significantly to the advancement of human health.
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Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - NIH.
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC.
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The Fungal Treasure Trove: A Technical Guide to the Discovery and Isolation of Novel Isocoumarin Derivatives - Benchchem.
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Bioassay guided fractionation: Significance and symbolism.
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A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC - NIH.
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Bioassay-guided fractionation technique based isolated compounds - ResearchGate.
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Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis - MDPI.
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isolation and characterization of new entomopathogenic fungi from the sudan.
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Experiment 2 PRIMARY CULTURE FOR ISOLATION OF FUNGI - DLP SSRU.
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Solvent System Selection Strategies in Countercurrent Separation - PMC - NIH.
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Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity - MDPI.
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(PDF) Countercurrent Chromatographic Separation of Proteins Using an Eccentric Coiled Column with Synchronous and Nonsynchronous Type-J Planetary Motions - ResearchGate.
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Isolation and structure elucidation of a novel antimalarial macrocyclic polylactone, menisporopsin A, from the fungus Menisporopsis theobromae - PubMed.
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Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC - NIH.
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Fungal Isolation Protocol - The AFWG.
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NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - NIH.
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Isolation, structural elucidation, and bioactivity of cholestane derivatives from Ypsilandra thibetica - New Journal of Chemistry (RSC Publishing).
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Isolation, Chemical Characterization, and Antimicrobial Activity of Secondary Metabolites from Pseudocyphellaria faveolata - MDPI.
-
Identification of metabolites from 2D (1)H-(13)C HSQC NMR using peak correlation plots.
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Isolation, structure elucidation and racemization of (+)- and (−)-pratensilins A–C: unprecedented spiro indolinone-naphthofuran alkaloids from a marine Streptomyces sp. - Chemical Communications (RSC Publishing).
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Solvents for green pharmaceutical liquid chromatography - possibilities and limitations.
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Isolation and Characterization of Natural Products for Medical Research - ResearchGate.
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The Journey of Natural Products: From Isolation Stage to Drug's Approval in Clinical Trials.
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Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds - MDPI.
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05 Extraction and Identification of Fungi from Different Sudanese Soil - ResearchGate.
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A simple method for extraction of fungal genomic DNA - PubMed.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Isochroman-1-Carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Isochroman-1-Carboxylic Acid Scaffold in Medicinal Chemistry
The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a carboxylic acid at the 1-position furnishes the this compound core, a key pharmacophore that has garnered significant interest in drug discovery. The carboxylic acid moiety, with its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions, often plays a crucial role in the binding of ligands to their biological targets. However, the presence of a carboxylic acid can also impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolism.[1][2]
This guide provides a comprehensive overview of the synthesis of this compound derivatives and their application in Structure-Activity Relationship (SAR) studies. Understanding the interplay between structural modifications and biological activity is paramount for optimizing lead compounds into viable drug candidates.[3][4] These application notes are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile scaffold.
Synthetic Strategies for this compound and Its Derivatives
The synthesis of the this compound core and its derivatives can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic ring and the dihydropyran moiety.
Core Synthesis: Carboxylation of Isochroman
A direct and efficient method for the synthesis of the parent this compound involves the lithiation of isochroman at the C1 position, followed by quenching with carbon dioxide (dry ice). This approach leverages the increased acidity of the benzylic C1 proton.
Conceptual Workflow for this compound Synthesis
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Isochroman-1-Carboxylic Acid Derivatives: Application Notes and Protocols for Anti-Diabetic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Targeting Insulin Resistance with Isochroman-1-Carboxylic Acid Derivatives
Type 2 Diabetes Mellitus (T2DM) is a global health crisis characterized by insulin resistance and progressive pancreatic β-cell dysfunction. A key negative regulator in the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B). Overexpression or increased activity of PTP1B leads to the dephosphorylation of the insulin receptor (IR) and its substrates (IRS), thereby attenuating insulin signaling and contributing to insulin resistance. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of T2DM.
This compound derivatives have been identified as a novel class of potent and selective PTP1B inhibitors.[1] This document provides a comprehensive guide for researchers engaged in the discovery and development of these compounds as potential anti-diabetic agents. It outlines detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation, underpinned by the scientific rationale for each experimental step.
Mechanism of Action: Reinstating Insulin Sensitivity through PTP1B Inhibition
The anti-diabetic effect of this compound derivatives stems from their ability to inhibit PTP1B, thereby enhancing insulin sensitivity. The insulin signaling cascade is a complex network of intracellular events that regulate glucose homeostasis. PTP1B acts as a critical negative regulator at the apex of this pathway.
When insulin binds to its receptor, it triggers a cascade of phosphorylation events that activate downstream signaling molecules, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and facilitating glucose uptake. PTP1B counteracts this process by dephosphorylating and inactivating the insulin receptor and its substrates.[2][3] By inhibiting PTP1B, this compound derivatives prevent this dephosphorylation, leading to sustained activation of the insulin signaling pathway and improved glucose uptake.
Figure 1: PTP1B's role in insulin signaling and its inhibition.
Synthesis of this compound Derivatives
The synthesis of the isochroman scaffold can be achieved through various methods, including the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes.[4] The following is a general, adaptable protocol for the synthesis of this compound, which can be further derivatized.
Protocol: Synthesis of Isochroman-1-one
This protocol describes a one-step synthesis of 3,4-disubstituted isochroman-1-ones.
Materials:
-
Substituted benzoic acid
-
Nitroalkene
-
[Rh(OAc)2]2
-
AgSbF6
-
DCE (1,2-dichloroethane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dried Schlenk tube, add the substituted benzoic acid (0.2 mmol), nitroalkene (0.3 mmol), [Rh(OAc)2]2 (2.2 mg, 0.005 mmol), and AgSbF6 (3.4 mg, 0.01 mmol).
-
Add 1.0 mL of DCE to the tube.
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired isochroman-1-one derivative.[4]
-
Characterize the final product using NMR (1H and 13C) and mass spectrometry.
In Vitro Evaluation of Anti-Diabetic Potential
A series of in vitro assays are crucial to characterize the biological activity of the synthesized this compound derivatives.
Protocol 1: PTP1B Inhibition Assay (Colorimetric)
This assay determines the direct inhibitory effect of the compounds on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.[5]
Materials:
-
Recombinant human PTP1B
-
pNPP (p-nitrophenyl phosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted test compound or control to each well.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of recombinant PTP1B enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Protocol 2: Cellular Glucose Uptake Assay (Fluorescent)
This assay measures the ability of the compounds to enhance glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes or L6 myotubes, using the fluorescent glucose analog 2-NBDG.[6][7]
Materials:
-
3T3-L1 adipocytes or L6 myotubes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to differentiate into adipocytes or myotubes.
-
Serum-starve the cells for 3-4 hours in serum-free DMEM.
-
Wash the cells twice with KRPH buffer.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) in KRPH buffer for 1 hour at 37°C.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[7]
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Ex/Em ~485/535 nm) or a flow cytometer.[6]
-
Normalize the fluorescence intensity to the total protein content per well.
Protocol 3: Cytotoxicity Assay (MTT)
It is essential to assess the potential cytotoxicity of the lead compounds to ensure that the observed effects are not due to cell death.[10]
Materials:
-
Cell line used in the glucose uptake assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
| Assay | Purpose | Typical Readout |
| PTP1B Inhibition | Determine direct enzymatic inhibition | IC50 value |
| Glucose Uptake | Measure cellular glucose transport | Fold increase in fluorescence |
| Cytotoxicity (MTT) | Assess cell viability | % Cell Viability |
Table 1: Summary of In Vitro Assays
In Vivo Evaluation in Animal Models of Diabetes
Promising compounds from in vitro studies should be further evaluated in animal models of diabetes to assess their in vivo efficacy and pharmacokinetic properties.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Mice
The STZ-induced diabetic mouse is a widely used model for type 1-like diabetes, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells.[11][12][13]
Protocol: Induction of Diabetes
-
Use male C57BL/6J mice (8-10 weeks old).
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in cold 0.1 M citrate buffer (pH 4.5).[14]
-
Monitor blood glucose levels from the tail vein. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
Experimental Workflow for In Vivo Efficacy Study
Figure 2: General workflow for in vivo efficacy studies.
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the compound to improve glucose disposal after a glucose challenge.[15][16]
Procedure:
-
Fast the mice for 6 hours.
-
Administer the test compound or vehicle by oral gavage.
-
After 1 hour, administer glucose (2 g/kg) orally.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Protocol: Insulin Tolerance Test (ITT)
The ITT evaluates the improvement in insulin sensitivity.[15][16]
Procedure:
-
Fast the mice for 4-6 hours.
-
Administer insulin (0.75 U/kg) via i.p. injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
Plot the percentage of initial blood glucose over time.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound derivatives as potential anti-diabetic agents. Successful identification of lead compounds with potent PTP1B inhibitory activity, favorable in vitro profiles, and significant in vivo efficacy will pave the way for further development, including pharmacokinetic and toxicology studies, ultimately leading to potential clinical candidates for the treatment of type 2 diabetes.
References
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Streptozotocin-Induced Diabetic Models in Mice and Rats. Curr Protoc. 2021 Apr;1(4):e78. [Link]
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Low-Dose Streptozotocin Induction Protocol (Mouse). Diabetic Complications Consortium. 2015 Dec 14. [Link]
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Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. Biocompare. 2015 Oct 29. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]
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Glucose (2-NBDG) uptake assay. Bio-protocol. 2022 Sep 17. [Link]
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Low-Dose Streptozotocin Induction Protocol (mouse). Diabetic Complications Consortium. 2019 Oct 21. [Link]
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The insulin signaling pathway. PTP1B, protein-tyrosine phosphatase 1B;... ResearchGate.[Link]
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Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK.[Link]
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"Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. ResearchGate.[Link]
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Insulin signaling pathway in podocytes. PTP1B: protein tyrosine... ResearchGate.[Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
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Streptozotocin induced Diabetes: Protocols & Experimental Insights. Creative Biolabs.[Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. 2013 May 1. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
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Insulin signaling pathway. Protein-tyrosine phosphatase 1B; PTP1B,... ResearchGate.[Link]
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Glucose Uptake Assay (Procedure) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering. Amrita Vishwa Vidyapeetham Virtual Lab.[Link]
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Can anyone suggest the composition of Krebs Ringer Phosphate HEPES buffer? ResearchGate.[Link]
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Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. PMC - NIH.[Link]
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The Insulin Receptor and Its Signal Transduction Network. Endotext - NCBI Bookshelf. 2016 Apr 27. [Link]
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Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers. 2023 Oct 30. [Link]
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Glucose Uptake Assay. Cell biology Virtual Lab I.[Link]
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Insulin Receptor Signaling Pathway. Boster Bio.[Link]
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Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed.[Link]
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One-Step Syntheses of 3,4-Disubstituted Isochroman-1-ones by the Annulation of Benzoic Acids with Nitroalkenes. The Journal of Organic Chemistry - ACS Publications. 2024 Feb 20. [Link]
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Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PMC - NIH.[Link]
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Krebs-Ringer Phosphate HEPES Buffer. HiMedia Laboratories.[Link]
-
The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. ResearchGate.[Link]
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Exploring the mechanism of the PTP1B inhibitors by molecular dynamics and experimental study. PubMed.[Link]
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New natural protein tyrosine phosphatase 1B inhibitors from Gynostemma pentaphyllum. PMC - NIH.[Link]
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Protocol for in vivo assessment of glucose metabolism in mouse models. PMC - NIH.[Link]
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Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. ResearchGate.[Link]
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In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Longdom Publishing. 2016 Apr 8. [Link]
-
Protocol for in vivo assessment of glucose metabolism in mouse models. ResearchGate.[Link]
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High-throughput screening of isochroman-1-carboxylic acid libraries
Application Note & Protocol
Topic: High-Throughput Screening of Isochroman-1-Carboxylic Acid Libraries for Novel Therapeutic Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The isochroman scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and synthetic pharmaceutical agents, exhibiting a wide range of therapeutic activities, including antitumor, antihypertensive, and anti-inflammatory properties.[1][2] The inclusion of a carboxylic acid moiety at the 1-position often serves as a critical pharmacophore for target engagement. However, the carboxylic acid group can also introduce challenges related to pharmacokinetics and membrane permeability.[3][4] High-Throughput Screening (HTS) of diverse this compound libraries provides a powerful methodology to systematically explore this chemical space, identify potent "hit" compounds against specific biological targets, and uncover structure-activity relationships (SAR) that can guide the development of optimized clinical candidates.[5]
This document provides a comprehensive guide to designing and executing an HTS campaign for this compound libraries. We will detail the underlying principles of assay design, provide a step-by-step protocol for a biochemical screen targeting Protein Tyrosine Phosphatase 1B (PTP1B)—a key regulator in metabolic diseases and a validated target for isochroman derivatives—and outline the subsequent data analysis and hit validation workflow.[6]
The Rationale: Why Screen Isochroman-1-Carboxylic Acids?
The isochroman core represents a versatile and synthetically accessible scaffold.[7][8][9] The carboxylic acid functional group is a bioisostere for phosphate, enabling it to interact with phosphate-binding sites in enzymes like phosphatases or with arginine residues in receptor pockets.[3] This mimicry is a key rationale for screening these libraries against enzyme targets involved in phosphorylation-dephosphorylation signaling cascades.
Our chosen target, PTP1B, is a non-transmembrane protein tyrosine phosphatase that plays a crucial role in attenuating insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of PTP1B, making this an exemplary target for an HTS campaign.[6]
Designing the HTS Campaign: A Multi-Stage Workflow
A successful HTS campaign is a multi-step process that moves from a broad primary screen to focused validation of a few promising compounds.[10] The entire process is built upon a foundation of robust assay development and stringent quality control.
The logical flow of the screening campaign is illustrated below.
Caption: High-Throughput Screening (HTS) Campaign Workflow.
Library Preparation and Management
The quality and diversity of the compound library are paramount to the success of an HTS campaign.[][12]
-
Source: this compound libraries can be acquired from commercial vendors or synthesized in-house to explore novel chemical space.[13]
-
Quality Control: All compounds should be validated for purity (typically >90%) via LC-MS and NMR to ensure that any observed activity is attributable to the intended structure.
-
Storage and Plating: Compounds are typically stored as 10 mM stock solutions in 100% DMSO at -20°C or -80°C.[10] For screening, these stocks are acoustically dispensed or robotically pinned into 384- or 1536-well assay plates to achieve the desired final screening concentration (e.g., 10 µM).
Detailed Protocol: HTS for PTP1B Inhibitors
This protocol describes a robust, fluorescence-based biochemical assay for identifying inhibitors of PTP1B from an this compound library in a 384-well format.
Principle of the Assay
The assay utilizes the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), a non-fluorescent compound. In the presence of active PTP1B, DiFMUP is dephosphorylated to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). Inhibitors of PTP1B will prevent this conversion, resulting in a decrease in the fluorescent signal. This method is highly sensitive and well-suited for HTS.[14][15]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human PTP1B | R&D Systems | Enzyme source |
| DiFMUP Substrate | Thermo Fisher | Fluorogenic substrate |
| PTP1B Assay Buffer | In-house | Provides optimal reaction conditions |
| Suramin | Sigma-Aldrich | Positive control inhibitor |
| DMSO, ACS Grade | Sigma-Aldrich | Compound solvent (negative control) |
| 384-well black, flat-bottom plates | Corning | Low-volume assay plates |
Assay Buffer Preparation (100 mL):
-
50 mM HEPES, pH 7.2
-
100 mM NaCl
-
1 mM EDTA
-
1 mM Dithiothreitol (DTT) - Rationale: DTT is a reducing agent included to maintain the catalytic cysteine residue in the PTP1B active site in its reduced, active state.
-
0.01% Triton X-100 - Rationale: A non-ionic detergent used to prevent protein aggregation and reduce non-specific binding of compounds to the assay plate.
Experimental Workflow
The following workflow is designed for automated liquid handling systems to ensure precision and throughput.[16]
Caption: Step-by-step PTP1B biochemical assay workflow.
Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (from 10 mM DMSO stocks) into wells of a 384-well plate.
-
Negative Control: Dispense 50 nL of 100% DMSO into designated control wells (e.g., columns 23 & 24).
-
Positive Control: Dispense 50 nL of a 10 mM Suramin stock into designated control wells (e.g., columns 1 & 2).
-
Final Compound Concentration: This will result in a final assay concentration of 10 µM in a 50 µL total volume.
-
-
Enzyme Addition: Add 25 µL of PTP1B enzyme solution (prepared in assay buffer to a 2X concentration of 1 ng/µL) to all wells.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature (25°C) for 15 minutes.
-
Rationale: This step allows the library compounds to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibitory activity.
-
-
Reaction Initiation: Add 25 µL of DiFMUP substrate solution (prepared in assay buffer to a 2X concentration of 200 µM) to all wells to start the enzymatic reaction.
-
Kinetic Incubation: Incubate the plates for 30 minutes at 25°C, protected from light.
-
Fluorescence Reading: Read the fluorescence intensity on a compatible plate reader (e.g., Tecan Spark or BMG PHERAstar) with excitation at 358 nm and emission at 455 nm.
Assay Quality Control
Before proceeding with the full library screen, the assay must be validated in a "dry run" using only control plates to ensure its robustness.[17]
| Parameter | Formula | Acceptance Criterion | Rationale |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness.[16] |
| Signal-to-Background (S/B) | μneg / μpos | > 10 | Indicates the dynamic range of the assay signal. |
μpos and σpos are the mean and standard deviation of the positive control (Suramin); μneg and σneg are for the negative control (DMSO).
Data Analysis and Hit Confirmation
Primary Screen Data Analysis
-
Normalization: Raw fluorescence data from each plate is normalized to the intra-plate controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ]
-
Hit Selection: A compound is typically classified as a "primary hit" if its percent inhibition exceeds a defined threshold, commonly set as three times the standard deviation of the negative control wells (e.g., >50% inhibition).
Hit Validation and Follow-up
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[5]
-
Dose-Response Analysis: Confirmed hits are re-tested in a 10-point, 3-fold serial dilution to determine their potency (IC50 value). This confirms the compound's activity is concentration-dependent.
-
Counter-Screens: It is crucial to run counter-screens to identify compounds that interfere with the assay technology rather than the biological target.
-
Promiscuity Screens: Test hits against unrelated enzymes to check for non-specific inhibition.
-
Fluorescence Interference: Screen compounds in the absence of the enzyme to check for intrinsic fluorescence or quenching properties at the assay wavelengths.
-
-
SAR Analysis: Once a set of validated, specific hits is identified, their chemical structures and associated potencies are analyzed. This helps build a structure-activity relationship (SAR) model, which informs medicinal chemists on how to modify the this compound scaffold to improve potency, selectivity, and drug-like properties.[2]
Conclusion
The high-throughput screening of this compound libraries is a scientifically rigorous and highly effective strategy for the discovery of novel therapeutic agents. By combining a well-diversified chemical library with a robust and validated biological assay, researchers can efficiently identify potent and specific modulators of disease-relevant targets like PTP1B. The protocols and workflows detailed in this application note provide a comprehensive framework for executing such a campaign, from initial assay development through to the critical steps of data analysis and hit validation, ultimately accelerating the journey from a chemical scaffold to a promising clinical candidate.
References
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Introduction: Unlocking the Therapeutic Potential of Isochroman-1-Carboxylic Acid Analogs
An in-depth guide to the in vitro biological evaluation of isochroman-1-carboxylic acid analogs for researchers, scientists, and drug development professionals.
The isochroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] Derivatives of this core, particularly isochroman-1-carboxylic acids, have emerged as promising candidates in drug discovery, with demonstrated potential as anti-inflammatory, anti-diabetic, antioxidant, and antiplatelet agents.[2][3][4] The rational design and synthesis of novel analogs necessitate a robust and systematic in vitro evaluation strategy to identify lead compounds, elucidate mechanisms of action, and establish structure-activity relationships (SAR).
This guide provides a comprehensive framework for the preclinical in vitro assessment of this compound analogs. As a senior application scientist, the following protocols and notes are designed not merely as a list of steps, but as a logical, field-proven workflow. We will move from foundational safety and primary screening assays to deeper mechanistic studies, explaining the causality behind each experimental choice to ensure the generation of reliable and interpretable data.
Part 1: The Foundational Workflow: A Tiered Approach to Evaluation
A successful screening campaign begins with a logical progression of assays. A tiered approach is most efficient, starting with broad assessments of cytotoxicity before moving to more specific functional and mechanistic assays. This ensures that resources are focused on compounds with a viable therapeutic window.
Caption: Tiered workflow for in vitro evaluation of isochroman analogs.
Part 2: Foundational Assays: Cytotoxicity & Safety Profiling
Before assessing the therapeutic activity of any compound, it is imperative to determine its effect on cell viability. A compound that kills cells at the same concentration it shows a desired effect is unlikely to be a viable drug candidate. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[5][6]
Principle of the MTT Assay
The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]
Protocol 2.1: MTT Cytotoxicity Assay
Materials:
-
Cell line appropriate for the intended therapeutic area (e.g., RAW 264.7 murine macrophages for inflammation).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light at 4°C.[7]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and a "cells only" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[5]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).
| Compound ID | CC50 (µM) |
| Analog-001 | > 100 |
| Analog-002 | 75.4 |
| Analog-003 | 12.8 |
| Doxorubicin (Control) | 0.5 |
Part 3: Screening for Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and isochroman derivatives have shown significant anti-inflammatory potential.[1][2] A primary screen should focus on key markers of the inflammatory response, such as nitric oxide (NO) and pro-inflammatory cytokines.
Nitric Oxide (NO) Production Assay
Principle: Nitric oxide is a critical signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS).[9] Due to its short half-life, NO is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium.[10] The Griess reaction is a colorimetric assay that measures the concentration of nitrite as an indicator of NO production.[11][12] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, purple-colored azo compound, measurable at ~540 nm.[10]
Protocol 3.1.1: Griess Assay for Nitrite Quantification
Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (from E. coli O111:B4).
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% NED in water). Store protected from light.
-
Sodium Nitrite (NaNO₂) for standard curve.
-
Complete culture medium.
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing various concentrations of the isochroman analogs. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM down to 0 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well (samples and standards), followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 value for each compound, representing the concentration that inhibits NO production by 50%.
| Compound ID | NO Production IC50 (µM) |
| Analog-001 | 15.2 |
| Analog-002 | 88.9 |
| Analog-004 | 5.7 |
| L-NAME (Control) | 25.0 |
Pro-inflammatory Cytokine Quantification by ELISA
Principle: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[13] The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[14] In this assay, a capture antibody specific to the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody is then added, which binds to a different epitope on the captured cytokine. Finally, a streptavidin-enzyme conjugate (e.g., HRP) is added, which binds to the biotin. The addition of a chromogenic substrate results in a color change proportional to the amount of cytokine present.[15]
Protocol 3.2.1: Sandwich ELISA for TNF-α or IL-6
Materials:
-
ELISA plate (high protein-binding).
-
Capture Antibody (e.g., anti-mouse TNF-α).
-
Detection Antibody (e.g., biotinylated anti-mouse TNF-α).
-
Recombinant Cytokine Standard (e.g., recombinant mouse TNF-α).
-
Streptavidin-HRP conjugate.
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Assay Diluent (PBS with 10% FBS).[16]
Procedure:
-
Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[15]
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants (collected from the same experiment as the Griess assay) and cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[15]
-
Streptavidin-HRP: Wash the plate. Add 100 µL of diluted Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Calculate the cytokine concentration in the samples and determine the IC50 for inhibition of cytokine production for each analog.
Part 4: Mechanistic Elucidation - Signaling Pathway Analysis
Once active compounds are identified, the next critical step is to understand how they exert their effects. Most anti-inflammatory agents modulate specific intracellular signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation.[17][18]
NF-κB Signaling Pathway
Principle: The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB inhibitor proteins. Pro-inflammatory stimuli (like LPS) lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18][19] An NF-κB luciferase reporter assay provides a highly sensitive method to quantify the transcriptional activity of NF-κB.[20] Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression, which can be measured via a luminescent reaction.[21]
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Protocol 4.1.1: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 or RAW 264.7 cells.
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase Assay System (providing luciferin substrate and buffer).
-
Opaque, white 96-well plates suitable for luminescence.
Procedure:
-
Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent. Plate the transfected cells in a 96-well white plate and allow them to recover for 24 hours.
-
Treatment and Stimulation: Pre-treat the cells with the isochroman analogs for 1-2 hours. Then, stimulate with an NF-κB activator (e.g., 1 µg/mL LPS for RAW cells or 10 ng/mL TNF-α for HEK293 cells) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS. Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Reading: Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions. Immediately measure the firefly luciferase activity using a luminometer. If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC50 of the compounds.
MAPK Signaling Pathway
Principle: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are crucial for transducing extracellular signals into cellular responses, including inflammation.[22] Activation of these pathways involves a cascade of phosphorylation events.[17] Western blotting can be used to detect the phosphorylated (i.e., activated) forms of key kinases like p38 and ERK. A decrease in the level of phosphorylated p38 (p-p38) or ERK (p-ERK) in the presence of a compound indicates inhibition of the upstream signaling cascade.[23][24]
Protocol 4.2.1: Western Blot for Phospho-p38 and Phospho-ERK
Materials:
-
Cell line (e.g., RAW 264.7).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis: Plate cells in 6-well plates. Treat with compounds and/or LPS as described previously, but for a shorter duration (e.g., 15-30 minutes for MAPK activation). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p38, total ERK, and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify band intensity using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein for each sample.
Part 5: Specific Target-Based Assays
If the isochroman analogs were designed to interact with a specific molecular target, such as an enzyme or a G-protein coupled receptor (GPCR), direct target-based assays are essential.
Enzyme Inhibition Assays
Principle: Many drugs function by inhibiting the activity of specific enzymes.[25] Isochroman derivatives, for instance, have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[3] Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a test compound. The data can be used to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).[26][27] Assays can be designed to detect either the consumption of a substrate or the formation of a product, often using a chromogenic or fluorogenic substrate.[28]
Protocol 5.1.1: General Protocol for Kinase Inhibition (Example)
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the isochroman analogs at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding one of the key components (e.g., ATP).
-
Incubation: Incubate at the optimal temperature for a set period.
-
Detection: Stop the reaction and measure the output. For kinases, this often involves quantifying the amount of phosphorylated substrate using a specific antibody or measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Plot the percentage of enzyme activity versus the log of inhibitor concentration to calculate the IC50 value.
GPCR Ligand Binding Assays
Principle: GPCRs are a major class of drug targets.[29] Radioligand binding assays are a gold standard for studying compound interactions with GPCRs.[30][31] A competition binding assay is used to determine the affinity of an unlabeled test compound (the isochroman analog) for a receptor. This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[31]
Protocol 5.2.1: Radioligand Competition Binding Assay
-
Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the target GPCR.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (e.g., ³H-agonist), and serial dilutions of the unlabeled isochroman analog in a binding buffer.[32]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. This allows for the calculation of the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
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Cell-based assays for testing the cytotoxicity of isochroman derivatives
Application Notes and Protocols
Topic: Cell-Based Assays for Testing the Cytotoxicity of Isochroman Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Therapeutic Potential of Isochroman Derivatives
Isochromans are a class of heterocyclic compounds that form the core structure of many natural and synthetic molecules.[1][2] These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] A critical first step in evaluating the therapeutic potential of novel isochroman derivatives, particularly for oncology applications, is to rigorously characterize their cytotoxic effects on relevant cell lines.[1][4]
This guide serves as a comprehensive resource for researchers, providing a detailed framework for assessing the cytotoxicity of isochroman derivatives. It moves beyond simple protocols to explain the underlying principles of each assay, enabling scientists to make informed decisions, troubleshoot effectively, and generate robust, reproducible data. We will cover primary screening assays to determine overall toxicity, followed by secondary assays to elucidate the mechanism of cell death, a crucial step in preclinical drug development.[5]
Chapter 1: The Foundational Principles of Cytotoxicity Assessment
Cytotoxicity refers to the quality of a substance being toxic to cells.[6] In drug discovery, we measure this to understand a compound's therapeutic window and mechanism of action. Cell death can occur through two primary pathways: necrosis and apoptosis.
-
Necrosis: A passive, pathological process resulting from acute cellular injury, where the cell membrane loses integrity and cellular contents leak into the extracellular space, often triggering an inflammatory response.[5]
-
Apoptosis: A highly regulated and programmed process of cell death characterized by distinct morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without compromising membrane integrity in the early stages.[7][8]
Effective cytotoxicity testing involves a multi-assay approach to not only quantify cell death but also to distinguish between these mechanisms.
Chapter 2: A Strategic Workflow for Cytotoxicity Analysis
A tiered approach is recommended when screening novel isochroman derivatives. The workflow begins with broad screening to measure overall cell viability and identify potent compounds, followed by more specific assays to understand how these compounds induce cell death.
Caption: A strategic workflow for assessing the cytotoxicity of novel compounds.
Chapter 3: Primary Screening Assays
The goal of primary screening is to efficiently determine the concentration-dependent toxicity of the isochroman derivatives across one or more cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method widely used to assess cell viability by measuring mitochondrial function.[10][11] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Caption: The principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Preparation: Prepare a series of dilutions of the isochroman derivatives from a concentrated stock (typically in DMSO). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Treatment: Remove the old media and add 100 µL of media containing the various concentrations of the test compounds to the wells. Include "vehicle control" wells (containing only DMSO at the same concentration as the treated wells) and "untreated control" wells (media only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[13][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[10][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
LDH Release Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the loss of cell membrane integrity.[6][15] LDH is a stable cytosolic enzyme present in all eukaryotic cells.[5][16] When the plasma membrane is damaged (a hallmark of necrosis), LDH is released into the cell culture supernatant.[5][17] The assay measures the enzymatic activity of this released LDH, which is proportional to the number of lysed cells.[15]
Caption: The principle of the LDH release cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three additional controls:
-
Background Control: Medium only (no cells).
-
Untreated Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[18]
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate. Avoid disturbing the cell pellet.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye). Add the reaction mix to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits require adding a stop solution.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually ~490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background control reading from all other readings.
-
Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Untreated Control LDH activity) / (Maximum Release LDH activity - Untreated Control LDH activity)] x 100
-
Chapter 4: Secondary Assays for Mechanistic Insights
Once cytotoxic "hit" compounds are identified, the next step is to determine the mode of cell death. Differentiating between apoptosis and necrosis is vital, as compounds that induce apoptosis are often preferred in cancer therapy.
Caspase-3/7 Assay: A Hallmark of Apoptosis
Caspases are a family of proteases that are central to the apoptotic process.[8] Caspase-3 and Caspase-7 are key "effector" caspases that are activated during the execution phase of apoptosis.[7] Their activation leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological changes of apoptosis. Assays to measure Caspase-3/7 activity are therefore a direct indicator of apoptosis.[19]
Many commercial kits provide a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for Caspase-3 and -7.[7][19] Cleavage of this substrate by active caspases releases a signal (light or fluorescence) that can be quantified.
Caption: The principle of a luminescent Caspase-3/7 assay for apoptosis detection.
Detailed Protocol: Caspase-Glo® 3/7 Assay
This protocol is based on a common "add-mix-measure" format.[19]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The single reagent addition both lyses the cells and initiates the caspase cleavage reaction.[19]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Compare the signal from treated cells to that of the untreated vehicle control to determine the fold-increase in apoptosis.
Chapter 5: Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be summarized clearly for comparison. The IC₅₀ value is the standard metric.
Table 1: Example Cytotoxicity Data for Isochroman Derivatives against A549 Lung Cancer Cells (48h Exposure)
| Compound ID | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - LDH Assay | Caspase-3/7 Activation (Fold Change at 10 µM) |
| ISO-001 | 15.2 ± 1.8 | > 100 | 1.2 ± 0.2 |
| ISO-002 | 2.5 ± 0.4 | 3.1 ± 0.6 | 8.5 ± 1.1 |
| ISO-003 | 8.9 ± 1.1 | 10.5 ± 1.5 | 6.2 ± 0.9 |
| Staurosporine (Positive Control) | 0.05 ± 0.01 | 0.5 ± 0.08 | 15.1 ± 2.3 |
Interpretation:
-
ISO-001: Shows weak cytostatic activity (reduced metabolic activity) but does not cause significant membrane damage, suggesting it may be an inhibitor of proliferation rather than overtly cytotoxic at these concentrations.
-
ISO-002: A potent cytotoxic agent. The similar IC₅₀ values from both MTT and LDH assays, combined with strong Caspase-3/7 activation, suggest it induces cell death primarily through apoptosis leading to secondary necrosis.
-
ISO-003: A moderately potent compound that clearly induces apoptosis.
Chapter 6: Advanced Application - Confirming Target Engagement with CETSA
For promising cytotoxic compounds, identifying the direct molecular target is a critical next step in drug development.[20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its intended protein target within the complex environment of a living cell.[22][23][24]
The principle of CETSA is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[22][25] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified. A stabilizing compound will result in more soluble protein at higher temperatures compared to the control.[24] This "thermal shift" is direct evidence of target engagement.[23]
While a full CETSA protocol is beyond the scope of this document, it represents a logical and crucial validation step for elucidating the mechanism of action of a novel isochroman derivative identified through the cytotoxicity assays described herein.[22][26]
References
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National Center for Biotechnology Information (NCBI). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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G-Biosciences. The Role of LDH in Cellular Cytotoxicity. [Link]
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Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
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National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Springer Nature Experiments. MTT Assay Protocol. [Link]
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PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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protocols.io. Cytotoxicity Assay Protocol. [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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PubMed Central. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. [Link]
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Royal Society of Chemistry. Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. [Link]
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National Center for Biotechnology Information (NCBI) Bookshelf. Cell Viability Assays. [Link]
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Luminex Corp. Muse® Caspase-3/7 Kit. [Link]
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Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method). [Link]
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PubMed. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. [Link]
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National Center for Biotechnology Information (NCBI). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
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PubMed. Research progress in biological activities of isochroman derivatives. [Link]
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Oncodesign Services. Target Deconvolution | Drug Discovery | CRO services. [Link]
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Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]
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Creative Biolabs. Target Deconvolution. [Link]
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ResearchGate. Research progress in biological activities of isochroman derivatives | Request PDF. [Link]
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Royal Society of Chemistry Publishing. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. [Link]
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U.S. Pharmacist. New Efficacy Data on Isoquinolinamine Derivatives. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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NAMSA. Cytotoxicity Study Using the ISO Elution Method. [Link]
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Application Notes & Protocols: Isochroman-1-Carboxylic Acid in the Synthesis of Potent PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, positioning it as a high-value therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of potent and selective PTP1B inhibitors is a major focus in medicinal chemistry. This document provides a comprehensive guide to the utilization of the isochroman-1-carboxylic acid scaffold as a foundational element in the synthesis of novel PTP1B inhibitors. We will explore the scientific rationale behind this molecular framework, provide detailed, field-tested protocols for synthesis and enzymatic evaluation, and present a logical workflow for the development of these promising therapeutic agents.
Introduction: The Rationale for Targeting PTP1B
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. This dynamic equilibrium is tightly controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). An imbalance in this regulation is a hallmark of numerous diseases.
PTP1B is a non-receptor protein tyrosine phosphatase that plays a pivotal role in attenuating insulin and leptin signaling pathways.[1][2][3] It achieves this by dephosphorylating the activated insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade.[2] Consequently, overexpression or hyperactivity of PTP1B is associated with insulin resistance, a cornerstone of type 2 diabetes, and leptin resistance, which contributes to obesity.[1][2][4] Furthermore, emerging evidence has implicated PTP1B in the progression of various cancers, including breast cancer, by modulating oncogenic signaling pathways.[1][4][5]
The therapeutic potential of inhibiting PTP1B is therefore substantial. By blocking its activity, it is possible to enhance insulin and leptin sensitivity, offering a promising strategy for the treatment of metabolic disorders.[6][7] The primary challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), to avoid potential off-target effects.[8]
The this compound Scaffold: A Privileged Structure for PTP1B Inhibition
The isochroman core is a bicyclic ether that has garnered significant interest in medicinal chemistry due to its rigid structure and synthetic tractability. When functionalized with a carboxylic acid at the 1-position, it provides a key anchoring point for interaction with the active site of PTP1B.
A notable study by Lakshminarayana et al. demonstrated that derivatives of this compound can be potent and effective PTP1B inhibitors.[7] Their research culminated in the identification of a compound with an impressive IC₅₀ value of 51.63 nM.[7] The core hypothesis is that the carboxylic acid moiety mimics the phosphate group of the natural phosphotyrosine substrate, allowing it to bind within the highly conserved and positively charged active site of PTP1B. The isochroman framework then serves as a rigid scaffold from which various substituents can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.
The general structure of these inhibitors involves an amide linkage between the this compound core and a variety of amine-containing side chains. This modular design allows for systematic exploration of the structure-activity relationship (SAR).
Synthetic Workflow: From Isochroman Core to Active Inhibitor
The synthesis of this compound-based PTP1B inhibitors can be logically divided into two main stages: the preparation of the this compound core and the subsequent derivatization via amide coupling.
Caption: General synthetic workflow for PTP1B inhibitors.
Protocol 1: Synthesis of this compound (Representative)
This protocol outlines a general, plausible route for the synthesis of the isochroman core, which can then be oxidized to the desired carboxylic acid. Specific conditions may vary based on the substitution pattern of the starting materials.
Materials:
-
Substituted 2-phenylethanol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
-
Potassium Permanganate or other suitable oxidizing agent
-
Appropriate solvent system for oxidation (e.g., acetone, water)
Procedure:
-
Cyclization to form the Isochroman Ring:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the substituted 2-phenylethanol (1.0 eq) and paraformaldehyde (1.5 eq).
-
With vigorous stirring, slowly add concentrated hydrochloric acid (a catalytic amount to 1.0 eq) at room temperature. The reaction may be mildly exothermic.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isochroman derivative.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Oxidation to this compound:
-
Dissolve the purified isochroman derivative in a suitable solvent such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (or another suitable oxidizing agent) in water dropwise. Maintain the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with the reaction solvent.
-
Acidify the filtrate to pH 2-3 with dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the this compound.
-
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a robust and widely used method for coupling the this compound with a desired amine side chain. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.
Materials:
-
This compound
-
Amine (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a single portion, add HATU (1.2 eq) to the stirred solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.
-
Biochemical Evaluation: PTP1B Inhibition Assay
To assess the efficacy of the synthesized compounds as PTP1B inhibitors, a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is commonly employed. This assay is straightforward, reliable, and suitable for high-throughput screening.
Caption: Workflow for PTP1B enzymatic assay.
Protocol 3: In Vitro PTP1B Enzymatic Assay
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay will typically be in the range of the enzyme's Kₘ for pNPP.
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a defined volume of assay buffer.
-
Add a small volume of the diluted inhibitor or vehicle (DMSO) to the respective wells (e.g., positive control, negative control, test compound wells).
-
Add a specific amount of PTP1B enzyme to each well (except for the blank).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1M NaOH). This also develops the yellow color of the p-nitrophenolate product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Summary and Interpretation
The following table provides a template for summarizing the inhibitory activity of newly synthesized this compound derivatives.
| Compound ID | R-Group (Amine Side Chain) | PTP1B IC₅₀ (nM) | Selectivity vs. TCPTP (Fold) |
| Lead Cmpd | Structure of side chain | 51.63[7] | >10 |
| New Cmpd 1 | Structure of side chain | Experimental Value | Experimental Value |
| New Cmpd 2 | Structure of side chain | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Interpretation:
-
A lower IC₅₀ value indicates higher potency.
-
High selectivity over TCPTP is crucial for a promising drug candidate to minimize potential side effects.
-
The structure-activity relationship (SAR) can be elucidated by comparing the R-groups of different derivatives with their corresponding inhibitory activities.
Conclusion and Future Directions
The this compound scaffold represents a validated and promising starting point for the design and synthesis of novel PTP1B inhibitors. The modular nature of its derivatization via amide coupling allows for extensive chemical exploration to optimize potency and selectivity. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate new chemical entities based on this privileged structure. Future work should focus on expanding the diversity of the amine side chains to probe different regions of the PTP1B active site and its surrounding pockets, with the ultimate goal of developing orally bioavailable drug candidates for the treatment of metabolic diseases and cancer.
References
-
Zatonska, I., et al. (2021). The Protein Tyrosine Phosphatase PTB1B Role in the Development of Obesity, Diabetes, and Cancer and its Potential Inhibitors. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]
-
Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. Available at: [Link]
-
Tautvydas, V., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. Available at: [Link]
-
Borges de Souza, P., et al. (2020). Recent advances in PTP1B signaling in metabolism and cancer. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
-
Labbé, D. P., et al. (2012). PTP1B: From metabolism to cancer. ResearchGate. Available at: [Link]
-
Structural Bioinformatics Inc. (2000). Tyrosine Phosphatase-1B inhibitors discovered. Drug Discovery Online. Available at: [Link]
-
Al-Ghorbani, M., et al. (2019). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Basu, S., et al. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman mono-carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. ResearchGate. Available at: [Link]
-
Li, X., Wang, Q., & Shi, X. (2016). The design strategy of selective PTP1B inhibitors over TCPTP. Bioorganic & Medicinal Chemistry. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application of Isochroman-1-Carboxylic Acid in Solid-Phase Organic Synthesis: A Guide for Researchers
Introduction: The Isochroman Scaffold as a Privileged Structure in Drug Discovery
The isochroman framework is a prominent heterocyclic motif found in a variety of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent diversity, making it a "privileged scaffold" in medicinal chemistry.[2][3][4] Derivatives of isochroman have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][5] The inherent drug-like properties of this scaffold make it an attractive starting point for the construction of combinatorial libraries aimed at discovering novel therapeutic agents.[2][3]
Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the rapid generation of large numbers of diverse molecules.[6][7] By anchoring a starting material to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling the use of excess reagents to drive reactions to completion.[8] This application note provides a detailed guide for the utilization of isochroman-1-carboxylic acid as a versatile scaffold in solid-phase organic synthesis, enabling the generation of diverse libraries of isochroman derivatives for drug discovery and other applications.
Strategic Overview: this compound as a Solid-Phase Synthesis Anchor
The carboxylic acid functionality at the 1-position of the isochroman ring serves as a convenient handle for immobilization onto a solid support. This is typically achieved through an ester linkage to a suitable resin, such as the widely used Wang resin.[5][9] Once anchored, the isochroman scaffold can be subjected to a variety of on-resin chemical transformations to introduce molecular diversity. Finally, the derivatized products are cleaved from the solid support to yield the target compounds in solution for subsequent purification and biological evaluation.
This strategy allows for the systematic exploration of the chemical space around the isochroman core, facilitating the development of structure-activity relationships (SAR) and the identification of lead compounds with desired biological activities.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
A reliable synthesis of the starting material is crucial. While various methods for isochroman synthesis exist,[10] a common route to isochroman-1-one, a precursor to the desired carboxylic acid, involves the cyclization of appropriate benzoic acid derivatives.[11][12] The subsequent conversion to this compound can be achieved through standard organic transformations.
A representative synthetic approach is outlined below:
-
Step 1: Synthesis of Isochroman-1-one: A Rh(III)-catalyzed annulation of a suitable benzoic acid with a nitroalkene can afford 3,4-disubstituted isochroman-1-ones.[11] Alternatively, other cyclization methods can be employed.
-
Step 2: Reduction to Isochroman: The isochroman-1-one can be reduced to the corresponding isochroman using a suitable reducing agent, such as lithium aluminum hydride.
-
Step 3: Introduction of the Carboxylic Acid Moiety: This can be achieved through various methods, including formylation followed by oxidation, or by employing a synthetic equivalent of a carboxyl group at the 1-position during the initial cyclization. A detailed, specific protocol for the synthesis of 1-carboxyisochroman should be established and optimized based on literature precedents.
Protocol 2: Immobilization of this compound onto Wang Resin
Wang resin is a popular choice for anchoring carboxylic acids in solid-phase synthesis due to the acid-labile nature of the resulting benzyl ester linkage, which allows for mild cleavage conditions.[5][9]
Materials:
-
This compound
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3-5 equivalents relative to resin loading) and DMAP (0.1-0.5 equivalents) in a minimal amount of DMF. Add DIC (3-5 equivalents) and stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 1 hour. Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the isochroman scaffold can be determined by cleaving a small amount of resin and quantifying the released product.
On-Resin Derivatization Strategies
With the this compound scaffold securely anchored to the solid support, a multitude of chemical transformations can be performed to generate a library of diverse compounds. The choice of reactions should be guided by the desired structural modifications and the stability of the isochroman ring and the ester linkage to the resin under the reaction conditions.
Table 1: Potential On-Resin Modifications of the Isochroman Scaffold
| Modification Site | Reaction Type | Reagents and Conditions | Potential for Diversity |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄; NBS/FeBr₃ | Introduction of various functional groups for further derivatization. |
| Aromatic Ring | Suzuki or Stille Coupling (if pre-functionalized with a halide) | Pd(PPh₃)₄, base, boronic acid/organostannane | Wide variety of aryl and heteroaryl groups can be introduced. |
| Benzylic Position (C4) | Radical Halogenation followed by Nucleophilic Substitution | NBS, AIBN; various nucleophiles (amines, thiols, alcohols) | Introduction of diverse side chains. |
| Ether Oxygen | Ring Opening and Re-closure (challenging on-resin) | Lewis acids (potential for cleavage from resin) | Less common on-resin, but could lead to novel scaffolds. |
Note: It is crucial to perform small-scale test reactions to ensure the stability of the isochroman scaffold and the linker under the proposed reaction conditions before committing to a large-scale library synthesis.
Protocol 3: Cleavage of Derivatized Isochromans from Wang Resin
The final step in the solid-phase synthesis is the cleavage of the desired products from the resin. For Wang resin, this is typically achieved under acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
Derivatized isochroman-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried, derivatized resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). The use of a scavenger like TIS is important to quench reactive carbocations that can be formed during cleavage and prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitation: Add the combined filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate) to precipitate the crude product.
-
Isolation: Collect the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.
-
Purification: The crude product can be further purified by standard techniques such as flash chromatography or preparative HPLC.
Visualizing the Workflow
Diagram 1: Solid-Phase Synthesis Workflow of Isochroman Derivatives
Caption: General workflow for the solid-phase synthesis of isochroman derivatives.
Diagram 2: Key Steps in the Solid-Phase Synthesis Cycle
Caption: The iterative cycle of solid-phase synthesis for isochroman derivatives.
Conclusion and Future Perspectives
The use of this compound in solid-phase organic synthesis provides a robust and efficient platform for the generation of diverse chemical libraries based on this privileged scaffold. The protocols outlined in this application note offer a starting point for researchers to explore the vast chemical space around the isochroman core. Future work could focus on expanding the repertoire of on-resin reactions compatible with the isochroman moiety, including the development of novel traceless linkers that would further enhance the diversity of the synthesized molecules. The libraries generated using these methods will undoubtedly serve as valuable resources for the discovery of new drug candidates and chemical probes to investigate biological processes.
References
- Wess, G. (1997). Privileged Structures: A Useful Concept for the Rational Design of New Receptor Ligands. Angewandte Chemie International Edition in English, 36(22), 2282–2307.
- Nicolaou, K. C., Pfefferkorn, J. A., Roecker, A. J., Barluenga, S., Mitchell, H. J., & Cao, G.-Q. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. Journal of the American Chemical Society, 122(41), 9939–9953.
- Abdildinova, A., & Gong, Y.-D. (2021).
- Kong, K.-H., Chen, Y., Ma, X., Chui, W. K., & Lam, Y. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
- Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(2), 1050–1056.
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Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers. Retrieved from [Link]
- Hsieh, H. P., Wu, Y. T., Chen, S. T., & Wang, K. T. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol.
- Kao, C.-F., & Lin, C.-C. (2018). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science, 9(28), 6126–6131.
- Hajduk, P. J., Bures, M., Praestgaard, J., & Fesik, S. W. (2000). Privileged Molecules for Protein Binding Identified from NMR-Based Screening. Journal of Medicinal Chemistry, 43(18), 3443–3447.
- Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 212, 113073.
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Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers. Retrieved from [Link]
- Hsieh, H. P., Wu, Y. T., Chen, S. T., & Wang, K. T. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol.
- Kao, C.-F., & Lin, C.-C. (2018). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science, 9(28), 6126–6131.
- Hsieh, H. P., Wu, Y. T., Chen, S. T., & Wang, K. T. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol.
- Vetticatt, M. J., & Seidel, D. (2026). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society.
- Kao, C.-F., & Lin, C.-C. (2018). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science, 9(28), 6126–6131.
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University of East Anglia. (n.d.). An Asymmetric 'Clip-Cycle' Reaction Towards the Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]
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Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Retrieved from [Link]
- Payne, A. D., et al. (2022). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles. Organic Letters, 24(38), 6961–6966.
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Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]
- CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound. (n.d.). Google Patents.
- Kim, J., & Lee, S. (2015). Concise and Diversity-Oriented Synthesis of Novel Scaffolds Embedded with Privileged Benzopyran Motif. Organic Letters, 17(15), 3844–3847.
- Wang, T., et al. (2020). Recent Advances in Combining Photoredox and N-Heterocyclic Carbene Catalysis. Chemical Society Reviews, 49(24), 9176-9207.
- Kwon, Y.-U., & Kodadek, T. (2007). Ring-closing metathesis approaches for the solid-phase synthesis of cyclic peptoids. Journal of the American Chemical Society, 129(2), 198–199.
- Chatterji, A., & Nowick, J. S. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). The Journal of Organic Chemistry, 77(17), 7425–7434.
- Al-Warhi, T., & Al-Zoubi, R. M. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3123.
- da Costa, J. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235–1246.
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Development and Application of Isochroman-based and Structurally Related Fluorescent Probes for Bioimaging
Foreword
The visualization of dynamic cellular processes is paramount to advancing our understanding of biology and disease. Fluorescent probes, small molecules that emit light upon excitation, have emerged as indispensable tools for illuminating the intricate workings of the cell in real-time. Among the vast array of available fluorophores, those built upon oxygen-containing heterocyclic scaffolds, such as isochroman and its derivatives, offer a unique combination of photophysical properties and synthetic tractability. This guide provides a comprehensive overview of the design, synthesis, and application of these probes for bioimaging, with a particular focus on isocoumarin-based structures and a detailed case study of a near-infrared probe for intracellular viscosity.
Principles of Probe Design with Oxygen-Containing Heterocyclic Scaffolds
The isochroman scaffold and its analogues, such as isocoumarin, provide a versatile platform for the development of fluorescent probes. The inherent fluorescence of these core structures can be modulated and harnessed to detect specific analytes or changes in the cellular microenvironment. The design of effective probes hinges on the integration of three key components: the fluorophore, a recognition moiety, and a linker.
The fluorescence output of the probe is typically controlled through several well-established photophysical mechanisms:
-
Photoinduced Electron Transfer (PET): In a PET-based probe, the fluorophore is linked to an electron-rich or electron-poor moiety that can quench its fluorescence through electron transfer. Upon interaction of the recognition moiety with its target analyte, the efficiency of the PET process is altered, leading to a "turn-on" or "turn-off" of the fluorescence signal.
-
Intramolecular Charge Transfer (ICT): ICT probes are characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system. The emission wavelength of these probes is highly sensitive to the polarity of their environment. Changes in the cellular microenvironment or binding to an analyte can alter the degree of charge transfer, resulting in a ratiometric shift in the emission spectrum.
-
Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor fluorophore and an acceptor fluorophore. When the two are in close proximity, excitation of the donor can lead to energy transfer to the acceptor, which then emits light at its characteristic wavelength. This process is highly dependent on the distance between the two fluorophores, making it an excellent "spectroscopic ruler" for monitoring conformational changes or binding events.
The selection of the appropriate signaling mechanism and recognition moiety is dictated by the specific analyte and the desired application.
Synthesis of Isochroman-like Fluorescent Probes: Detailed Protocols
Synthesis of a 3-Substituted Isocoumarin Fluorophore
Isocoumarins are structural isomers of coumarins and serve as valuable fluorophores. The following protocol details a metal-free synthesis of 3-substituted isocoumarins.[1]
Reaction Scheme:
Caption: Synthesis of 3-substituted isocoumarins via O-acylation and intramolecular Wittig reaction.
Materials:
-
(2-carboxybenzyl)triphenylphosphonium bromide
-
Appropriate acyl chloride (e.g., benzoyl chloride for 3-phenylisocoumarin)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol:
-
To a solution of (2-carboxybenzyl)triphenylphosphonium bromide (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (2.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding acyl chloride (1.1 mmol) dropwise to the solution.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-substituted isocoumarin.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Design and Synthesis of a Near-Infrared Viscosity Probe: A Case Study
A notable example of a probe with a related heterocyclic structure is the near-infrared viscosity probe, IC-V.[2][3] This probe utilizes a donor-π-acceptor (D-π-A) architecture, where the intramolecular rotation is sensitive to the viscosity of the microenvironment.
Probe Structure and Synthetic Scheme:
Caption: Knoevenagel condensation for the synthesis of the IC-V viscosity probe.
Materials:
-
4-(dimethylamino)benzaldehyde
-
2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile (malononitrile-isophorone derivative)
-
Piperidine
-
Ethanol
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Protocol:
-
Dissolve 4-(dimethylamino)benzaldehyde (1.0 mmol) and the malononitrile-isophorone derivative (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography using a dichloromethane/methanol gradient to afford the pure IC-V probe.
-
Confirm the structure of the probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Photophysical Characterization
A thorough characterization of the photophysical properties of a new fluorescent probe is essential to understand its behavior and optimize its use in bioimaging.
Protocol for Photophysical Characterization:
-
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Prepare stock solutions of the probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions in the solvent of interest (e.g., phosphate-buffered saline, PBS, for biological applications) to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the λ_abs, to determine the maximum emission wavelength (λ_em).
-
-
Determination of Molar Extinction Coefficient (ε):
-
Measure the absorbance of several concentrations of the probe at λ_abs.
-
Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl).
-
-
Determination of Fluorescence Quantum Yield (Φ_F):
-
Use a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission wavelengths (e.g., rhodamine 6G in ethanol, Φ_F = 0.95).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Calculation of Stokes Shift:
-
The Stokes shift is the difference between the maximum emission and absorption wavelengths: Stokes Shift (nm) = λ_em - λ_abs.
-
Table 1: Photophysical Properties of Representative Isochroman-like Fluorophores
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent | Reference |
| 3-Phenylisocoumarin | ~350 | ~420 | N/A | ~70 | THF | [1] |
| 3-(p-Tolyl)isocoumarin | ~355 | ~425 | N/A | ~70 | THF | [1] |
| IC-V (low viscosity) | 530 | 700 | <0.01 | 170 | Methanol | [2][3] |
| IC-V (high viscosity) | 530 | 700 | ~0.18 | 170 | Methanol/Glycerol | [2][3] |
Application in Bioimaging: Protocols
General Cell Culture and Staining Protocol
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Confocal laser scanning microscope
Protocol:
-
Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach 60-80% confluency.
-
Prepare the probe working solution by diluting the stock solution in serum-free medium or PBS to the desired final concentration (typically 1-10 µM).
-
Wash the cells twice with warm PBS.
-
Add the probe working solution to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
After incubation, wash the cells three times with warm PBS to remove any excess probe.
-
Add fresh complete medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets.
Imaging Intracellular Viscosity with the IC-V Probe
The IC-V probe exhibits a remarkable fluorescence "turn-on" response in viscous environments due to the restriction of intramolecular rotation.
Mechanism of Viscosity Sensing:
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of the IC-V viscosity probe.
Protocol:
-
Follow the general cell culture and staining protocol (Section 4.1) using the IC-V probe at a final concentration of 5-10 µM for 30 minutes.
-
To induce changes in intracellular viscosity, cells can be treated with agents like nystatin or monensin, or subjected to conditions like oxidative stress.
-
Acquire fluorescence images in the near-infrared channel (e.g., excitation: 530 nm, emission: 650-750 nm).
-
Quantify the fluorescence intensity changes in different cellular compartments or between different treatment groups to assess relative changes in viscosity.
Control Experiments and Data Interpretation
-
Cell Viability Assay: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure that the probe concentration and incubation time used for imaging are not toxic to the cells.
-
Colocalization Studies: To determine the subcellular localization of the probe, co-stain with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Specificity Controls: For probes designed to detect a specific analyte, it is crucial to test for cross-reactivity with other biologically relevant species to confirm the probe's selectivity.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Probe concentration is too low. | - Increase the probe concentration. |
| - Incubation time is too short. | - Increase the incubation time. | |
| - Inefficient probe uptake by cells. | - Use a permeabilizing agent (e.g., digitonin) for fixed cells, or try a different solvent for the probe stock solution. | |
| - Photobleaching. | - Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium for fixed cells. | |
| High background fluorescence | - Probe concentration is too high. | - Decrease the probe concentration. |
| - Incomplete washing. | - Increase the number and duration of washes after probe incubation. | |
| - Probe precipitation. | - Ensure the probe is fully dissolved in the working solution. Consider using a small amount of Pluronic F-127 to aid solubility. | |
| Phototoxicity | - High laser power or prolonged exposure. | - Use the lowest laser power and shortest exposure time necessary for image acquisition. |
References
-
Liao, Q., Chao, J., Wang, W., Liu, T., Mao, G., Xu, F., & Li, C. (2023). A novel near-infrared fluorescent probe for the imaging of viscosity in cells and tumor-bearing mice. Chemical Communications, 59(43), 5607-5610. [Link]
-
Request PDF | A novel near-infrared fluorescent probe for the imaging of viscosity in cells and tumor-bearing mice | A near-infrared fluorescence probe (IC-V) for detecting viscosity is constructed. The probe has a large stokes shift (170 nm) and an about... | Find, read and cite all the research you need on ResearchGate. [Link]
-
A novel near-infrared fluorescent probe for the imaging of viscosity in cells and tumor-bearing mice - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01101A. (2023). [Link]
-
Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications - MDPI. (2024). [Link]
Sources
- 1. Recent advances in ratiometric fluorescence imaging of enzyme activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel near-infrared fluorescent probe for the imaging of viscosity in cells and tumor-bearing mice - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A novel near-infrared fluorescent probe for the imaging of viscosity in cells and tumor-bearing mice - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Isochroman-1-carboxylic Acid: A Privileged Scaffold for Combinatorial Drug Discovery
Introduction: The isochroman scaffold is a prominent heterocyclic motif found in a multitude of bioactive natural products and synthetic pharmaceutical agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for the design of targeted molecular libraries. Derivatives of isochroman have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] Among the various isochroman building blocks, isochroman-1-carboxylic acid stands out as a particularly versatile starting material for combinatorial chemistry due to the reactive handle provided by the carboxylic acid group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the generation of diverse chemical libraries.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core building block is essential for designing successful synthetic campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [3] |
| Molecular Weight | 178.187 g/mol | [3] |
| LogP | 1.385 | [3] |
| PSA (Polar Surface Area) | 46.53 Ų | [3] |
| CAS Number | 13328-85-3 | [3][4] |
Synthesis of the Isochroman Scaffold
The construction of the isochroman core is most commonly achieved through the Oxa-Pictet-Spengler cyclization.[5][6] This reaction involves the condensation of a β-arylethyl alcohol with an aldehyde or ketone under acidic conditions to yield the corresponding isochroman derivative.[6][7] This method is highly modular, allowing for the introduction of diversity at various positions of the isochroman ring system. Recent advancements have expanded the scope of this reaction to include epoxide surrogates for aldehydes, further increasing the accessible chemical space.[5]
Caption: General scheme of the Oxa-Pictet-Spengler reaction.
Application in Combinatorial Library Synthesis
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, making it an excellent building block for combinatorial library synthesis.[8] The primary strategies for library generation revolve around the derivatization of this carboxylic acid group.
Amide Library Synthesis
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[9] The carboxylic acid of the isochroman scaffold can be readily coupled with a diverse panel of primary and secondary amines to generate a library of amides.
Workflow for Amide Library Synthesis:
Caption: Workflow for generating an isochroman-1-carboxamide library.
Detailed Protocol: Parallel Amide Coupling in a 96-Well Plate Format
This protocol outlines a standard procedure for the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Amine library (pre-weighed in 96-well plate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of the 96-well plate containing the pre-weighed amines (0.1 mmol), add 500 µL of the this compound stock solution (0.1 mmol, 1.0 equiv.).
-
Add 500 µL of the HATU stock solution (0.1 mmol, 1.0 equiv.) to each well.
-
Add 500 µL of the DIPEA stock solution (0.2 mmol, 2.0 equiv.) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 1 mL of water to each well.
-
Extract the products with ethyl acetate (3 x 1 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 1 mL) and brine (1 x 1 mL).
-
Dry the organic layers over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude amide products.
-
-
Purification:
-
Purify the crude products via high-throughput parallel purification (e.g., preparative HPLC-MS).
-
Rationale for Reagent Selection:
-
HATU: A highly efficient and widely used peptide coupling reagent that minimizes racemization and side reactions.[10]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Ester Library Synthesis
Similar to amide formation, esterification of the carboxylic acid provides another avenue for generating a diverse library of compounds. The Fischer esterification is a classic method, though milder conditions are often preferred for complex molecules.[11][12]
Detailed Protocol: Steglich Esterification for an Ester Library
This protocol describes the synthesis of an ester library using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13]
Materials:
-
This compound
-
Alcohol library
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
In a series of reaction vials, dissolve this compound (0.1 mmol, 1.0 equiv.) in anhydrous DCM (2 mL).
-
Add the corresponding alcohol (0.12 mmol, 1.2 equiv.) to each vial.
-
Add DMAP (0.01 mmol, 0.1 equiv.) to each vial.
-
Cool the reaction mixtures to 0 °C in an ice bath.
-
Add a solution of DCC (0.11 mmol, 1.1 equiv.) in anhydrous DCM (1 mL) dropwise to each vial.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl (2 x 5 mL), saturated sodium bicarbonate solution (2 x 5 mL), and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude esters by flash column chromatography on silica gel.
-
Causality in Experimental Choices:
-
DCC/DMAP: This combination is effective for esterification under mild conditions, particularly for acid-sensitive substrates.[13] DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.
-
Low Temperature Addition of DCC: Adding the DCC solution at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
Multicomponent Reactions: The Ugi Reaction
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step.[14][15] The Ugi four-component reaction (U-4CR) is a prominent example, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide.[16][17]
Ugi Reaction for Library Generation:
Caption: The four components of the Ugi reaction leading to a bis-amide.
By employing this compound as the acid component, a diverse library of complex, peptide-like molecules can be generated by varying the other three components.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for combinatorial chemistry. Its rigid core and reactive carboxylic acid handle allow for the straightforward synthesis of diverse libraries of amides, esters, and more complex structures through multicomponent reactions. The resulting compounds, possessing the privileged isochroman scaffold, are promising candidates for drug discovery programs targeting a wide range of diseases. Future work in this area could explore the use of this compound in solid-phase synthesis for the generation of even larger and more complex libraries, as well as the development of novel isosteres for the carboxylic acid group to further modulate the physicochemical and pharmacological properties of the resulting compounds.[18][19][20]
References
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- Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol.PMC - NIH, 2023.
- Research progress in biological activities of isochroman derivatives | Request PDF.
- Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
- Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents.PubMed.
- The Oxa-Pictet—Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Request PDF.
- Examples of natural products and synthetic bioactive molecules bearing the isochroman core.
- (PDF) The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents.
- Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
- The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Request PDF.
- Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade.RSC Publishing, 2021.
- Isochroman mono-carboxylic acid | C18H23NO4S2 | CID 44139929.PubChem - NIH.
- This compound 13328-85-3.Guidechem.
- Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds.Frontiers.
- Ugi reaction.Wikipedia.
- 1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid | C14H14O4 | CID.PubChem.
- One-Step Syntheses of 3,4-Disubstituted Isochroman-1-ones by the Annulation of Benzoic Acids with Nitroalkenes | The Journal of Organic Chemistry.
- Ugi Reaction.Organic Chemistry Portal.
- This compound | 13328-85-3.ChemicalBook.
- One‐step synthesis of 3,4‐disubstituted isochroman‐1‐ones by annulation of benzoic acids.
- Ugi Reaction.Alfa Chemistry.
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- Amide Synthesis.Fisher Scientific.
- Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.SciSpace, 2023.
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- Application Notes and Protocols for Amide Coupling with Carboxylic Acids.Benchchem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry, 2022.
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- esterification - alcohols and carboxylic acids.Chemguide.
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- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.Bentham Science, 2022.
- Structure Property Relationships of Carboxylic Acid Isosteres.PMC - NIH.
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Application Notes & Protocols: Evaluating Isochroman-1-Carboxylic Acid Derivatives in Antioxidant Activity Assays
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the evaluation of isochroman-1-carboxylic acid derivatives as potential antioxidant agents. Isochromans, a class of heterocyclic compounds, have garnered significant interest for their diverse biological activities, including potent antioxidant effects.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are understood as self-validating systems. We will delve into the core principles of antioxidant mechanisms, provide detailed step-by-step protocols for the most relevant in vitro assays (DPPH, ABTS, and ORAC), guide data interpretation, and explore the critical structure-activity relationships that govern the efficacy of these derivatives.
Scientific Rationale: The Basis of Antioxidant Action
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals. The efficacy of a potential antioxidant, such as an this compound derivative, is primarily determined by its ability to donate a hydrogen atom or an electron to a free radical.
The primary mechanisms of radical scavenging are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to the radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). This is a key mechanism for many phenolic antioxidants.[2][3]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming an antioxidant radical cation and a radical anion. The radical cation then transfers a proton to the surrounding solvent.[3]
Theoretical studies on isochroman derivatives of hydroxytyrosol suggest they preferentially scavenge free radicals via the Hydrogen Atom Transfer (HAT) mechanism over electron donation.[2] The structural features of the isochroman nucleus, particularly the presence and position of hydroxyl (-OH) groups and the overall lipophilicity of the molecule, are paramount in defining its antioxidant potential.[4][5]
Experimental Design: A General Workflow
A systematic approach is crucial for the reliable assessment of antioxidant activity. The workflow involves preparing the test compounds, selecting appropriate assays based on the research question, executing the protocols with proper controls, and analyzing the data to determine key efficacy metrics.
Caption: General workflow for screening isochroman derivatives for antioxidant activity.
Core Antioxidant Activity Assays
The choice of assay depends on the specific type of radical and the environment (hydrophilic vs. lipophilic) of interest. It is best practice to use a panel of assays to obtain a comprehensive antioxidant profile. Studies on isochroman derivatives frequently employ DPPH, ABTS, and ORAC assays to establish their antioxidant capacity.[4]
| Assay | Principle | Radical Source | Measurement | Key Output | Strengths | Limitations |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6][7] | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Spectrophotometry (~517 nm). Reduction of the violet DPPH• to a yellow hydrazine results in decreased absorbance.[6] | IC50 (concentration required to scavenge 50% of DPPH radicals). | Simple, rapid, and cost-effective. Uses a stable radical.[6] | Reaction kinetics can be slow; not representative of physiological radicals. |
| ABTS | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.[8] | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) | Spectrophotometry (~734 nm). Scavenging of the blue-green radical cation causes decolorization.[8] | TEAC (Trolox Equivalent Antioxidant Capacity). | Applicable to both hydrophilic and lipophilic compounds. Rapid reaction. | Radical is not physiologically relevant. |
| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[9] | AAPH (a peroxyl radical source) | Fluorometry (kinetic assay). Measures the decay of fluorescence over time.[10] | TEAC (Trolox Equivalent Antioxidant Capacity). | Uses a physiologically relevant radical source (peroxyl radical).[9] | More complex setup; sensitive to temperature fluctuations. |
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in accordance with laboratory safety guidelines. Use appropriate personal protective equipment (PPE).[11]
DPPH Radical Scavenging Assay
This protocol is adapted from established methods and measures the hydrogen-donating capacity of the test compounds.[6][12]
Principle: The stable DPPH• radical has a deep violet color. When reduced by an antioxidant, it turns into a pale yellow hydrazine (DPPH-H), leading to a decrease in absorbance at 517 nm.
Caption: DPPH radical scavenging mechanism.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Isochroman derivative stock solutions (in methanol or DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.[6][12]
-
Sample Preparation: Prepare a series of dilutions of the isochroman derivatives and the positive control in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).[6]
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 100 µL of each sample dilution.
-
Positive Control Wells: Add 100 µL of each positive control dilution.
-
Control Reaction: Add 100 µL of methanol (this will be your 0% inhibition control).
-
Blank Wells: Add 200 µL of methanol (for instrument background).
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of DPPH.[6]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[6]
-
A_control is the absorbance of the control reaction (DPPH + methanol).
-
A_sample is the absorbance of the test sample or positive control.
-
-
Plot the % Inhibition against the concentration of the isochroman derivative.
-
Determine the IC50 value (the concentration required to cause 50% inhibition) by performing a non-linear regression analysis (log(agonist) vs. normalized response).[11]
ABTS Radical Cation Decolorization Assay
This assay measures the capacity of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[8][13]
Principle: ABTS is oxidized by potassium persulfate to form the radical cation ABTS•+, which is intensely colored blue-green. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, and the color change is measured.[8]
Caption: Generation and quenching of the ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
Test compounds and 96-well plate
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization is critical for assay reproducibility.
-
-
Sample and Standard Preparation:
-
Prepare a series of Trolox dilutions (e.g., 12.5 to 400 µM) to serve as the standard curve.[14]
-
Prepare dilutions of your isochroman derivatives.
-
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample, Trolox standard, or blank (solvent) to the wells.
-
Incubate for 5-6 minutes at room temperature in the dark.[14]
-
Measure the absorbance at 734 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each sample and standard concentration relative to the blank.
-
Plot the % inhibition against the concentration for the Trolox standards to create a standard curve.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for your isochroman derivatives by comparing their inhibition to that of the Trolox standard curve. The results are expressed as µM of Trolox Equivalents (TE) per µM of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of a compound to quench peroxyl radicals, a biologically relevant ROS.[10][15]
Principle: A peroxyl radical generator (AAPH) thermally decomposes to create radicals that damage a fluorescent probe (fluorescein), causing its fluorescence to decay. An antioxidant protects the probe by scavenging the radicals, thus preserving the fluorescence signal. The area under the fluorescence decay curve (AUC) is used to quantify this protection.[10][9]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)
-
Trolox (for standard curve)
-
75 mM Phosphate buffer (pH 7.4)
-
96-well black opaque microplate (essential for fluorescence assays)[16]
-
Fluorescence microplate reader with temperature control and injectors
Procedure:
-
Reagent Preparation (prepare fresh daily):
-
Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.[10]
-
AAPH Solution: Prepare a 75 mM solution of AAPH in 75 mM phosphate buffer.[10][16]
-
Trolox Standards: Prepare a series of Trolox dilutions in phosphate buffer (e.g., 12.5 to 200 µM).[9]
-
Samples: Prepare dilutions of isochroman derivatives in phosphate buffer.
-
-
Assay Protocol:
-
Pipette 150 µL of the fluorescein working solution into all experimental wells of the black 96-well plate.[10][9]
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.[9]
-
Incubate the plate at 37 °C for at least 10-30 minutes inside the plate reader to allow for thermal equilibration.[16][17]
-
Initiate the reaction by injecting 25 µL of the AAPH solution into all wells.[10][16]
-
Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520-528 nm) every 1-2 minutes for 60-90 minutes.[10][16]
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay plot.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank[16]
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the isochroman derivatives by comparing their Net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of isochroman derivatives is not uniform; it is highly dependent on their molecular structure. Understanding these relationships is key to designing more potent antioxidant compounds.
Caption: Key structure-activity relationships for isochroman antioxidants.
-
Hydroxyl Groups: The presence, number, and position of free hydroxyl groups on the aromatic ring are the most significant determinants of antioxidant activity.[4][18] An o-diphenolic (catechol) structure greatly enhances activity due to its ability to donate hydrogen atoms and form stable quinone structures.[2]
-
Lipophilicity and the Polar Paradox: The "polar paradox" theory suggests that polar antioxidants are more effective in nonpolar media (like bulk oils), while nonpolar antioxidants are more effective in polar media (like oil-in-water emulsions or biological membranes). For isochroman derivatives of hydroxytyrosol, antioxidant activity was found to be directly related to lipophilicity in brain homogenates but inversely related in bulk oils, which is consistent with this paradox.[4][5]
-
Carboxylic Acid Group: While the core isochroman and its hydroxyl substituents are primary, the carboxylic acid moiety can influence solubility and interactions with biological targets, potentially modulating the overall antioxidant profile.
References
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Nenadis, N., & Tsimidou, M. Z. (2015). Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol: A gas-phase DFT approach. Food Research International. [Link]
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Mateos, R., et al. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. Food Chemistry. [Link]
-
Zarghi, A., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank. [Link]
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Mateos, R., et al. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: Structure–activity relationship. ResearchGate. [Link]
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Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]
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Nenadis, N., & Tsimidou, M. Z. (2015). Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol: A gas-phase DFT approach. ResearchGate. [Link]
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Tchinda, A. T., et al. (2012). Antioxidant Potentialities of 4-Acyl isochroman-1,3-Diones. International Science Community Association. [Link]
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Various Authors. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]
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Wang, Z., et al. (2021). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. National Institutes of Health. [Link]
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Zhang, Z., et al. (2024). One-Step Syntheses of 3,4-Disubstituted Isochroman-1-ones by the Annulation of Benzoic Acids with Nitroalkenes. The Journal of Organic Chemistry. [Link]
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Gupta, S., et al. (2025). One‐step synthesis of 3,4‐disubstituted isochroman‐1‐ones by annulation of benzoic acids. ResearchGate. [Link]
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Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Boster Bio. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Boster Bio. [Link]
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Agilent Technologies. (2013). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Phuse, S. S. (2013). Does anyone know an easy protocol for DPPH assay? ResearchGate. [Link]
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de Oliveira, G. G., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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da Silva, A. B. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. [Link]
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de Oliveira, G. G., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Al-Duais, M., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]
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Scribd. (n.d.). ORAC Assay Protocol. Scribd. [Link]
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Cao, G., et al. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]
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Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine. [Link]
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Tobiszewski, M., & Namieśnik, J. (2017). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
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Al-Fahemi, J. H., et al. (2018). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. MDPI. [Link]
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Application Notes & Protocols: A Framework for Investigating the Antiplatelet Aggregation Activity of Isochroman-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive framework for the synthesis, in vitro evaluation, and in vivo validation of novel isochroman-1-carboxylic acid derivatives as potential antiplatelet aggregation agents. As this is an emerging area of research, this guide synthesizes established methodologies from the broader field of antiplatelet drug discovery and applies them to this specific chemical scaffold. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Therapeutic Rationale
Thrombotic diseases, including myocardial infarction and ischemic stroke, are leading causes of morbidity and mortality worldwide. Platelet aggregation is a central process in the formation of arterial thrombi, making antiplatelet agents a cornerstone of cardiovascular therapy[1][2]. Current therapies, while effective, are associated with limitations such as bleeding risks and inter-individual variability in response. This necessitates the discovery of novel antiplatelet agents with improved efficacy and safety profiles.
The this compound scaffold represents a promising, yet underexplored, chemical starting point. The carboxylic acid moiety is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit antiplatelet activity through cyclooxygenase-1 (COX-1) inhibition[3]. This guide outlines a systematic approach to explore the hypothesis that this compound derivatives can inhibit platelet aggregation, potentially through the modulation of the arachidonic acid cascade or other key signaling pathways.
Section 1: Putative Mechanism of Action & Key Signaling Pathways
Understanding the mechanism of action is critical for rational drug design. Platelet activation is a complex process initiated by various agonists and mediated by interconnected signaling pathways[4][5]. The primary hypothesis for this compound derivatives is the inhibition of COX-1, which would block the synthesis of thromboxane A2 (TXA2), a potent platelet agonist[5][6].
Key Potential Targets in Platelet Aggregation:
-
Cyclooxygenase-1 (COX-1): Catalyzes the conversion of arachidonic acid (AA) to prostaglandin H2, the precursor of TXA2. Inhibition of COX-1 is the mechanism of action for aspirin[5][7].
-
ADP Receptors (P2Y1/P2Y12): Binding of adenosine diphosphate (ADP) to these receptors activates distinct signaling cascades that lead to platelet aggregation[4][8].
-
Glycoprotein IIb/IIIa (αIIbβ3) Receptor: The final common pathway for platelet aggregation, this receptor binds fibrinogen, forming bridges between platelets[5][6].
The following diagram illustrates the primary platelet activation pathways, highlighting potential intervention points for novel inhibitors.
Caption: Platelet activation pathways highlighting potential drug targets.
Section 2: General Synthesis Protocol
The synthesis of isochroman-1-one derivatives can be achieved through various established methods. One common approach involves the reaction of a homophthalic anhydride with an aldehyde or the annulation of benzoic acids with nitroalkenes[9][10][11]. The following is a generalized protocol for the synthesis of 3,4-disubstituted isochroman-1-ones, which can be adapted based on the desired substituents.
Protocol 2.1: Synthesis of (±)-3,4-disubstituted-isochroman-1-ones
This protocol is adapted from methods described for the synthesis of related isocoumarin and isochromanone structures[9][12].
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected benzoic acid derivative (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add the Rh(III) catalyst, for example, [Cp*RhCl2]2 (2 mol %), and a silver co-catalyst like AgSbF6 (8 mol %).
-
Reactant Addition: Add the corresponding nitroalkene (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired isochroman-1-one derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: In Vitro Evaluation of Antiplatelet Activity
The primary screening of novel compounds involves robust and reproducible in vitro assays. The gold-standard method is Light Transmission Aggregometry (LTA), which measures the increase in light transmission through a platelet suspension as aggregation occurs[13].
Caption: Experimental workflow for in vitro antiplatelet activity screening.
Protocol 3.1: Light Transmission Aggregometry (LTA)
This protocol is based on standard procedures for evaluating platelet function[13][14][15].
-
Blood Collection: Draw whole blood from healthy, consenting volunteers who have not taken any antiplatelet medication for at least 10 days. Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 20 minutes. PPP will be used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5-3.0 x 10⁸ platelets/mL with PPP if necessary.
-
Assay Procedure: a. Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar. b. Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP. c. Add 50 µL of the test compound (this compound derivative dissolved in a suitable vehicle like DMSO, at various concentrations) or vehicle control. For a positive control, use a known inhibitor like Aspirin. d. Incubate the mixture for 3-5 minutes at 37°C with stirring. e. Induce aggregation by adding a specific agonist. Common agonists and their final concentrations include:
-
Data Analysis: Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of platelet aggregation) by plotting a dose-response curve.
Protocol 3.2: Thromboxane B2 (TXB2) Production Assay
This assay provides mechanistic insight by quantifying the downstream metabolite of TXA2, directly assessing COX-1 activity in the platelet environment[3].
-
Sample Preparation: Prepare PRP as described in Protocol 3.1.
-
Incubation: In separate microcentrifuge tubes, incubate PRP with the test compound, vehicle control, or a positive control (e.g., Indomethacin) at 37°C for 10 minutes.
-
Activation: Add an agonist, typically arachidonic acid or collagen, to stimulate TXA2 production.
-
Reaction Termination: After 5 minutes, stop the reaction by adding a stopping agent (e.g., a high concentration of Indomethacin) and placing the tubes on ice.
-
Sample Collection: Centrifuge the tubes at 12,000 x g for 2 minutes to obtain a platelet-free supernatant.
-
Quantification: Measure the concentration of TXB2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Analysis: Compare the TXB2 levels in samples treated with the test compounds to the vehicle control to determine the extent of COX-1 inhibition.
Section 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and correlation of these changes with biological activity is crucial for optimizing potency and selectivity.
Key Areas for Modification:
-
Position 3 & 4 Substituents: Varying the alkyl or aryl groups at these positions can influence lipophilicity and steric interactions with the target protein.
-
Aromatic Ring Substituents: Adding electron-donating or electron-withdrawing groups to the benzene ring can modulate the electronic properties of the molecule.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) can affect acidity, cell permeability, and metabolic stability.
The data should be compiled to guide the next round of synthesis.
Caption: The iterative cycle of a Structure-Activity Relationship study.
Table 1: Hypothetical Data Summary for SAR Analysis
| Compound ID | R¹ Substituent | R² Substituent | AA-induced Aggregation IC₅₀ (µM) | TXB₂ Inhibition IC₅₀ (µM) |
| ISO-001 | H | H | >100 | >100 |
| ISO-002 | Phenyl | H | 55.2 | 60.1 |
| ISO-003 | Methyl | H | 89.7 | 95.3 |
| ISO-004 | Phenyl | 4-Cl Phenyl | 25.8 | 28.4 |
| Aspirin | N/A | N/A | 30.5 | 15.1 |
Section 5: In Vivo Models of Thrombosis
Compounds that demonstrate significant in vitro potency and a clear SAR should be advanced to in vivo models to assess their antithrombotic efficacy and potential bleeding side effects. The development and use of animal models are crucial for preclinical drug evaluation[16][17][18].
Protocol 5.1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used model to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting[18][19].
-
Animal Preparation: Anesthetize a suitable animal model (e.g., mouse or rat) following approved institutional animal care and use committee (IACUC) guidelines.
-
Surgical Procedure: Surgically expose the common carotid artery. Place a flow probe around the artery to monitor blood flow continuously.
-
Drug Administration: Administer the test compound (e.g., via intravenous or oral route) or vehicle control. Allow sufficient time for drug distribution based on preliminary pharmacokinetic studies.
-
Thrombus Induction: Apply a piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for 3-5 minutes to induce oxidative injury to the vessel wall.
-
Monitoring: Monitor blood flow until complete occlusion occurs (cessation of blood flow) or for a predetermined period (e.g., 60 minutes). The primary endpoint is the time to occlusion (TTO).
-
Bleeding Time Assay (Safety): In a separate cohort of animals, perform a tail transection assay to measure bleeding time after drug administration, providing an index of the compound's effect on hemostasis[20].
-
Analysis: Compare the TTO and bleeding time in the compound-treated group to the vehicle-treated group. A successful candidate will significantly prolong TTO without causing excessive bleeding.
Conclusion
This document provides a strategic and methodological guide for the comprehensive evaluation of this compound derivatives as a novel class of antiplatelet agents. By progressing from targeted synthesis through robust in vitro screening and mechanistic studies to validated in vivo models, researchers can systematically identify and optimize lead compounds for further preclinical development. This structured approach, grounded in established scientific principles, ensures the generation of reliable and translatable data in the quest for safer and more effective antithrombotic therapies.
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Title: Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids Source: MDPI URL: [Link]
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Isochroman Derivatives as Potential Antimicrobial Agents: Application Notes and Protocols
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Isochromans, a class of bicyclic ethers composed of a fused benzene and dihydropyran ring, have emerged as a privileged scaffold in medicinal chemistry.[1] Naturally occurring isochroman derivatives, often isolated from fungi, have demonstrated a breadth of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This has spurred synthetic efforts to explore the isochroman core for therapeutically relevant applications, with a significant focus on developing potent antimicrobial agents.[2]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the exploration of isochroman derivatives as a promising class of antimicrobials. We will delve into the synthesis, in vitro evaluation, and structure-activity relationship (SAR) of these compounds, offering field-proven insights and detailed protocols to facilitate their investigation in a laboratory setting.
Synthesis of Isochroman Derivatives: A Representative Protocol
The synthesis of isochroman derivatives can be achieved through various synthetic routes.[3][4] A common and effective method involves the cyclization of a suitably substituted precursor. Below is a representative protocol for the synthesis of a substituted isochroman derivative, which can be adapted based on the desired substitution pattern.
Protocol 1: Synthesis of a 1-Substituted Isochroman Derivative
This protocol is based on the general principles of isochroman synthesis and can be modified for specific target molecules.
Materials:
-
2-(2-Bromoethyl)benzaldehyde
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(2-bromoethyl)benzaldehyde (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-substituted isochroman derivative.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent the quenching of the Grignard reagent and ensure the desired reaction proceeds.
-
Slow Addition at Low Temperature: The addition of the Grignard reagent is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature, minimizing the formation of side products.
-
Acidic Workup: The acidic workup protonates the intermediate alkoxide and facilitates the cyclization to form the isochroman ring.
-
Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.
In Vitro Evaluation of Antimicrobial Activity
A critical step in the evaluation of novel compounds is to determine their antimicrobial efficacy against a panel of clinically relevant microorganisms. The following protocols outline the standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (or other appropriate broth for the test organism)
-
Bacterial suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solution of the isochroman derivative (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the isochroman derivative stock solution in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).
Quantitative Data Summary
Effective data presentation is crucial for comparing the antimicrobial efficacy of different isochroman derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isochroman Derivatives
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Acinetobacter baumannii | |
| CZ238/4 | 1-2 | >64 |
| Chloro-dihydroisocoumarin | 1.00 | 5.3 |
Note: Data is compiled from available literature and serves as an illustrative example.[6][7] Researchers should populate a similar table with their own experimental findings.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of isochroman derivatives and their antimicrobial activity is pivotal for designing more potent and selective compounds.[8][9]
-
Substitution at C-1: The nature of the substituent at the 1-position of the isochroman ring can significantly influence activity.
-
Aromatic Ring Substitution: The presence and position of substituents on the benzene ring can modulate the electronic and lipophilic properties of the molecule, impacting its interaction with bacterial targets.
-
Stereochemistry: The stereochemistry of chiral centers within the isochroman scaffold can play a crucial role in biological activity.
-
Lipophilicity: A balance in lipophilicity is often required for effective antimicrobial activity, allowing for membrane penetration without excessive non-specific toxicity.
Mechanism of Action: Unraveling the Molecular Targets
The precise mechanism of action for many isochroman derivatives is still under investigation. However, some studies suggest potential molecular targets. For instance, certain dihydroisocoumarin derivatives have shown the potential to inhibit β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.[7] This suggests that isochroman derivatives could act as standalone antimicrobial agents or as adjuvants to restore the efficacy of existing antibiotics.
Further studies, such as enzyme inhibition assays, target-based screening, and transcriptomic or proteomic analyses of treated bacteria, are necessary to elucidate the specific molecular mechanisms.
Cytotoxicity and Selectivity: A Critical Assessment
A crucial aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to pathogens with minimal harm to the host.[10] Therefore, it is essential to evaluate the cytotoxicity of isochroman derivatives against mammalian cell lines.
Protocol 4: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Isochroman derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isochroman derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Visualizing Workflows and Concepts
Diagram 1: General Structure of the Isochroman Scaffold
Caption: The fundamental bicyclic structure of the isochroman core.
Diagram 2: Antimicrobial Screening Workflow
Caption: A streamlined workflow for the discovery and initial evaluation of isochroman-based antimicrobial agents.
Diagram 3: Hypothetical Mechanism - β-Lactamase Inhibition
Caption: A proposed mechanism where isochroman derivatives may inhibit β-lactamase, restoring the activity of β-lactam antibiotics.
Conclusion and Future Directions
Isochroman derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of their biological activity through rigorous SAR studies. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this exciting class of compounds.
Future research should focus on elucidating the precise mechanisms of action of antimicrobial isochroman derivatives, expanding the scope of in vivo efficacy and toxicity studies, and leveraging computational approaches to guide the design of next-generation candidates with enhanced potency and selectivity.
References
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[Structure-activity relations of isochromanylpenicillins]. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells. (n.d.). ProQuest. Retrieved January 12, 2026, from [Link]
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Research progress in biological activities of isochroman derivatives. (2021). European Journal of Medicinal Chemistry, 210, 113073. [Link]
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Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2021). International Journal of Molecular Sciences, 22(16), 8644. [Link]
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MIC values of the isolated compound against E. coli and S. aureus. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Isochroman synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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SUPPLEMENTARY In vitro antimicrobial activity Microbial strains Staphylococcus aureus ATCC6538, Escherichia coli ATCC25922 and. (n.d.). Retrieved January 12, 2026, from [Link]
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Research progress in biological activities of isochroman derivatives. (2021). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). Molecules, 28(14), 5368. [Link]
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New Efficacy Data on Isoquinolinamine Derivatives. (2010). U.S. Pharmacist. Retrieved January 12, 2026, from [Link]
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Hungarian team identifies new isochroman compounds for bacterial infections. (2025). BioWorld. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). Pharmaceuticals, 16(1), 103. [Link]
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MIC values of different material against S. aureus and E. coli. "-".... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Study of the Cytotoxic Effects of the New Synthetic Isothiocyanate CM9 and Its Fullerene Derivative on Human T-Leukemia Cells. (2015). International Journal of Molecular Sciences, 16(2), 3879-3895. [Link]
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Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2015). Molecules, 20(12), 21670-21685. [Link]
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Antibacterial activities with the structure-activity relationship of coumarin derivatives. (2020). European Journal of Medicinal Chemistry, 207, 112832. [Link]
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Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. (2022). Molecules, 27(12), 3704. [Link]
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Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. (1981). Antimicrobial Agents and Chemotherapy, 19(6), 1050-1055. [Link]
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Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023). International Journal of Molecular Sciences, 24(3), 2736. [Link]
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Application Notes and Protocols for CNS Activity of Novel Isochroman-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Isochroman Scaffolds in Central Nervous System Disorders
The isochroman nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of isochroman have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Of particular interest to the neuroscience community is the emerging evidence of their activity within the central nervous system (CNS).[1]
This document provides a comprehensive guide to the preclinical evaluation of a promising subclass: novel isochroman-1-carboxylic acid derivatives. The inclusion of the carboxylic acid moiety can significantly influence the physicochemical properties of the molecule, potentially impacting its solubility, protein binding, and interaction with biological targets.[2] While the broader class of isochromans has been explored for CNS applications, this guide will focus on establishing robust protocols to investigate the neuroprotective and anticonvulsant potential of this compound derivatives, providing a framework for their systematic evaluation.
Our focus will be twofold: firstly, to delineate the neuroprotective effects of these compounds at a cellular level, exploring their ability to mitigate oxidative stress-induced neuronal injury. Secondly, we will outline the established in vivo methodologies for assessing anticonvulsant activity, providing a pathway to translate in vitro findings to more complex biological systems.
Part 1: In Vitro Neuroprotection Studies in SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a well-established and widely used in vitro model for neurodegenerative disease research. These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for studying the effects of neuroprotective agents against various neurotoxic insults. A key pathological mechanism implicated in a range of neurodegenerative disorders is oxidative stress.
Recent studies have highlighted the potential of isochroman derivatives to counteract oxidative neuronal injuries. For instance, the novel isochroman-2H-chromene conjugate, JE-133, has been shown to exert potent neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cell death in SH-SY5Y cells and primary cortical neurons.[3][4] This protection is linked to the modulation of critical cell signaling pathways, namely the MAPK and PI3K/Akt pathways.[3][4]
Rationale for Experimental Design
The following protocols are designed to assess the neuroprotective efficacy of novel this compound derivatives against oxidative stress. The causality behind this experimental design is to first establish a dose-dependent protective effect and then to elucidate the potential underlying molecular mechanisms.
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: General experimental workflow for in vitro neuroprotection assays.
Protocol: Assessment of Neuroprotection against Oxidative Stress
1.3.1. Cell Culture and Seeding
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
1.3.2. Treatment with Isochroman Derivatives and Induction of Oxidative Stress
-
Prepare stock solutions of the test this compound derivatives in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
Pre-treat the cells with various concentrations of the isochroman derivatives (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. Include a vehicle control group (no isochroman derivative) and a positive control (e.g., a known antioxidant like N-acetylcysteine).
1.3.3. Cell Viability Assessment (MTT Assay)
-
After 24 hours of H₂O₂ treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation: Representative Neuroprotective Effects
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.0 |
| H₂O₂ (100 µM) | - | 50 ± 4.2 |
| Isochroman Derivative A | 1 µM | 62 ± 5.1 |
| 10 µM | 85 ± 6.3 | |
| 25 µM | 95 ± 4.8 | |
| N-acetylcysteine (NAC) | 1 mM | 92 ± 5.5 |
Note: The data presented in this table is illustrative and intended to represent potential outcomes of the described assay.
Protocol: Investigation of Underlying Signaling Pathways
1.5.1. Cell Lysis and Protein Quantification
-
Seed SH-SY5Y cells in 6-well plates and treat with the isochroman derivative and H₂O₂ as described above.
-
At various time points (e.g., 0, 15, 30, 60 minutes) after H₂O₂ addition, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay kit.
1.5.2. Western Blot Analysis
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Signaling Pathway for Neuroprotection
The neuroprotective effects of isochroman derivatives against oxidative stress in neuronal cells are hypothesized to involve the modulation of the PI3K/Akt and MAPK signaling pathways.[3][4] Oxidative stress can activate pro-apoptotic pathways, including the phosphorylation of p38 and JNK MAP kinases, while the PI3K/Akt pathway is a critical pro-survival pathway.[3] Isochroman derivatives may exert their protective effects by inhibiting the activation of pro-apoptotic MAPKs and/or promoting the activation of the pro-survival PI3K/Akt pathway.
Caption: Proposed mechanism of neuroprotection by isochroman derivatives.
Part 2: In Vivo Anticonvulsant Activity Screening
While in vitro assays provide valuable insights into the cellular mechanisms of action, in vivo models are essential for evaluating the therapeutic potential of novel compounds in a complex physiological system. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests are two of the most widely used and well-validated preclinical models for the initial screening of anticonvulsant drugs.[5]
Please Note: To date, there is a lack of publicly available data on the in vivo anticonvulsant activity of this compound derivatives in these specific models. The following protocols are provided as a comprehensive guide for researchers to conduct these evaluations.
Rationale for In Vivo Model Selection
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[5] It assesses a compound's ability to prevent the spread of seizures.
-
Pentylenetetrazole (PTZ) Test: This model is used to identify compounds that may be effective against generalized absence and myoclonic seizures.[6] PTZ is a GABA-A receptor antagonist, and this test evaluates a compound's ability to raise the seizure threshold.[6]
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: General workflow for in vivo anticonvulsant screening.
Protocol: Maximal Electroshock (MES) Seizure Test
2.3.1. Animals
-
Male Swiss albino mice (20-25 g) are commonly used.
-
Animals should be acclimatized for at least one week before the experiment.
2.3.2. Compound Administration
-
Prepare solutions or suspensions of the this compound derivatives in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., Phenytoin at 25 mg/kg, i.p.).
2.3.3. Seizure Induction and Observation
-
Thirty minutes after compound administration, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
2.4.1. Animals and Compound Administration
-
Follow the same procedures for animal selection and compound administration as in the MES test. A common positive control for this assay is Diazepam (4 mg/kg, i.p.).
2.4.2. Seizure Induction and Observation
-
Thirty minutes after compound administration, inject PTZ subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce clonic seizures in at least 95% of control animals (e.g., 85 mg/kg, s.c.).
-
Observe the mice for 30 minutes for the onset of generalized clonic seizures lasting for at least 5 seconds.
-
Record the latency to the first seizure and the presence or absence of seizures.
Protocol: Rotarod Test for Neurotoxicity
It is crucial to assess whether the observed anticonvulsant effects are not due to motor impairment.
-
Train the mice on a rotarod apparatus (e.g., rotating at 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the experiment.
-
On the test day, administer the test compounds at the same doses used in the seizure models.
-
At the time of peak effect (e.g., 30 minutes post-dose), place the mice on the rotarod and record the time they are able to maintain their balance.
-
A significant decrease in performance compared to the vehicle control group indicates potential neurotoxicity.
Data Presentation and Interpretation
The efficacy of the compounds is typically expressed as the ED₅₀ (the dose that protects 50% of the animals from seizures) and the neurotoxicity is expressed as the TD₅₀ (the dose that causes motor impairment in 50% of the animals). The Protective Index (PI) is calculated as TD₅₀/ED₅₀, with a higher PI indicating a better safety profile.
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) |
| Isochroman Derivative B | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Phenytoin | ~25 | >100 | ~65 | ~2.6 |
| Diazepam | >100 | ~4 | ~10 | ~2.5 |
Note: The data for standard drugs is approximate and can vary based on experimental conditions. The data for Isochroman Derivative B is hypothetical and serves as a template for reporting experimental findings.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel this compound derivatives for their potential CNS activity. The in vitro neuroprotection assays offer a means to identify promising candidates and elucidate their mechanisms of action at the cellular level. The in vivo anticonvulsant screening protocols are essential for determining the therapeutic potential of these compounds in established seizure models.
Future research should focus on establishing a clear structure-activity relationship (SAR) for this class of compounds to guide the design of more potent and selective derivatives. Furthermore, promising candidates identified through these screening paradigms should be advanced to more sophisticated in vivo models of epilepsy and neurodegeneration, along with comprehensive pharmacokinetic and toxicological profiling.
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An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways. Acta Pharmacologica Sinica. [Link]
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An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways. PubMed. [Link]
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Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed. [Link]
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Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells. PubMed. [Link]
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Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. PubMed. [Link]
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Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines. PubMed. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]
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Isobolographic characterisation of interactions among selected newer antiepileptic drugs in the mouse pentylenetetrazole-induced seizure model. PubMed. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
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Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Wiley Online Library. [Link]
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Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
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Neuroprotective effects of some newer and potential antiepileptic drugs. Pharmacological Reports. [Link]
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In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. MDPI. [Link]
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Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. National Institutes of Health. [Link]
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(PDF) Profile of anticonvulsant activity and neuroprotective effects of novel and potential antiepileptic drugs - An update. ResearchGate. [Link]
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Pentylenetetrazole-Induced Kindling Mouse Model. National Institutes of Health. [Link]
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Squaryl molecular metaphors – application to rational drug design and imaging agents. RSC Publishing. [Link]
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Troubleshooting & Optimization
Improving enantiomeric excess in asymmetric synthesis of isochroman-1-carboxylic acid
Technical Support Center: Asymmetric Synthesis of Isochroman-1-Carboxylic Acid
This guide provides in-depth troubleshooting strategies and technical guidance for researchers encountering challenges in the asymmetric synthesis of this compound, with a primary focus on maximizing enantiomeric excess (ee). The content is structured to address issues from initial diagnosis to advanced optimization and alternative methodologies.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Low Enantiomeric Excess
This section addresses the most common initial hurdles and foundational checks required for any asymmetric synthesis.
Q1: My reaction shows a low enantiomeric excess. What is the very first thing I should verify?
A1: Before optimizing any reaction parameters, you must rigorously validate your analytical method for determining enantiomeric excess.[1] An unoptimized chiral chromatography method (HPLC or GC) can lead to poor peak separation, giving a false impression of low enantioselectivity.
-
Actionable Advice: Prepare a true racemic sample of your this compound product. Analyze this racemic standard using your established chiral chromatography method. You should observe two distinct, baseline-separated peaks with a 50:50 area ratio.[1] If the peaks are not well-resolved, your analytical method must be optimized before you can trust any ee values from your catalytic reactions.
Q2: How critical is the purity of the chiral catalyst and starting materials?
A2: It is paramount. Impurities can drastically undermine the enantioselectivity of a reaction in several ways:
-
Competing Catalysis: Achiral impurities, particularly acidic or basic species, can catalyze the reaction non-selectively, leading to the formation of a racemic product and eroding the overall ee.
-
Catalyst Inhibition: Certain impurities can bind to the chiral catalyst, either reversibly or irreversibly, reducing its effective concentration and turnover frequency.
-
Substrate Impurities: Impurities in the starting material can act as competing substrates or inhibitors for the catalyst, leading to reduced efficiency and selectivity.[1]
Q3: I'm using a BINOL-derived chiral phosphoric acid (CPA) catalyst. Why is this class of catalyst often chosen for such transformations?
A3: Chiral phosphoric acids (CPAs) have become a cornerstone of asymmetric organocatalysis due to their unique bifunctional nature.[2] They possess both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen.[2][3] This allows them to activate both reaction partners simultaneously through a well-organized, hydrogen-bonded transition state. The bulky substituents at the 3,3'-positions of the BINOL backbone create a rigid and well-defined chiral pocket, which effectively shields one face of the reactive intermediate, leading to high enantioselectivity.[3][4]
Section 2: Troubleshooting Guide - A Systematic Approach to Improving Enantiomeric Excess
If foundational checks are complete and the ee remains suboptimal, a systematic optimization of reaction parameters is necessary.
Q4: My enantiomeric excess is consistently low (<50% ee). Where do I start my optimization?
A4: A low ee suggests that the energy difference between the two diastereomeric transition states (leading to the R and S enantiomers) is small. Your primary goal is to amplify this difference. A logical optimization workflow is crucial.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Q5: How do I rationally select and screen chiral catalysts?
A5: The catalyst is the heart of the asymmetric transformation.
-
For Organocatalysis (e.g., CPAs): The steric and electronic properties of the 3,3'-substituents on the BINOL backbone are critical.[3] Start by screening a small library of catalysts with varying steric bulk (e.g., Phenyl, Naphthyl, Anthryl, or bulky silyl groups). More sterically demanding groups often create a more selective chiral pocket, enhancing ee.[4]
-
For Metal Catalysis: The choice of the chiral ligand is paramount.[5] Ligands like chiral N,N'-dioxides, when complexed with metals such as Sc(III) or Cu(II), have proven effective in related isochromanone syntheses.[6][7] The ligand's backbone and substituents dictate the geometry and electronics of the catalytic complex.
Q6: What is the effect of temperature and how should I optimize it?
A6: Temperature has a significant impact on enantioselectivity. Lowering the reaction temperature often increases the ee.[5]
-
Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states is inversely proportional to temperature. By lowering the temperature, you amplify this energy difference, making the reaction pathway leading to the major enantiomer even more favorable.
-
Optimization Strategy: Screen a range of temperatures, for example, from room temperature down to -78 °C. Be aware that lowering the temperature will also decrease the reaction rate, so finding a balance between selectivity and reaction time is key.
Q7: How does the choice of solvent influence enantiomeric excess?
A7: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5]
-
Mechanism: Solvents can interact with the catalyst and substrates through hydrogen bonding or dipole-dipole interactions. A non-coordinating, apolar solvent (e.g., toluene, dichloromethane) often provides a "cleaner" environment where the specific interactions designed into the catalyst can dominate. In contrast, polar or coordinating solvents (e.g., THF, DMSO) can sometimes interfere with the catalyst-substrate binding, leading to lower ee.[8]
-
Screening Matrix: It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | CPA-1 (Phenyl) | CPA-2 (Naphthyl) | CPA-2 (Naphthyl) | CPA-2 (Naphthyl) |
| Solvent | Toluene | Toluene | DCM | THF |
| Temperature | 25 °C | 25 °C | 25 °C | 0 °C |
| Yield (%) | 95% | 98% | 96% | 90% |
| ee (%) | 65% | 82% | 85% | 94% |
| Caption: Example of a reaction optimization matrix. Bolded values indicate the parameter changed in each step, leading to an improved outcome. |
Section 3: Key Methodologies & Protocols
This section provides a generalized protocol for a CPA-catalyzed synthesis and a visualization of the proposed catalytic cycle.
Proposed Mechanism of Chiral Phosphoric Acid Catalysis
Caption: Simplified catalytic cycle for a CPA-mediated asymmetric reaction.
General Experimental Protocol: CPA-Catalyzed Synthesis
This protocol is a representative example and should be adapted based on the specific substrates and catalyst used.
-
Glassware and Atmosphere: Ensure all glassware is oven- or flame-dried.[9] Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Reagent Preparation: Use freshly distilled, anhydrous solvents.[9] Ensure the chiral phosphoric acid catalyst is of high purity and has been stored under inert conditions.
-
Reaction Setup:
-
To a dried reaction flask under Argon, add the chiral phosphoric acid catalyst (typically 1-5 mol%).
-
Add the appropriate anhydrous solvent (e.g., 0.1 M concentration).
-
Stir the solution and cool it to the desired temperature (e.g., 0 °C or -20 °C).
-
-
Substrate Addition: Add the starting materials (e.g., the aldehyde/ketone precursor to the isochroman system) sequentially. If one of the substrates is a solid, it can be added directly or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Quenching:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
-
Purification and Analysis:
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC analysis.
-
Section 4: Alternative Strategies When Direct Asymmetric Synthesis Fails
Q8: I have exhausted my optimization efforts, but the enantiomeric excess remains unsatisfactory. What other options can I explore?
A8: If direct asymmetric synthesis proves challenging, Kinetic Resolution is a powerful alternative strategy for obtaining enantioenriched materials.[10]
-
Concept: In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material.[10] For example, you would first synthesize racemic this compound. Then, using a chiral acyl transfer catalyst, you could selectively esterify one enantiomer, allowing you to separate the unreacted, enantioenriched carboxylic acid from the newly formed ester.[11]
-
Advantages: This method can be highly effective and is widely used in both academic and industrial settings, particularly with enzymatic catalysts like lipases, which can resolve carboxylic acids with high selectivity.[10]
-
Limitation: The maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is consumed in the resolution process. However, strategies like Dynamic Kinetic Resolution (DKR) can overcome this by racemizing the unreacted starting material in situ.[10]
References
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- Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applic
- Technical Support Center: Stereoselective Isochromanone Synthesis. Benchchem.
- Data Science Helps Development of Novel Chiral Phosphoric Acid Catalysts.
- Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry.
- Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry.
- Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. Accounts of Chemical Research.
- Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman.
- Optimization of Reaction Conditions.
- Optimization of reaction conditions.
- Isochroman synthesis. Organic Chemistry Portal.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
- Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science.
- Optimization of the reaction conditions for the enantioselective synthesis of 2 a.
- Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal.
- The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids. TCI Chemicals.
- CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.
- Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Journal of the Indian Chemical Society.
- Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Microbial Biotechnology.
- Organocatalytic enantioselective construction of axially chiral (1H)-isochromen-1-imines. Organic & Biomolecular Chemistry.
- Kinetic resolution. Wikipedia.
- Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade.
- Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. The Journal of Organic Chemistry.
- Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts.
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Journal of Synthetic Organic Chemistry, Japan.
- Examples of the kinetic resolution of α-chiral carboxylic acids with...
- Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Jagiellońskie Centrum Innowacji.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules.
- The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily.
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
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- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Isochroman-1-Carboxylic Acid
Welcome to the technical support center for the purification of isochroman-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. As a chiral carboxylic acid, this compound presents a unique set of purification hurdles, from common process-related impurities to the ultimate challenge of enantiomeric separation. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities effectively.
Section 1: Initial Purity Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of what you are trying to remove. The synthetic route used to produce this compound will dictate the likely impurity profile.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic pathway. However, several classes of impurities are frequently observed. These can originate from starting materials, side reactions, or degradation.[1][2]
| Impurity Class | Specific Examples | Likely Source / Cause |
| Unreacted Starting Materials | 2-Phenylethanol, Glyoxylic acid | Incomplete reaction during synthesis. |
| Reaction Intermediates | Isochroman, related aldehydes or alcohols | Incomplete oxidation or cyclization steps.[1] |
| Side-Reaction Products | Over-oxidation products, polymeric material | Non-specific reagents or harsh reaction conditions. |
| Isomeric Impurities | Positional isomers | Lack of regioselectivity in the synthetic route. |
| Residual Solvents & Reagents | Dichloromethane, Ethyl Acetate, Acid/Base catalysts | Incomplete removal during work-up and evaporation.[2] |
Q2: Which analytical techniques are best for assessing the purity of my crude product?
A2: A multi-pronged approach is essential for a comprehensive purity profile before attempting purification.[3]
-
¹H NMR Spectroscopy: This is the first and most crucial step. It provides structural confirmation and can reveal the presence of major organic impurities and residual solvents. Quantitative NMR (qNMR) can even offer an absolute measure of purity against a certified internal standard without needing a reference sample of the analyte itself.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the relative purity of organic compounds based on peak area percentage.[3] A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing their molecular weights, which helps in deducing their potential structures.[3][5]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the complexity of your crude mixture and to begin developing a solvent system for column chromatography.
Section 2: Choosing Your Purification Strategy
The choice of purification technique depends on the physical properties of your compound and the nature of the impurities identified in your initial assessment.[1] The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a primary purification method.
Section 3: Troubleshooting Purification Techniques
This section addresses specific, common problems encountered during the purification of this compound.
FAQ: Acid-Base Extraction
Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[1][6] The acid is converted to its water-soluble carboxylate salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic layer.
Q3: I'm performing an acid-base extraction, but a thick, inseparable emulsion has formed. What should I do?
A3: Emulsion formation is a common frustration. Here are several methods to resolve it, in order of application:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.
Q4: After acidifying the aqueous layer, my product isn't precipitating out. Where did it go?
A4: This issue typically arises from one of two causes:
-
Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. The pH should be at least 2 units below the pKa of this compound. Use a strong acid like 1-2M HCl and check the pH with litmus paper or a pH meter.
-
Product Solubility: Your product may have some solubility in the acidic aqueous solution, especially if the volume is large. Try extracting the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x washes). The protonated, neutral acid should move back into the organic phase.
FAQ: Recrystallization
For solid compounds, recrystallization is often the method of choice for achieving high purity. However, carboxylic acids can sometimes be challenging.
Q5: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This often happens if the solution is supersaturated or cools too quickly.[7]
-
Solution: Re-heat the flask to dissolve the oil. Add a small amount (5-10%) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask with paper towels can help.[7] If using a mixed-solvent system, add more of the "good" (more soluble) solvent.[7]
Q6: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
A6: If your solution is clear and supersaturated, you may need to induce nucleation.[7]
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[7]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This will provide a template for crystal growth.
-
Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.
FAQ: Column Chromatography
Q7: My compound is streaking badly on my silica gel TLC plate. Will this happen on the column? How do I prevent it?
A7: Yes, streaking on a TLC plate is a strong indicator of poor separation on a silica gel column. For carboxylic acids, this is a very common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mix of protonated and deprotonated forms and causing severe tailing.[1]
-
The Fix: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (mobile phase).[1] This ensures the this compound remains fully protonated, minimizing its interaction with the silica stationary phase and resulting in a much sharper, well-defined band.
Caption: Workflow for optimizing the mobile phase for chromatography.
Section 4: Advanced Challenge - Chiral Resolution
Since this compound is a chiral molecule, a racemic mixture is often produced during synthesis. Separating these enantiomers is a critical step for many pharmaceutical applications.
Q8: My material is pure according to NMR and HPLC, but it's a racemate. How can I separate the enantiomers?
A8: The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts.[8][9] This process involves reacting the racemic acid with an enantiomerically pure chiral base. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[9]
| Common Chiral Resolving Bases |
| (R)-(+)-α-Methylbenzylamine |
| (S)-(-)-α-Methylbenzylamine |
| Brucine |
| Strychnine |
| Quinine |
| (1S,2R)-(+)-1-Amino-2-indanol |
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve a sub-stoichiometric amount (0.5-0.6 eq) of a single enantiomer of a chiral amine base (e.g., (R)-(+)-α-Methylbenzylamine) in the same hot solvent.
-
Combine and Crystallize: Slowly add the hot amine solution to the hot acid solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator. The salt of one diastereomer should preferentially crystallize out due to lower solubility.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent.
-
Liberation of the Acid: Suspend the collected crystals in water and add a strong acid (e.g., 1M HCl) until the pH is ~1-2. This protonates the carboxylate and the chiral amine.
-
Extraction: Extract the liberated, enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it with a drying agent (like anhydrous MgSO₄ or Na₂SO₄), and evaporate the solvent to yield the resolved acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting a small sample to a methyl ester and analyzing by chiral GC.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
LookChem. (n.d.). Isochroman: Properties, Applications, and Chemical Synthesis Insights. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). A comprehensive review on the pharmaceutical impurities. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Isochroman-1-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of isochroman-1-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important scaffold in their work. This compound is a key intermediate in the synthesis of various biologically active molecules, and its efficient preparation is critical.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to empower you to overcome common synthetic challenges and achieve high-yield, high-purity results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of this compound, particularly via the widely used directed ortho-metalation (DoM) pathway.
Q1: Why is my overall yield of this compound consistently low?
Low yields are often traced back to one of two critical steps: the initial lithiation or the subsequent carboxylation. A systematic diagnosis is essential.
Potential Cause 1: Incomplete Lithiation The deprotonation of the aromatic ring ortho to the directing group is the foundation of this synthesis. Failure at this stage will invariably lead to poor outcomes.
-
Reagent Quality: The strength of n-butyllithium (n-BuLi) is paramount. It degrades upon exposure to air and moisture.[1]
-
Solution: Always use a freshly opened bottle of n-BuLi or titrate it before use to determine its exact molarity. A common issue is using a reagent from a bottle that has been stored improperly or for an extended period.[2]
-
-
Reaction Temperature: While many lithiations are run at -78 °C to prevent side reactions, the kinetics of deprotonation for some substrates can be slow at this temperature.
-
Solution: After adding n-BuLi at -78 °C, consider allowing the reaction to slowly warm to a higher temperature, such as -40 °C or -20 °C, for a period to ensure the deprotonation goes to completion.[2] However, be aware that warming too high or for too long in THF can lead to solvent deprotonation by n-BuLi.[3][4]
-
-
Inadequate Drying: Organolithium reagents are extremely potent bases and will react violently with any protic source, especially water.[4]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents must be anhydrous. Distilling THF from a sodium/benzophenone ketyl indicator is a standard and reliable method for ensuring it is both anhydrous and oxygen-free.[1]
-
Potential Cause 2: Inefficient Carboxylation The introduction of carbon dioxide (CO₂) to quench the aryllithium intermediate is another critical point of failure.[5]
-
Method of CO₂ Addition: Simply pouring the reaction mixture over dry ice can be inefficient. The sublimation of CO₂ can blow away the reaction solution, and localized freezing can hinder mixing.
-
Solution 1 (Solid CO₂): Use freshly crushed, high-purity dry ice. Add the aryllithium solution via cannula to a flask containing a slurry of crushed dry ice in anhydrous THF. This ensures the CO₂ is in vast excess and improves mixing.[5]
-
Solution 2 (Gaseous CO₂): Bubble dry CO₂ gas through the reaction mixture at low temperature. This method provides excellent contact between the gas and the organolithium species.[5]
-
-
Premature Quenching: The aryllithium can be quenched by acidic protons before it has a chance to react with CO₂.
-
Solution: Ensure the CO₂ source is pure and dry. Any moisture introduced during the quench will destroy the intermediate.
-
Q2: I'm observing significant byproducts. What are they and how can I prevent them?
Side-product formation usually indicates a competing reaction pathway is active. Identifying the byproduct can help diagnose the root cause.
Common Byproduct 1: Starting Material Recovering a large amount of starting material is a clear sign of incomplete lithiation (see Q1).
Common Byproduct 2: Product from n-Butyl Addition If your electrophile is not CO₂, but another carbonyl compound (e.g., an aldehyde or ketone), you may isolate a product where a butyl group has added instead of your desired aryl group.
-
Cause: Unreacted n-BuLi remains in the solution when the electrophile is added.
-
Solution: Ensure the lithiation step runs to completion. A slightly longer reaction time or a modest increase in temperature (e.g., from -78 °C to -60 °C) can help consume all the n-BuLi. Using a slight excess (1.05-1.1 equivalents) of n-BuLi is common, but a large excess should be avoided.
Common Byproduct 3: Over-metalation or Decomposition n-Butyllithium is a strong base and can react with other parts of the molecule or the solvent if conditions are not carefully controlled.[4]
-
Cause: Running the reaction at too high a temperature can cause n-BuLi to deprotonate the THF solvent, leading to ethylene formation and acetaldehyde enolate.[3][4]
-
Solution: Maintain cryogenic temperatures (typically ≤ -70 °C) throughout the addition of n-BuLi. Use of additives like TMEDA can accelerate the desired lithiation, allowing the reaction to proceed quickly at low temperatures, but can also increase the rate of solvent deprotonation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Directed ortho-Metalation (DoM)?
Directed ortho-metalation is a powerful regioselective synthesis tool. The process relies on a "Directed Metalation Group" (DMG) on the aromatic ring.[7]
-
Coordination: The heteroatom (usually O or N) of the DMG acts as a Lewis base and coordinates to the lithium ion of the aggregated n-BuLi.[7][8]
-
Deprotonation: This coordination brings the basic butyl group into close proximity to the C-H bond at the ortho position. The n-BuLi then deprotonates this position, which is the most kinetically accessible and is acidified by the inductive effect of the DMG.[7]
-
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that reacts with an added electrophile (like CO₂) specifically at the lithiated position.[9]
Q2: Which solvent is best for this reaction?
Tetrahydrofuran (THF) is the most commonly used solvent. Its ether oxygen is a good Lewis base that can solvate the lithium cation, breaking down the large aggregates in which n-BuLi typically exists (hexamers or tetramers in hydrocarbon solvents) into more reactive dimers and monomers.[3][6] This deaggregation significantly accelerates the rate of lithiation.[10] Diethyl ether is also used but is generally less effective at deaggregation than THF.
Q3: Can I use a different base instead of n-BuLi?
While n-BuLi is the workhorse, other organolithium bases can be used, often with different reactivity profiles.
-
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi. It can be more effective for deprotonating less acidic protons but is also less stable.
-
tert-Butyllithium (t-BuLi): Even more basic and hindered. It is often used for lithium-halogen exchange rather than C-H deprotonation.[11]
-
Lithium Amides (e.g., LDA, LiTMP): These are very strong, non-nucleophilic bases. They are typically used when the substrate is sensitive to nucleophilic attack by an alkyllithium reagent.
The choice of base depends on the specific substrate and the acidity of the target C-H bond.[12] For most standard DoM reactions leading to isochroman derivatives, n-BuLi provides the best balance of reactivity and handling.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound from a suitable benzylic ether precursor.
Materials:
-
Starting Material (e.g., 2-(methoxymethyl)benzyl alcohol derivative)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (from a cylinder or freshly crushed dry ice)
-
Hydrochloric Acid (e.g., 3M HCl)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Dissolve the starting material (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The appearance of a deep color or precipitate often indicates the formation of the aryllithium species.
-
Carboxylation: Quench the reaction by transferring the aryllithium solution via cannula into a separate flask containing a vigorously stirred slurry of excess crushed dry ice in anhydrous THF at -78 °C.
-
Warming & Quench: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Slowly quench with 3M HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final this compound.
Data Summary: Key Parameter Optimization
The following table summarizes the impact of critical reaction parameters on the success of the synthesis.
| Parameter | Standard Condition | Potential Problem if Deviated | Optimization Strategy |
| Temperature | -78 °C | Side reactions (e.g., solvent deprotonation) at higher temps; slow kinetics at lower temps. | Maintain ≤ -70 °C during n-BuLi addition. Allow slow warming to -40 °C to drive lithiation to completion if necessary.[3] |
| n-BuLi Equiv. | 1.1 - 1.2 | Incomplete reaction (<1.1 equiv); increased side products (>1.2 equiv). | Titrate n-BuLi solution before use for accurate stoichiometry.[2] |
| Solvent | Anhydrous THF | Slower reaction in less coordinating solvents (e.g., hexanes, Et₂O).[10] | Use freshly distilled THF over sodium/benzophenone ketyl. |
| CO₂ Source | Dry Ice Slurry / Gas | Inefficient quenching, localized freezing, moisture contamination. | Use a large excess of freshly crushed dry ice in THF or bubble dry CO₂ gas through the solution.[5] |
| Water Content | Anhydrous | Immediate quenching of organolithium species, drastically reducing yield. | Rigorously dry all glassware, solvents, and inert gas lines.[13] |
Visualizing the Workflow
The following diagram outlines the critical workflow for a successful synthesis, highlighting key decision and control points.
// Nodes Start [label="Start: Reagent & Glassware Prep", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Flame/Oven Dry All Glassware", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Use Anhydrous Solvent (THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Setup [label="Assemble Under Inert Gas (N2/Ar)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction Execution", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool Substrate to -78 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; AddBuLi [label="Add Titrated n-BuLi Dropwise", fillcolor="#FFFFFF", fontcolor="#202124"]; Stir [label="Stir for 1-2h @ -78 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; Check [label="Check Point: Lithiation Complete?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench with Excess Dry CO2", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Acidify [label="Acidic Workup (HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Extract with Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify (Chromatography/Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dry -> Solvent -> Setup -> Reaction; Reaction -> Cool -> AddBuLi -> Stir -> Check; Check -> Quench [label="Yes"]; Check -> Stir [label="No, allow more time\nor slight warming"]; Quench -> Workup; Workup -> Acidify -> Extract -> Purify -> End; } dot Caption: Experimental workflow with critical checkpoints for synthesis.
References
-
Making carboxylic acids from organometallics and carbon dioxide. (n.d.). ChemHelper. Retrieved from [Link]
-
Why do organolithium and organomagnesium compounds react differently with CO2? (2014). Chemistry Stack Exchange. Retrieved from [Link]
-
Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies. (2021). Organic Chemistry Tutor. Retrieved from [Link]
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry Steps. Retrieved from [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023). Metoree. Retrieved from [Link]
-
n-Butyllithium - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry. Retrieved from [Link]
-
One-Step Syntheses of 3,4-Disubstituted Isochroman-1-ones by the Annulation of Benzoic Acids with Nitroalkenes. (2024). ACS Publications. Retrieved from [Link]
-
Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. (2022). National Institutes of Health. Retrieved from [Link]
-
n-Butyllithium - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. (2021). RSC Publishing. Retrieved from [Link]
-
Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. (n.d.). ACS Publications. Retrieved from [Link]
-
One‐step synthesis of 3,4‐disubstituted isochroman‐1‐ones by annulation of benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of isochroman derivatives. (n.d.). Google Patents.
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Organolithium Reactions. (2020). ACS Publications. Retrieved from [Link]
-
14.13: Organomagnesium and Organolithium Compounds in Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
ortho metalation. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol. (2014). University of Illinois. Retrieved from [Link]
-
Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. (n.d.). PubMed. Retrieved from [Link]
-
Problem with nBuLi reaction. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023). National Institutes of Health. Retrieved from [Link]
-
Lithiations Not Working. (n.d.). Reddit. Retrieved from [Link]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ortho-lithiation with n-BuLi. (n.d.). Reddit. Retrieved from [Link]
-
Isochroman synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Carboxylic Acids. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
11.4 Synthesis of Carboxylic Acids. (n.d.). Fundamentals of Organic Chemistry. Retrieved from [Link]
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- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
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By-product formation in the synthesis of isochroman-1-carboxylic acid
Welcome to the technical support center for the synthesis of isochroman-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and simplify purification processes.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a neutral by-product that is difficult to separate from my desired this compound. What could it be?
A1: This is a common issue, and the identity of the by-product heavily depends on your synthetic route.
-
If you are synthesizing from isochroman-1-carbonitrile via hydrolysis, the most likely neutral by-product is isochroman-1-carboxamide . This results from incomplete hydrolysis of the nitrile.
-
If your route is the oxidation of isochroman-1-methanol , the neutral by-product is likely the intermediate isochroman-1-carbaldehyde . This indicates incomplete oxidation.
-
In the case of lactonization of 2-(2-hydroxyethyl)benzoic acid , you might be observing the formation of a dimeric or polymeric ester by-product, especially if the reaction is run at high concentrations.
Q2: My final product shows a broad peak in the NMR spectrum around the carboxylic acid proton, and the melting point is lower than expected. What could be the cause?
A2: This often points to the presence of impurities that are structurally similar to your product. The most common culprit is unreacted starting material. Depending on your chosen route, this could be 2-(2-hydroxyethyl)benzoic acid, isochroman-1-carbonitrile, or isochroman-1-methanol. Even small amounts of these can affect the physical properties of your final product.
Q3: I am using a strong oxidizing agent to convert isochroman-1-methanol, and I am getting a complex mixture of products. What is happening?
A3: Strong oxidizing agents, while effective in converting the primary alcohol, can sometimes lead to over-oxidation. The isochroman ring system, particularly the benzylic position, can be susceptible to cleavage under harsh oxidative conditions, leading to a mixture of aromatic and aliphatic by-products. It is crucial to carefully control the reaction temperature and stoichiometry of the oxidant.
Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for by-product formation in the three primary synthetic routes to this compound.
Route 1: Lactonization of 2-(2-Hydroxyethyl)benzoic Acid
This is a direct and atom-economical approach, but it is an equilibrium process that can be prone to side reactions if not properly controlled.
| By-product | Formation Mechanism |
| Unreacted 2-(2-Hydroxyethyl)benzoic Acid | Incomplete reaction due to unfavorable equilibrium. |
| Dimer/Oligomer Esters | Intermolecular esterification between molecules of the starting material, favored at high concentrations. |
| Dehydration Product (Styrene derivative) | Acid-catalyzed dehydration of the alcohol moiety under harsh conditions. |
-
Issue: Low Conversion to this compound (as the lactone precursor).
-
Cause: The equilibrium is not shifted sufficiently towards the product.
-
Solution:
-
Water Removal: Employ Dean-Stark apparatus or use a dehydrating agent like molecular sieves to remove the water by-product and drive the equilibrium forward.
-
Catalyst Choice: Use an appropriate acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) in catalytic amounts. Excess acid can promote side reactions.[1][2][3]
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor side reactions.
-
-
-
Issue: Presence of High Molecular Weight Impurities.
-
Cause: Formation of intermolecular esters (dimers, oligomers).
-
Solution:
-
High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular reactions.
-
Slow Addition: Add the 2-(2-hydroxyethyl)benzoic acid slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Dissolve 2-(2-hydroxyethyl)benzoic acid in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material.
-
Isolate the product by evaporation of the solvent.
Caption: Workflow for the lactonization of 2-(2-hydroxyethyl)benzoic acid.
Route 2: Hydrolysis of Isochroman-1-carbonitrile
This route is effective but requires careful control to avoid the formation of the stable amide intermediate.
| By-product | Formation Mechanism |
| Isochroman-1-carboxamide | Incomplete hydrolysis of the nitrile. The amide is an intermediate in the reaction pathway. |
| Unreacted Isochroman-1-carbonitrile | Incomplete reaction due to insufficient reaction time or temperature. |
-
Issue: Presence of a significant amount of Isochroman-1-carboxamide.
-
Cause: The hydrolysis has not gone to completion. The amide is often more stable and hydrolyzes slower than the nitrile.[4][5][6]
-
Solution:
-
Prolonged Reaction Time/Increased Temperature: Increase the reaction time and/or temperature to favor the complete hydrolysis of the amide intermediate.
-
Choice of Acid/Base: Stronger acids (e.g., concentrated HCl or H₂SO₄) or bases (e.g., NaOH, KOH) at higher concentrations can facilitate the second hydrolysis step.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure the disappearance of the amide intermediate.
-
-
-
Issue: Difficulty in separating the carboxylic acid from the amide.
-
Cause: Similar polarities of the two compounds.
-
Solution:
-
Acid-Base Extraction: Exploit the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃ or NaOH). The carboxylic acid will move to the aqueous layer as its salt, while the neutral amide remains in the organic layer. Acidification of the aqueous layer will precipitate the pure carboxylic acid.
-
-
-
Suspend isochroman-1-carbonitrile in a mixture of a strong acid (e.g., concentrated HCl) and water.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the disappearance of both the starting nitrile and the intermediate amide.
-
Cool the reaction mixture, which may cause the carboxylic acid to precipitate.
-
Filter the solid product and wash with cold water.
-
Recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain the pure product.
Caption: Workflow for the hydrolysis of isochroman-1-carbonitrile.
Route 3: Oxidation of Isochroman-1-methanol
This method is a straightforward functional group transformation, but selectivity and the extent of oxidation are key challenges.
| By-product | Formation Mechanism |
| Isochroman-1-carbaldehyde | Incomplete oxidation of the primary alcohol. |
| Ester By-product | Reaction between the product carboxylic acid and unreacted starting alcohol, especially under acidic conditions. |
| Ring-Cleavage Products | Over-oxidation with strong, non-selective oxidizing agents, leading to the breakdown of the isochroman ring. |
-
Issue: Presence of Isochroman-1-carbaldehyde in the product.
-
Cause: Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time.[7][8]
-
Solution:
-
Stoichiometry: Ensure a sufficient excess of the oxidizing agent is used.
-
Reaction Conditions: Increase the reaction temperature or prolong the reaction time.
-
Choice of Oxidant: Use a stronger oxidizing agent known to convert primary alcohols directly to carboxylic acids (e.g., KMnO₄, Jones reagent). Be mindful of potential over-oxidation.[9][10]
-
-
-
Issue: Formation of an ester by-product.
-
Cause: In situ esterification between the carboxylic acid product and unreacted alcohol.
-
Solution:
-
Complete Oxidation: Drive the initial oxidation to completion to minimize the amount of unreacted alcohol.
-
Basic Conditions: If the oxidation can be performed under basic or neutral conditions, this will prevent the acid-catalyzed esterification.
-
-
-
Issue: Low yield and a complex mixture of unidentified products.
-
Cause: Over-oxidation and cleavage of the isochroman ring.
-
Solution:
-
Milder Oxidant: Consider using a milder, more selective oxidizing agent. A two-step process (oxidation to aldehyde followed by oxidation to the carboxylic acid) might offer better control.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of undesired side reactions.
-
-
-
Dissolve isochroman-1-methanol in acetone and cool in an ice bath.
-
Slowly add Jones reagent (a solution of CrO₃ in sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress.
-
Quench the reaction by adding isopropanol to consume any excess oxidant.
-
Filter the mixture to remove chromium salts.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Caption: Workflow for the oxidation of isochroman-1-methanol.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. Esterification, 2003 , 1-16. [Link]
-
Ishihara, K.; Ohara, S.; Yamamoto, H. Hafnium(IV) Trifluoromethanesulfonate as a Novel Catalyst for the Esterification of Carboxylic Acids with Alcohols. J. Org. Chem.1996 , 61 (13), 4196–4197. [Link]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: Harlow, 1989.
-
Ley, S. V.; Madin, A. Oxidation of Primary Alcohols to Carboxylic Acids. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 7, pp 251–282. [Link]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Mawson, S. D.; Routledge, A. The Hydrolysis of Nitriles. Educ. Chem.2012, 49 (1), 21-24.
-
Krieble, V. K.; Noll, C. I. The Hydrolysis of Nitriles with Acids. J. Am. Chem. Soc.1939 , 61 (3), 560–563. [Link]
-
Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. Researches on acetylenic compounds. Part I. The oxidation of primary acetylenic carbinols and glycols. J. Chem. Soc.1946 , 39-45. [Link]
- Hudlicky, M. Oxidations in Organic Chemistry; American Chemical Society: Washington, DC, 1990.
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2020.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
Sources
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Khan Academy [khanacademy.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monash.edu [monash.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of Isochroman-1-Carboxylic Acid for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of isochroman-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this valuable compound for preclinical evaluation. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to ensure your synthesis is efficient, scalable, and yields a product that meets rigorous preclinical standards.
Introduction: The Synthetic Challenge and Strategic Approach
This compound is a crucial building block in medicinal chemistry, often serving as a key intermediate for a variety of pharmacologically active molecules. As projects advance towards preclinical studies, the demand for larger quantities of high-purity material necessitates a shift from discovery-scale synthesis to a robust, scalable process. The primary challenges in this scale-up include maintaining yield and purity, managing reaction exotherms, and ensuring lot-to-lot consistency.
The most logical and scalable synthetic strategy, which will be the focus of this guide, involves a three-step sequence starting from readily available 2-phenylethanol:
-
Synthesis of Isochroman: An acid-catalyzed cyclization of 2-phenylethanol with paraformaldehyde.
-
Benzylic Bromination: A regioselective free-radical bromination at the C1 position of isochroman using N-Bromosuccinimide (NBS) to yield 1-bromoisochroman.
-
Grignard Reaction and Carboxylation: Formation of a Grignard reagent from 1-bromoisochroman, followed by quenching with carbon dioxide to afford the target, this compound.
This guide will dissect each of these stages, providing detailed protocols and addressing potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target purity for this compound intended for preclinical toxicology studies?
A1: For preclinical toxicology studies, the target purity of the active pharmaceutical ingredient (API) should be as high as practically achievable, typically ≥98% .[1] More importantly, all impurities present at a concentration of 0.1% or higher should be identified and characterized.[1] The manufacturing process must be consistent to ensure a reproducible impurity profile from batch to batch.
Q2: What are the critical physicochemical properties of this compound that I should be aware of?
A2: Key properties include its acidity (pKa) and lipophilicity (LogP). The pKa of the carboxylic acid is crucial for designing appropriate extraction and purification protocols, as its solubility will be highly pH-dependent.[2] The estimated LogP of this compound is approximately 1.39, indicating moderate lipophilicity.[3] These parameters influence the compound's ADME (absorption, distribution, metabolism, and excretion) profile.
Q3: My synthesis of this compound is racemic. When should I consider chiral separation?
A3: It is highly advisable to separate the enantiomers as early as feasible, preferably at the final compound stage before extensive preclinical testing. Regulatory agencies often require the pharmacological and toxicological profiles of individual enantiomers, as they can have different biological activities.[4] Chiral HPLC is the most common and reliable method for both analytical and preparative separation of enantiomers.[5]
Q4: What are the long-term storage recommendations for this compound?
A4: As a carboxylic acid, it should be stored in a cool, dry, and dark place to minimize potential degradation. To prevent oxidative degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term stability studies.[6] Forced degradation studies should be conducted to identify potential degradation pathways under various stress conditions (acid, base, oxidation, heat, light).[4][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the three-step synthesis and scale-up.
Step 1: Synthesis of Isochroman
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isochroman | 1. Incomplete reaction. 2. Formation of polymeric byproducts from paraformaldehyde. 3. Loss of product during aqueous workup. | 1. Ensure a continuous and vigorous stream of HCl gas for the specified duration to drive the reaction to completion. 2. Use high-quality paraformaldehyde and maintain the reaction temperature to minimize polymerization. 3. Perform extractions with a suitable organic solvent like dichloromethane and ensure complete phase separation.[8] |
| Product is a Dark Oil | Presence of polymeric or other colored impurities. | Purify the crude product by vacuum distillation to obtain a clear, pale oil.[9] |
Step 2: Benzylic Bromination to 1-Bromoisochroman
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Bromoisochroman | 1. Ineffective radical initiation. 2. Decomposition of NBS. 3. Formation of multiple brominated species. | 1. Ensure the use of a fresh radical initiator (AIBN or benzoyl peroxide) and provide adequate light or heat as required by the protocol.[10] 2. Recrystallize NBS if it appears yellow or brown to remove succinimide impurities.[11] 3. Use 1.0-1.1 equivalents of NBS to favor mono-bromination. Over-bromination can occur with excess reagent. |
| Reaction Fails to Initiate | 1. Presence of radical inhibitors (e.g., oxygen, certain impurities in the solvent). 2. Insufficient energy (heat or light) for initiation. | 1. Degas the solvent (e.g., by bubbling with nitrogen or argon) before starting the reaction. Use freshly distilled, anhydrous solvents. 2. Ensure your heat source or UV lamp is functioning correctly and providing sufficient energy. |
| Formation of 3- or 4-Bromoisochroman | Under certain conditions, especially with impure isochroman, bromination can occur on the dihydropyran ring, leading to unstable intermediates that eliminate HBr.[12] | Use freshly distilled, peroxide-free isochroman for the reaction to favor bromination at the C1 position.[12] |
Step 3: Grignard Reaction and Carboxylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard Reagent Fails to Form (No cloudiness, no exotherm) | 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). | 1. Flame-dry all glassware under vacuum and use anhydrous ether or THF. 2. Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding them in the flask before adding the solvent. |
| Low Yield of Carboxylic Acid | 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture or CO₂ from the air. 3. Inefficient carboxylation. | 1. Ensure the complete consumption of magnesium. Extend the reaction time if necessary. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. 3. Use an excess of freshly crushed dry ice or bubble dry CO₂ gas through the solution at a controlled rate. Ensure the reaction is kept cold during the addition.[13] |
| Formation of Biphenyl-type Impurity (from the starting halide) | Wurtz-type coupling of the 1-bromoisochroman with the formed Grignard reagent. | Add the 1-bromoisochroman solution slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent. |
| Formation of a Ketone Byproduct | The initially formed carboxylate can be attacked by a second equivalent of the Grignard reagent. This is more common with organolithium reagents but can occur with Grignards. | Add the Grignard reagent solution slowly to a slurry of crushed dry ice in THF to ensure the Grignard is immediately consumed by the excess CO₂.[13][14] |
Experimental Protocols and Workflows
Workflow for the Synthesis of this compound
Caption: Overall synthetic workflow for this compound.
Detailed Step-by-Step Methodologies
Step 1: Scalable Synthesis of Isochroman [8]
-
Reaction Setup: To a flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, add 2-(3-chlorophenyl)ethanol (48.2 g) and paraformaldehyde (10.8 g).
-
Reaction: Warm the mixture to 70°C on an oil bath. Pass a vigorous stream of hydrogen chloride gas through the suspension for approximately 7 hours.
-
Quenching: Allow the reaction mixture to cool to room temperature and stand overnight. Cautiously add a solution of sodium hydroxide (100 g in 100 ml of water). Once the initial exotherm subsides, add the rest of the alkali solution and heat the mixture to reflux for 2 hours.
-
Workup and Purification: Cool the mixture and extract with diethyl ether (3 x 100 ml). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude isochroman as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure isochroman.
Step 2: Synthesis of 1-Bromoisochroman (Wohl-Ziegler Bromination) [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified isochroman (1 equivalent) in anhydrous carbon tetrachloride.
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Reflux the mixture while irradiating with a UV lamp or a high-wattage incandescent bulb until the reaction is complete (monitored by TLC or GC-MS). The completion is often indicated by the disappearance of the denser NBS from the bottom of the flask.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-bromoisochroman, which can be used in the next step, often without further purification. Note that this intermediate can be unstable and is best used promptly.[12]
Step 3: Grignard Reaction and Carboxylation to this compound [13][15]
-
Grignard Formation:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, place a solution of 1-bromoisochroman (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If it does not, gentle heating may be required.
-
Once initiated, add the remaining 1-bromoisochroman solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
-
Carboxylation:
-
In a separate, large flask, place an excess of crushed dry ice and add anhydrous THF to create a slurry.
-
Cool the Grignard reagent to 0°C and slowly transfer it via cannula into the vigorously stirred dry ice slurry.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Purification:
-
Quench the reaction mixture by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
To purify, extract the combined organic layers with an aqueous base (e.g., 1 M NaOH). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral organic impurities (like biphenyl-type byproducts) behind.
-
Separate the layers and acidify the aqueous layer with cold concentrated HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[16]
-
Preclinical Scale-Up Considerations
Process Safety and Control
Caption: Key safety controls for the Grignard reaction step.
When scaling up, particularly the Grignard formation step, careful control of the reaction exotherm is critical to prevent a runaway reaction.[14] This is achieved by slow, subsurface addition of the 1-bromoisochroman solution and efficient cooling of the reactor. All steps involving organometallic intermediates must be performed under a strictly inert atmosphere to prevent quenching by atmospheric moisture and oxygen.
Analytical Controls for Preclinical Batches
To meet regulatory requirements for preclinical studies, a comprehensive suite of analytical tests must be performed on the final batch of this compound.
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Identity | ¹H NMR, ¹³C NMR, HRMS, FT-IR | Confirms the chemical structure of the compound. | Spectra must be consistent with the proposed structure of this compound. |
| Purity (Assay) | HPLC-UV | Quantifies the amount of the desired compound. | ≥98.0% |
| Impurity Profile | HPLC-UV/MS | Identifies and quantifies all impurities. | Any single unknown impurity ≤0.10%; Total impurities ≤1.0%. |
| Chiral Purity | Chiral HPLC | Determines the enantiomeric excess (% ee) if applicable. | ≥99.0% ee of the desired enantiomer (if separated). |
| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from the synthesis. | Must be below ICH-specified limits for the solvents used. |
| Water Content | Karl Fischer Titration | Measures the amount of water in the final product. | Typically ≤0.5% |
| Stability | Stability-Indicating HPLC Method | Assesses the degradation of the compound under various stress conditions (forced degradation) and over time.[4] | Minimal degradation under specified storage conditions. |
References
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
-
Isochroman mono-carboxylic acid | C18H23NO4S2 | CID 44139929. PubChem. [Link]
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]
-
safety risks of impurities in preclinical & clinical compounds. YouTube. [Link]
-
Isochroman Chemistry. DTIC. [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Synthesis of 6-chloroisochroman. PrepChem.com. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations. CureFFI.org. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]
-
NBS for Radical Bromination: A Guide for Chemists. NBS for Radical Bromination: A Guide for Chemists. [Link]
-
N-Bromosuccinimide. N-Bromosuccinimide. [Link]
-
15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. [Link]
-
Reactions at Benzylic Positions: Videos & Practice Problems. Pearson. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
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Technical Support Center: Troubleshooting Diastereomeric Separation of Isochroman-1-Carboxylic Acid Derivatives
Welcome to the technical support center for the chromatographic separation of isochroman-1-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the separation of these diastereomeric compounds. The content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers of this compound derivatives by chromatography?
A1: Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics such as differences in polarity, solubility, and three-dimensional structure. This distinction allows for their separation using conventional, achiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) systems. The primary goal of method development is to identify a combination of stationary and mobile phases that maximizes the differences in interaction between the diastereomers and the chromatographic system, resulting in differential retention times and, ultimately, separation.
Q2: Do I need a chiral stationary phase (CSP) to separate these diastereomers?
A2: Not necessarily. Because diastereomers have different physical properties, a chiral column is often not required to achieve separation. Success can frequently be achieved on standard achiral columns like C18, Phenyl, Pentafluorophenyl (PFP), or bare silica. However, chiral stationary phases (CSPs) can also exhibit high selectivity for diastereomers and should be considered a powerful option, especially if achiral methods prove insufficient. Polysaccharide-based CSPs, in particular, are highly versatile and have shown great success in separating structurally similar chroman derivatives.
Q3: My diastereomers are co-eluting or show very poor resolution (Rs < 1.5). What are the most critical first steps to improve the separation?
A3: Co-elution or poor resolution is fundamentally a selectivity problem. Your immediate goal is to alter the chromatography conditions to amplify the differences in how the two diastereomers interact with the stationary and mobile phases.
Recommended Primary Actions:
-
Modify the Mobile Phase Composition: This is the most effective and straightforward initial step.
-
Change Organic Solvent: If using reversed-phase with acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. These solvents have different properties (MeOH is a hydrogen-bond donor and acceptor, while ACN is primarily a dipole) and can significantly alter selectivity. For normal phase, switching between ethanol and isopropanol can have a similar effect.
-
Adjust Additives: For your acidic this compound derivatives, the protonation state is critical. In reversed-phase, add a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to better-defined peaks and improved retention. In SFC, similar acidic additives are incorporated into the alcohol co-solvent.
-
-
Change the Stationary Phase: If mobile phase optimization is not enough, the column chemistry is the next most important variable.
-
Achiral Options: If you started with a C18 column, try a phenyl or PFP phase. These columns offer different separation mechanisms (π-π interactions) that can be highly effective for aromatic compounds like isochromans.
-
Chiral Options: Screen a few polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). They provide a complex chiral environment with multiple interaction modes (hydrogen bonding, π-π interactions, steric hindrance) that can be very effective for resolving diastereomers.
-
Below is a workflow diagram to guide your troubleshooting process for poor resolution.
Enhancing the yield of the oxa-Pictet-Spengler reaction for isochroman synthesis
Technical Support Center: Oxa-Pictet-Spengler Reaction for Isochroman Synthesis
Welcome to the dedicated support center for the oxa-Pictet-Spengler reaction. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful cyclization to synthesize isochroman scaffolds. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, experience-driven advice to help you enhance yields and overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reaction, providing the essential knowledge needed to plan and execute your experiments effectively.
Q1: What is the fundamental mechanism of the oxa-Pictet-Spengler reaction?
A1: The oxa-Pictet-Spengler reaction is an acid-catalyzed cyclization that forms an isochroman ring system. The process begins with the reaction between a β-arylethanol and an aldehyde or ketone. Under acidic conditions, the carbonyl group is protonated, making it more electrophilic. The hydroxyl group of the β-arylethanol then attacks the activated carbonyl, forming a hemiacetal intermediate. Subsequent dehydration of the hemiacetal generates a highly reactive oxocarbenium ion.[1] This electrophilic intermediate is then trapped intramolecularly by the electron-rich aromatic ring, undergoing an electrophilic aromatic substitution to form the new C-C bond and complete the isochroman core. The entire process is a powerful method for constructing this privileged heterocyclic motif.[2][3]
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection is critical and depends heavily on your substrate's electronic properties and the desired outcome (e.g., achiral vs. enantioselective synthesis).
-
Brønsted Acids: Protic acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), or even stronger acids like triflic acid (TfOH) are commonly used for standard syntheses.[4] They are effective but can sometimes lead to side reactions if substrates are sensitive.
-
Lewis Acids: Metal triflates such as Bi(OTf)₃, Sc(OTf)₃, and Fe(OTf)₂ are excellent catalysts that are often milder and more tolerant of functional groups.[5][6] Fe(OTf)₂ is particularly noteworthy as a cheap, less toxic, and environmentally friendly option.[5]
-
Chiral Catalysts: For enantioselective synthesis, chiral phosphoric acids (CPAs) and other specialized catalysts like conjugate-base-stabilized carboxylic acids (CBSCA) are employed.[7][8][9] These systems can provide high levels of stereocontrol, often through cooperative catalysis involving hydrogen-bond donors.[1][9]
Q3: What is the role of the solvent in this reaction?
A3: The solvent influences reactant solubility, reaction rate, and can even mediate catalyst activity.
-
Aprotic Solvents: Dichloromethane (DCM), toluene, and acetonitrile are frequently used and can lead to superior yields by avoiding interference with the acid catalyst.[10]
-
Protic Solvents: While less common, protic solvents like methanol can be used. Hexafluoroisopropanol (HFIP) has emerged as a powerful solvent that can significantly accelerate the reaction, even allowing for the use of traditionally difficult substrates like epoxides (which rearrange in situ to aldehydes).[11]
-
Anhydrous Conditions: Unless specified otherwise (e.g., some Bi(OTf)₃ systems where trace water can generate the active catalytic species), it is crucial to maintain anhydrous conditions to prevent hydrolysis of the oxocarbenium ion intermediate.[5][10]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is sluggish and I'm observing very low conversion to the desired isochroman. What are the likely causes and how can I fix it?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
Causality-Driven Solutions:
-
Insufficient Nucleophilicity of the Aromatic Ring: The final cyclization step is an electrophilic aromatic substitution. If your β-arylethanol contains electron-withdrawing groups, the ring is deactivated, slowing or preventing the reaction.
-
Solution: Employ harsher reaction conditions, such as stronger acids (e.g., neat TFA or TfOH) and higher temperatures, to force the cyclization.[12]
-
-
Catalyst Inactivity or Inappropriateness: The catalyst might not be strong enough for your specific substrate combination.
-
Solution: First, try increasing the catalyst loading (from 1 mol% to 5-10 mol%). If that fails, switch to a more powerful catalyst. For example, if p-TSA is ineffective, a Lewis acid like Fe(OTf)₂ might provide better results.[5] For enantioselective reactions, catalyst aggregation at high concentrations can sometimes lower reactivity and selectivity; in such cases, lowering the catalyst loading might paradoxically improve the outcome.[7][8]
-
-
Unstable Aldehyde: Aliphatic aldehydes, especially those prone to enolization, can undergo self-condensation or decomposition under acidic conditions, reducing the concentration of the electrophile.[11]
-
Solution: Use a more stable "aldehyde surrogate." Dimethyl acetals are a classic choice as they generate the oxocarbenium ion under acidic conditions without the free aldehyde being present.[1][5] A more modern approach is to use epoxides in a solvent like HFIP, which promotes an in situ Meinwald rearrangement to the aldehyde, immediately followed by the oxa-Pictet-Spengler reaction. This strategy has been shown to be highly effective for a broad range of previously challenging substrates.[11]
-
-
Suboptimal Temperature and Concentration: The reaction kinetics may be slow at room temperature.
Issue 2: Formation of Significant Side Products
Q: I'm getting my desired isochroman, but my yield is compromised by the formation of other major products. What are these side products and how can I suppress them?
A: Side product formation often arises from the reactivity of the starting materials or the oxocarbenium intermediate.
| Observed Side Product | Plausible Cause | Recommended Solution |
| Polymerized Material | Aldehyde self-condensation, especially with enolizable aliphatic aldehydes.[11] | Use an aldehyde surrogate like a dimethyl acetal or an epoxide.[11] Run the reaction at a lower temperature. |
| Decomposition of Starting Alcohol | Highly acidic conditions or high temperatures causing decomposition of sensitive β-arylethanols (e.g., tertiary alcohols).[11] | Switch to a milder Lewis acid catalyst (e.g., Fe(OTf)₂).[5] Reduce the reaction temperature. |
| Oxidized Byproducts | The isochroman product can sometimes be oxidized, especially if exposed to air for long periods at high temperatures.[10][13] | Run the reaction under an inert atmosphere (N₂ or Ar). Minimize reaction time once the formation of the product is complete. |
Part 3: Experimental Protocols & Data
General Experimental Workflow
The following diagram outlines a robust workflow for setting up and optimizing the oxa-Pictet-Spengler reaction.
Sources
- 1. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. [PDF] Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During Derivatization of Isochroman-1-carboxylic Acid
Welcome to the technical support center for handling isochroman-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the stereochemical integrity of your compounds during derivatization.
I. Understanding the Challenge: Racemization of this compound
This compound possesses a stereocenter at the C1 position, which is alpha to the carboxylic acid's carbonyl group. This structural feature makes the alpha-proton susceptible to abstraction under certain reaction conditions, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a loss of enantiomeric purity, a process known as racemization.[1][2][3] Preventing this undesirable outcome is critical, especially in pharmaceutical development where the biological activity of a molecule is often dependent on its specific stereochemistry.
II. Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the derivatization of this compound:
Q1: Why is my this compound racemizing during derivatization?
A1: Racemization typically occurs when the carboxylic acid is activated for coupling (e.g., forming an active ester or acyl chloride). This activation increases the acidity of the alpha-proton, making it more easily removed by a base present in the reaction mixture.[1] The resulting planar enolate intermediate can then be protonated non-stereoselectively, leading to a racemic mixture.[1][2]
Q2: What are the primary factors that influence the rate of racemization?
A2: The main factors include:
-
Base: The strength and steric hindrance of the base used can significantly impact racemization.[4]
-
Coupling Reagent: The choice of coupling reagent determines the nature of the activated intermediate and its susceptibility to racemization.[5][6]
-
Temperature: Higher temperatures generally accelerate the rate of racemization.[1][7][8]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the rates of both the desired reaction and racemization.[1]
-
Reaction Time: Longer reaction times can provide more opportunity for racemization to occur.
Q3: How can I confirm if my derivatized product has racemized?
A3: The most common method for determining enantiomeric excess (ee) is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.[9][10] Alternatively, you can derivatize your product with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (ee) after amide coupling. | The base used is too strong or not sterically hindered, leading to alpha-proton abstraction. | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[4] |
| The coupling reagent forms a highly reactive intermediate that is prone to racemization (e.g., carbodiimides like DCC or EDC used alone). | Use a coupling reagent known to suppress racemization, such as an aminium/uronium salt (HBTU, HATU) or a phosphonium salt (PyBOP), in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6][14][15] Ynamide-based coupling reagents are also excellent for minimizing racemization.[5] | |
| Racemization observed even with milder coupling reagents. | The reaction temperature is too high. | Perform the reaction at a lower temperature. Starting at 0 °C and even going down to -15 °C can significantly slow the rate of racemization relative to the coupling reaction.[1] |
| The reaction time is unnecessarily long. | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the time the activated intermediate is present. | |
| Difficulty in forming an ester derivative without racemization. | Acyl chloride formation prior to esterification is a common route to racemization.[16] | Avoid converting the carboxylic acid to an acyl chloride. Instead, use milder esterification methods. The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride followed by reaction with the alcohol in the presence of DMAP, is often a good choice. Alternatively, carbodiimide-mediated esterification with the addition of DMAP (as a catalyst, not a stoichiometric base) can be effective, but temperature control is crucial. |
| Inconsistent results between batches. | Variability in the purity of reagents or solvents, particularly the presence of basic or acidic impurities. | Use high-purity, anhydrous solvents and fresh, high-quality reagents. Ensure that bases are stored properly to prevent degradation. |
IV. Recommended Protocols for Derivatization with Minimal Racemization
Here are detailed, step-by-step protocols for common derivatization reactions, designed to preserve the stereochemical integrity of this compound.
Protocol 1: Amide Bond Formation using HATU/DIEA
This protocol is a robust method for forming amide bonds with minimal risk of racemization.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF or DCM.
-
Cool the carboxylic acid/amine solution to 0 °C in an ice bath.
-
Slowly add the HATU solution to the cooled mixture.
-
Add DIEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Esterification using the Yamaguchi Protocol
This method is particularly useful for forming esters with sterically hindered alcohols while minimizing racemization.
Materials:
-
This compound
-
Alcohol
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (TEA)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) to the mixture at room temperature.
-
Stir the reaction for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene.
-
Slowly add the mixed anhydride solution to the alcohol/DMAP solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified ester by chiral HPLC.
V. Visualizing the Racemization Pathway and Prevention Strategy
The following diagrams illustrate the key chemical transformations discussed.
Caption: Mechanism of racemization during derivatization.
Caption: Recommended workflow to prevent racemization.
VI. References
-
Nakajima, K., et al. (1995). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 120(1), pp.41-45. Available at: [Link][11][13]
-
Hasegawa, H., et al. (2003). Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. The Journal of Organic Chemistry, 68(20), pp.7677-7683. Available at: [Link][17]
-
Li, P. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), pp.1047-1063. Available at: [Link][5]
-
Wang, P. & Welch, C. J. (2004). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science, 42(6), pp.318-322. Available at: [Link][18][19]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link][6]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link][14]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), pp.2936-2945. Available at: [Link][7]
-
Viedma, C., et al. (2018). The role of racemisation kinetics in the deracemisation process via temperature cycles. Faraday Discussions, 212, pp.367-383. Available at: [Link][8]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), pp.921-926. Available at: [Link][9]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Available at: [Link][16]
-
Mei, X., & Wolf, C. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. Journal of the American Chemical Society, 128(41), pp.13326-13327. Available at: [Link][10]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. uma.es [uma.es]
- 10. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Improving the solubility of isochroman-1-carboxylic acid for biological assays
Welcome to the technical support resource for researchers working with isochroman-1-carboxylic acid. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, is designed to help you overcome common solubility challenges encountered during the preparation of this compound for biological assays. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its basic properties and why is solubility a potential issue?
A: Understanding the physicochemical properties of this compound is the first step in designing a successful experimental plan. The molecule's structure dictates its behavior in different solvents.
The core structure consists of a bicyclic isochroman ring system, which is largely hydrophobic, and a single carboxylic acid group (-COOH), which is polar and ionizable. This dual nature is the primary reason for its limited solubility in neutral aqueous buffers. At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa between 3.5-4.5) will be deprotonated to its carboxylate form (-COO⁻), which helps, but the bulky, non-polar ring system often dominates, leading to poor overall water solubility.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀O₃ | [3] | - |
| Molecular Weight | 178.19 g/mol | [3] | Relatively small, but structure is key. |
| Calculated LogP | 1.385 | [3] | Indicates a preference for a lipophilic environment over a hydrophilic one, suggesting low aqueous solubility. |
| pKa (estimated) | ~3.5 - 4.5 | [1][2] | The molecule is a weak acid; its charge state and solubility are highly pH-dependent. |
Q2: My this compound won't dissolve directly in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the standard first step?
A: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobicity. The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[4]
Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules.[4][5] It is miscible with water and generally well-tolerated in small volumes by most biological systems, including cell cultures.
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of this compound (e.g., 5 mg) into a sterile, appropriate vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM). For 5 mg of compound (MW 178.19), adding 280.6 µL of DMSO yields a 100 mM stock.
-
Dissolution: Vortex or gently agitate the vial at room temperature until the solid is completely dissolved. A brief, gentle warming (e.g., 37°C) or sonication can be used to assist dissolution if necessary, but always check for compound stability under these conditions first.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to ensure long-term stability. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Critical Consideration: Most cell-based assays can only tolerate a final DMSO concentration of ≤0.5% (v/v), and ideally ≤0.1%, without significant cytotoxicity. Always calculate the final DMSO concentration in your assay and run a vehicle control (buffer + equivalent amount of DMSO) to ensure the solvent itself is not affecting the experimental outcome.
Q3: I successfully made a 100 mM DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous buffer. How do I solve this?
A: This is a classic problem known as "precipitation upon dilution." The DMSO stock is a stable solution, but when a small volume is introduced into a large volume of an aqueous "anti-solvent," the compound crashes out as it is no longer in a favorable solvent environment.
This is the central challenge this guide addresses. The following sections provide a tiered troubleshooting strategy, from simple adjustments to more advanced formulation techniques.
Caption: Troubleshooting workflow for solubility issues.
Troubleshooting & Advanced Strategies
Q4: How does pH adjustment work, and what is the protocol?
A: The solubility of ionizable compounds is highly dependent on pH.[6][7] For a carboxylic acid, the Henderson-Hasselbalch equation dictates the ratio of the neutral, less soluble form (R-COOH) to the ionized, more soluble carboxylate form (R-COO⁻).
-
Below the pKa: The protonated, neutral R-COOH form dominates. This form is less water-soluble.
-
Above the pKa: The deprotonated, anionic R-COO⁻ form dominates. This charged species is significantly more soluble in polar solvents like water.[8][9][10]
By raising the pH of your final assay buffer to be at least 1-2 units above the compound's pKa, you can dramatically increase its solubility.
Caption: pH effect on carboxylic acid solubility.
Protocol 2: pH-Based Solubilization
-
Determine Target pH: Select a buffer pH that is compatible with your biological assay but is also sufficiently above the estimated pKa of this compound (e.g., pH 7.5 - 8.5).
-
Prepare Buffer: Make your desired final buffer (e.g., Tris or HEPES) and adjust it to the target pH.
-
Dilution Method:
-
Take your required volume of DMSO stock solution.
-
Add it to a larger volume of your pH-adjusted buffer while vortexing vigorously. This rapid mixing helps prevent localized high concentrations that can initiate precipitation.
-
Alternative "Flick-and-Spin" Method: Add the DMSO stock to the wall of the tube containing the buffer, cap it, and immediately "flick" the tube to mix, followed by a quick spin in a microcentrifuge to ensure all liquid is collected.
-
-
Visual Inspection: Check the solution for any signs of precipitation (cloudiness, Tyndall effect, visible particles). A clear solution indicates success.
Trustworthiness Check: Always confirm that the final pH of your solution after adding the (acidic) compound hasn't significantly changed. Also, verify that the altered pH does not negatively impact your assay's performance or cell viability.
Q5: The required pH for my assay is fixed at 7.4. What is salt formation and how can I use it?
A: Salt formation is one of the most effective methods for increasing the aqueous solubility of acidic or basic drugs.[11][12] By reacting your carboxylic acid with a stoichiometric amount of a strong base (like NaOH or KOH), you convert it into its corresponding salt (e.g., sodium isochroman-1-carboxylate). This ionic salt form is often orders of magnitude more soluble in water than the free acid.[13][14]
Protocol 3: In-Situ Salt Formation for Stock Preparation This protocol creates an aqueous, pH-neutral salt stock solution, avoiding organic solvents entirely.
-
Weigh Compound: Weigh out your this compound into a suitable vial.
-
Prepare Base: Prepare an equimolar solution of a strong base. For example, if you weigh out 1.78 mg of the compound (10 µmol), you will need 10 µmol of NaOH. A 10 mM NaOH solution contains 10 µmol per 1 mL.
-
Reaction:
-
Add a small amount of purified water to the compound to create a slurry.
-
Slowly add exactly one molar equivalent of the base solution (e.g., 1 mL of 10 mM NaOH for 10 µmol of acid) while stirring or vortexing.
-
The solid should dissolve as the salt is formed. If it doesn't, a slight warming (37°C) may help.
-
-
pH Check & Neutralization: The resulting solution will be slightly basic. Check the pH and carefully adjust it back down to your desired final pH (e.g., 7.4) using a dilute acid like HCl.
-
Final Volume & Storage: Add water or buffer to reach your final desired stock concentration. Store this aqueous stock solution at 4°C (short-term) or frozen at -20°C (long-term).
Q6: My assay is sensitive to pH changes and I prefer to use a DMSO stock. Can excipients like cyclodextrins help prevent precipitation?
A: Yes. If direct pH or salt manipulation is not ideal, using formulation excipients is an excellent strategy. Cyclodextrins are a prime example.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like the isochroman portion of your compound, forming a water-soluble inclusion complex.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high solubility and low toxicity.
Caption: Mechanism of cyclodextrin solubilization.
Protocol 4: Solubilization with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your final assay buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.
-
Dilution: Add your DMSO stock of this compound directly into the HP-β-CD solution (not plain buffer) while vortexing.
-
Equilibration: Allow the solution to equilibrate for 15-30 minutes at room temperature to ensure complex formation.
-
Final Dilution: This new, solubilized stock can now be further diluted into your final assay medium as needed. The presence of the cyclodextrin should prevent the compound from precipitating.
Trustworthiness Check: Run a parallel control with just the HP-β-CD solution to ensure the cyclodextrin itself does not interfere with your assay.
Q7: I've heard about prodrugs. Is this a relevant strategy?
A: The prodrug approach is a powerful medicinal chemistry technique, but it is a synthetic modification strategy rather than a simple formulation fix.[1][19] It is typically employed when challenges go beyond simple solubility and involve issues like poor membrane permeability.[20]
The strategy involves masking the problematic functional group—in this case, the carboxylic acid—with a chemical moiety that is later cleaved off inside the cell by endogenous enzymes (like esterases) to release the active parent compound.[20][21] Converting the carboxylic acid to an ester, for example, neutralizes the charge and increases lipophilicity, which can greatly enhance its ability to cross cell membranes.
Caption: The prodrug strategy for improved cell entry.
This approach is not a benchtop formulation trick but a key part of the drug design and development process. If you consistently face issues with compound efficacy in cell-based assays despite achieving solubility in the assay medium, it may suggest a permeability problem, and a prodrug version could be a viable long-term solution.[22]
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Technical Support Center: Enhancing Cell Permeability of Isochroman-1-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isochroman-1-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of poor cell permeability with this compound class. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose permeability issues and engineer derivatives with improved cellular uptake.
Introduction: The Permeability Challenge
This compound derivatives are a promising class of compounds with diverse biological activities. However, a significant hurdle in their development is their inherently poor permeability across lipophilic cell membranes. The primary reason for this is the carboxylic acid moiety itself. At physiological pH (~7.4), this functional group is predominantly deprotonated, forming a negatively charged carboxylate.[1][2] This ionization increases the molecule's polarity and hydrophilicity, making it difficult for the compound to passively diffuse through the lipid bilayer of cell membranes, a phenomenon often explained by the pH-partition hypothesis.[3][4]
This guide is structured to help you systematically address this issue, from initial diagnosis to the implementation of advanced chemical and experimental strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of this compound derivatives.
Q1: Why is my this compound derivative showing high potency in a cell-free (e.g., enzyme) assay but poor activity in a cell-based assay?
A: This discrepancy is a classic indicator of poor cell permeability. Your compound is likely active against its intended target, but it cannot reach that target when it is inside a cell. The carboxylic acid group, being ionized at physiological pH, is the most probable cause, preventing the molecule from efficiently crossing the cell membrane.[3][5] While potent in an accessible, aqueous environment of a cell-free assay, it fails in a cellular context where the lipid membrane acts as a barrier.
Q2: What are the key physicochemical properties I should focus on to improve the permeability of my compound series?
A: To enhance passive diffusion, you need to manage the balance between lipophilicity and hydrophilicity. Key properties to consider are:
-
Lipophilicity (LogD): This is the log of the distribution coefficient at a specific pH (typically 7.4). For carboxylic acids, LogD is often low because of ionization. Increasing LogD is a primary goal.[2]
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. High PSA is generally correlated with lower permeability. Masking the carboxylic acid can significantly reduce the PSA.
-
Hydrogen Bonding: The number of hydrogen bond donors and acceptors impacts the energy required for a molecule to move from an aqueous environment into a lipid membrane.[6][7] Intramolecular hydrogen bonds can sometimes "hide" polar groups and improve permeability.[8][9][10]
Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
A: Both are permeability assays, but they measure different things.
-
PAMPA (Parallel Artificial Membrane Permeability Assay) is a cell-free model that measures passive diffusion only.[11][12] It's fast, cost-effective, and excellent for initial screening of a large number of compounds to see if chemical modifications are improving their ability to cross a lipid barrier.[13][14]
-
Caco-2 Permeability Assay uses a monolayer of human colon carcinoma cells that differentiate to mimic the intestinal epithelium.[15][16] This model assesses not only passive diffusion but also active transport and the effects of efflux pumps (like P-glycoprotein), providing a more comprehensive and biologically relevant prediction of in vivo oral absorption.[17][]
Recommendation: Start with PAMPA for rapid, high-throughput screening of your derivatives.[13] Advance the most promising compounds to a Caco-2 assay to investigate more complex transport mechanisms.[15]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a structured, question-and-answer guide to systematically troubleshoot and solve permeability issues.
Step 1: Confirming and Quantifying Poor Permeability
Q: How do I definitively prove that poor permeability is the issue with my lead compound?
A: You need to generate quantitative data using standard permeability assays. This moves you from assumption to evidence-based decision-making.
Workflow for Initial Permeability Assessment
The logical first step is to determine the compound's passive permeability. The PAMPA assay is the ideal tool for this.[11]
Caption: Workflow for PAMPA.
Experimental Protocol: PAMPA Assay [11][12][19]
-
Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[11] An acceptor plate is filled with buffer at pH 7.4.
-
Compound Addition: Your test compound (e.g., at 10 µM in a buffer containing a small amount of DMSO) is added to the donor plate.[14]
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 5-18 hours) at room temperature.[13][19]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
Data Interpretation
| Papp (x 10-6 cm/s) | Permeability Classification | Predicted In Vivo Absorption | Action |
| < 1 | Low | Poor | Proceed to chemical modification (Step 2) |
| 1 - 10 | Medium | Moderate | Consider for further studies or optimization |
| > 10 | High | Good | Permeability is likely not the primary issue |
This table provides generally accepted classification thresholds. Values can vary slightly between labs.
If your compound is classified as having low permeability in the PAMPA assay, you have strong evidence that poor passive diffusion is a key problem.
Step 2: Implementing a Prodrug Strategy
Q: My compound has low passive permeability. How can I modify it to improve cell entry?
A: The most effective and widely used strategy for carboxylic acids is the prodrug approach.[3][20] This involves masking the polar carboxylic acid with a lipophilic, cleavable group, most commonly forming an ester.[1][2][5] The neutral ester can more easily cross the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid parent drug.[21]
Chemical Modification Workflow
Caption: The prodrug strategy for enhancing cell permeability.
Common Prodrug Choices for Carboxylic Acids:
-
Simple Alkyl Esters (e.g., Methyl, Ethyl): Easy to synthesize and often effective. An ethyl ester was shown to improve the cellular entry of a SIRT5 inhibitor.[21]
-
Acyloxymethyl Esters: These can offer different cleavage kinetics and properties.
-
Stimuli-Responsive Esters: Advanced strategies involve esters that are cleaved by specific intracellular conditions, such as high levels of reactive oxygen species or specific enzymes like thioredoxin.[5]
Recommendation: Begin by synthesizing a small library of simple ester prodrugs (methyl, ethyl, isopropyl) of your lead compound. Then, re-screen these new derivatives using the PAMPA assay to confirm that your modifications have successfully increased passive permeability.
Step 3: Investigating Efflux Transporters
Q: I've made an ester prodrug and the PAMPA data looks great, but my cell-based assay results are still poor. What's happening?
A: This scenario strongly suggests that your compound is a substrate for an efflux transporter.[15] Efflux transporters are membrane proteins that act as cellular pumps, actively removing xenobiotics (including drugs) from the cytoplasm and pumping them back outside the cell.[22] The most common efflux pump in drug development is P-glycoprotein (P-gp, also known as MDR1).[23][24]
Your prodrug may get into the cell, but it's being pumped out before it can be cleaved or reach its target. Since PAMPA is a cell-free system, it cannot detect this phenomenon.[13][25] You need a cell-based assay to investigate efflux.
Workflow for Efflux Assessment
The bidirectional Caco-2 assay or an MDR1-MDCK assay is the gold standard for this purpose.[16][26][27]
Caption: Workflow to determine if a compound is an efflux substrate.
Experimental Protocol: Bidirectional Caco-2 Assay [17][][28]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for ~21 days to form a differentiated, polarized monolayer with tight junctions.[16][]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[16]
-
Transport Experiments:
-
A -> B Transport: The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This simulates absorption from the gut into the bloodstream.
-
B -> A Transport: The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This direction measures efflux back into the gut lumen.
-
-
Quantification & Calculation: Samples from both chambers are analyzed by LC-MS/MS to calculate the Papp values for each direction. The Efflux Ratio (ER) is then determined.[15][16]
Data Interpretation
An efflux ratio greater than 2 is a strong indication that your compound is actively transported out of the cells.[15][16] If this is the case, you have two primary strategies:
-
Co-dosing with an Inhibitor: In your cell-based assay, co-administer your compound with a known P-gp inhibitor (e.g., verapamil).[16] If the compound's activity is restored, it confirms P-gp mediated efflux. This is a diagnostic tool, not a therapeutic strategy.
-
Structural Modification: The most viable long-term strategy is to modify the compound's structure to reduce its recognition by efflux transporters.[29] This often involves subtle changes to reduce hydrogen bond donors or alter the overall shape and charge distribution. This process, known as Structure-Permeability Relationship (SPR) optimization, requires iterative cycles of chemical synthesis and permeability testing.
Part 3: Summary and Path Forward
Addressing poor cell permeability is a critical step in the successful development of this compound derivatives. By following a logical, evidence-based approach, you can efficiently diagnose and overcome this common obstacle.
-
Quantify the Problem: Use a PAMPA assay to measure passive permeability.
-
Implement a Solution: Employ a prodrug strategy, typically by creating simple esters, to increase lipophilicity and improve passive diffusion.
-
Investigate Deeper Mechanisms: If permeability issues persist despite good PAMPA results, use a bidirectional Caco-2 or MDR1-MDCK assay to test for active efflux.
-
Refine and Optimize: Use the data from these assays to guide further structural modifications to create compounds with an optimal balance of target potency and cellular permeability.
By systematically applying these principles and protocols, you can significantly increase the probability of advancing your this compound derivatives toward preclinical and clinical development.
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Sousa, S. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics. [Link]
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Sousa, S. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. [Link]
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Technical Support Center: Optimizing Chiral Stationary Phases for HPLC Separation of Isochroman Enantiomers
Welcome to the technical support center for the chiral separation of isochroman enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for this important class of compounds. Here, we will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust, reliable methods.
Fundamentals: Chiral Recognition of Isochromans
Successful chiral separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[1] For isochroman derivatives, polysaccharide-based Chiral Stationary Phases (CSPs) are often the most successful.[2][3]
Mechanism of Action on Polysaccharide CSPs:
Polysaccharide CSPs, typically derivatives of cellulose or amylose, possess helical polymer structures that create chiral grooves or cavities.[4][5] Chiral recognition is achieved through a combination of interactions between the isochroman molecule and the CSP[4][6]:
-
π-π Interactions: The aromatic rings of the isochroman structure can interact with the phenyl groups on the carbamate derivatives of the polysaccharide.
-
Hydrogen Bonding: The ether oxygen and any hydroxyl or carbonyl groups on the isochroman can act as hydrogen bond acceptors or donors with the carbamate groups on the CSP.
-
Steric Interactions: The overall shape and fit of the enantiomer within the chiral groove of the CSP is a critical factor. One enantiomer will fit more favorably, leading to a stronger interaction and longer retention time.[5]
Understanding these interactions is key to rationally selecting a mobile phase and troubleshooting your separation.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during method development in a question-and-answer format.
Q1: Why am I seeing no separation (Resolution, Rs = 0) of my isochroman enantiomers?
This is a common starting point and usually indicates that the chosen conditions do not provide a sufficient difference in interaction energy between the two enantiomers and the CSP.
Possible Causes & Step-by-Step Solutions:
-
Inappropriate CSP Selection: The chosen CSP may not have the correct chiral environment for your specific isochroman derivative. Polysaccharide-based CSPs are a strong starting point, but different derivatives (e.g., amylose vs. cellulose, or different phenylcarbamate substitutions) can yield vastly different results.[7][8]
-
Action: Screen a set of complementary CSPs. A good starting selection includes columns based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and other derivatives with different electronic properties (e.g., chloro-substituted phenylcarbamates).[7]
-
-
Incorrect Mobile Phase Mode: The solvent system plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Mobile Phase Composition is Sub-optimal: Even within the correct mode, the choice and ratio of solvents are critical.
-
Action (Normal Phase): Change the alcohol modifier. Switching from isopropanol (IPA) to ethanol can significantly alter selectivity. The smaller ethanol molecule can change how the analyte interacts with the CSP.
-
Action (All Modes): Systematically vary the percentage of the polar modifier (e.g., alcohol). Start with a screening gradient to identify a promising isocratic range, then optimize with small isocratic steps.[10]
-
Q2: My resolution is poor (Rs < 1.5). How can I improve it?
Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. Poor resolution means the peaks are not fully separated.
Possible Causes & Step-by-Step Solutions:
-
Sub-optimal Mobile Phase Strength: The elution strength may be too high, causing the enantiomers to pass through the column too quickly without sufficient interaction.
-
Action: Decrease the amount of the polar modifier (e.g., reduce the percentage of alcohol in normal phase). This will increase retention times and give the CSP more time to differentiate between the enantiomers.
-
-
Inefficient Chromatography (Broad Peaks): If your peaks are broad, they will overlap even if the separation factor (α) is good.
-
Action: Decrease the flow rate. While this increases run time, it can significantly improve efficiency and therefore resolution.[11] A typical starting point for a 4.6 mm ID column is 1.0 mL/min, but reducing it to 0.5 mL/min can be beneficial.
-
Action: Ensure your HPLC system is optimized (minimize dead volume) and the column is not fouled or voided.
-
-
Temperature Effects: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.
-
Action: Systematically vary the column temperature. Try running at a lower temperature (e.g., 15-25°C) first, as this often increases the stability of the transient diastereomeric complexes, enhancing resolution. In some cases, higher temperatures can improve efficiency and may even alter selectivity.[12]
-
Caption: Troubleshooting workflow for improving poor resolution.
Q3: What is causing peak tailing for my isochroman enantiomers?
Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary, undesirable interactions.
Possible Causes & Step-by-Step Solutions:
-
Secondary Ionic Interactions: If your isochroman has acidic or basic functional groups, they can interact with residual silanols on the silica support of the CSP.
-
Action: Add a mobile phase additive. For basic analytes, add a small amount of a basic additive like diethylamine (DEA) (typically 0.1%).[13][14] For acidic analytes, add an acidic additive like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).[13] This suppresses the unwanted ionic interactions and improves peak shape.[15]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.
-
Action: Reduce the injection volume or the sample concentration.
-
-
Column Contamination or Degradation: The column may be fouled with strongly retained impurities, or the stationary phase may be damaged.
-
Action: Flush the column with a strong solvent (check the column care guide for compatible solvents). If using a coated polysaccharide CSP, be aware that certain solvents like dichloromethane or acetone can irreversibly damage the phase.[8] Immobilized CSPs offer greater solvent compatibility.[4][7]
-
Frequently Asked Questions (FAQs)
Q: Which type of CSP is generally best for isochroman enantiomers?
A: Polysaccharide-based CSPs are the most widely successful for a broad range of chiral compounds, including isochroman and its analogue, chroman.[2][3][16] Columns derived from amylose and cellulose with phenylcarbamate selectors are excellent starting points.[2][6] Because it is difficult to predict success, screening a small set of columns with different polysaccharide backbones (amylose vs. cellulose) and selector derivatives is the most efficient strategy.[10][17]
Q: How do I choose between normal-phase, polar organic, and reversed-phase modes?
A: The choice of mobile phase mode is a critical parameter for achieving selectivity.[12]
-
Normal Phase (NP): (e.g., Hexane/Alcohol) Often provides the highest selectivity due to strong π-π and hydrogen bonding interactions.[9] It is the most common starting point.
-
Polar Organic Mode (POM): (e.g., Methanol, Ethanol, or Acetonitrile) Useful for compounds that are not soluble in NP solvents. It offers different selectivity profiles and can sometimes provide separations not achievable in NP.[9]
-
Reversed Phase (RP): (e.g., Water/Acetonitrile/Methanol) Generally the least common for isochroman separations on polysaccharide CSPs, but can be effective, especially with macrocyclic glycopeptide CSPs.[9]
Q: What is the "memory effect" with mobile phase additives?
A: The memory effect refers to the phenomenon where additives (like DEA or TFA) can be strongly retained by the CSP and continue to affect chromatography even after they have been removed from the mobile phase.[15][18] This can lead to reproducibility issues when switching between methods that use different additives. To mitigate this, it is crucial to dedicate columns to specific additive types (acidic or basic) or perform extensive, validated flushing procedures when switching.[18]
Experimental Protocols
Protocol 1: Generic CSP Screening for Isochroman Enantiomers
This protocol outlines a systematic approach to quickly find a promising separation.
-
Column Selection: Select 2-4 polysaccharide CSPs. A recommended starting set is:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
An immobilized version of one of the above for solvent flexibility.
-
-
Mobile Phase Preparation: Prepare the following mobile phases:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Mobile Phase C: Ethanol (EtOH)
-
-
Polar Organic Mode (POM):
-
Mobile Phase D: 100% Acetonitrile
-
Mobile Phase E: 100% Methanol
-
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25°C
-
Detection: UV (select an appropriate wavelength for your analyte)
-
Injection Volume: 5 µL (of a ~1 mg/mL solution)
-
-
Execution: Run a fast gradient on each column with each mobile phase set (e.g., NP Hexane/IPA, then NP Hexane/EtOH, etc.). A typical gradient could be 5% to 50% B over 10 minutes.
-
Evaluation: Analyze the results to identify the column/mobile phase combination that shows any degree of separation (α > 1.0). This becomes the starting point for further optimization as described in the troubleshooting section.
Caption: Workflow for chiral method development screening.
Data Presentation: Example Screening Conditions
The following table summarizes typical starting conditions for screening on polysaccharide CSPs.
| Parameter | Normal Phase (NP) | Polar Organic Mode (POM) |
| Columns | Amylose/Cellulose Derivatives | Amylose/Cellulose Derivatives |
| Mobile Phases | n-Hexane / Alcohol (IPA or EtOH) | Acetonitrile or Methanol |
| Additives | 0.1% DEA (for bases) or 0.1% TFA (for acids) | 0.1% DEA (for bases) or 0.1% TFA (for acids) |
| Typical Ratio | 90:10 to 80:20 (Hexane:Alcohol) | Not applicable |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25°C (ambient) | 25°C (ambient) |
References
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Chiralpedia. Polysaccharide-based CSPs. Available from: [Link]
-
I.B.S. Chiral HPLC Method Development. Available from: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available from: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Available from: [Link]
-
Wade, C. A., et al. (2018). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. Available from: [Link]
-
Whelpton, R., & Vaz, F. (2000). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: [Link]
-
Haginaka, J. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
-
Haginaka, J. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]
-
Chen, S., & O'Brien, T. (2003). Effect of mobile phase additive on chiral separation. ResearchGate. Available from: [Link]
-
Chromatography Today. Trouble with chiral separations. (2020). Available from: [Link]
-
Dolan, J. W. (2009). HPLC Solutions #66: Enantiomer Separations. Chromatography Online. Available from: [Link]
-
Ikai, T., & Okamoto, Y. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. National Institutes of Health. Available from: [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]
-
Ward, T. J., & Ward, K. D. (2012). Enantiomeric separation of drugs by HPLC. ResearchGate. Available from: [Link]
-
D'Souza, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]
-
Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. Available from: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
IJSDR. Troubleshooting in HPLC: A Review. Available from: [Link]
-
Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed Central. Available from: [Link]
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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- 14. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. chromatographytoday.com [chromatographytoday.com]
Minimizing side reactions in the functionalization of the isochroman ring
A Guide to Minimizing Side Reactions and Maximizing Success
Introduction
The isochroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules.[1][2] Its unique structural and electronic properties make it an attractive target for drug development and complex molecule synthesis. However, the functionalization of the isochroman ring is not without its challenges. The interplay between the electron-rich aromatic ring, the labile benzylic C1-O bond, and the reactive benzylic C4 position creates a landscape ripe for competing side reactions.
This guide is structured as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing success and failure in isochroman modification. Here, we address the most common issues encountered in the lab through a troubleshooting, question-and-answer format, providing field-proven insights and evidence-based solutions.
Section 1: C1-Position Functionalization (Oxidative Coupling)
The C1 position, being both benzylic and adjacent to the ring oxygen, is the most common site for functionalization, typically via oxidative C-H activation to form an oxocarbenium ion intermediate, which is then trapped by a nucleophile.
Troubleshooting Guide & FAQs
Question: My cross-dehydrogenative coupling (CDC) reaction at C1 is low-yielding or fails completely. What are the primary factors to investigate?
Answer: This is a common issue often traced back to an imbalance in the oxidative system or suboptimal reaction conditions.
-
Causality: Successful C1-functionalization hinges on the efficient generation of an oxocarbenium ion intermediate, which is then intercepted by your chosen nucleophile. If this process is slow or inefficient, side reactions will dominate.
-
Troubleshooting Steps:
-
Oxidant Choice: The choice of oxidant is critical. Stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often effective but can be harsh.[3][4] Catalytic systems using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst (e.g., TBAI) can offer milder conditions and reduce side reactions.[5] If one system fails, consider switching to an alternative with a different redox potential.
-
Catalyst System: For CDC reactions, metal catalysis is often required to achieve high efficiency, especially with less reactive nucleophiles.[6][7] Ensure your catalyst is active and not poisoned by impurities in your substrate or solvent.
-
Solvent Effects: Solvent choice can dramatically influence reaction outcomes. Highly polar, non-coordinating solvents are often preferred. For certain transformations, specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be essential for promoting the desired reaction over competing pathways like direct ring-opening.[8][9]
-
Substrate Electronics: Electron-donating groups on the aromatic ring will stabilize the oxocarbenium intermediate, accelerating the reaction. Conversely, strong electron-withdrawing groups can make the initial C-H abstraction difficult, requiring more forcing conditions.
-
Question: I'm observing significant formation of the 3-isochromanone (lactone) byproduct from over-oxidation. How can I prevent this?
Answer: Lactone formation is a classic side reaction where the C1 position is oxidized twice. This is a kinetic issue that can be controlled.
-
Causality: The desired product, a C1-functionalized isochroman, can sometimes be more susceptible to oxidation than the starting material under the reaction conditions.
-
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your oxidant. Use the minimum effective amount (e.g., 1.1-1.5 equivalents for a stoichiometric oxidant).
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second oxidation more significantly than the first, improving selectivity.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the product from being consumed by over-oxidation.
-
Section 2: C4-Position Functionalization (Benzylic Lithiation)
The C4 benzylic position offers a complementary site for introducing functionality, typically through deprotonation with a strong base followed by quenching with an electrophile.
Troubleshooting Guide & FAQs
Question: I'm attempting a lateral lithiation at C4, but I'm getting poor yields and recovery of my starting material. What are the key parameters for optimization?
Answer: Successful C4 lithiation depends critically on the choice of base, solvent, and temperature to achieve selective deprotonation without degradation.
-
Causality: The acidity of the C4 protons is enhanced by the adjacent aromatic ring, but they are generally less acidic than the protons on a simple toluene. Achieving deprotonation requires a sufficiently strong, and often sterically hindered, base to prevent competitive attack elsewhere on the molecule.
-
Troubleshooting Steps:
-
Base Selection: The choice of organolithium base is paramount.
-
n-Butyllithium (n-BuLi): Often the first choice, but its high reactivity can sometimes lead to side reactions, including competitive ortho-lithiation.[10]
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi): These are stronger and more sterically hindered bases, which can increase the rate of deprotonation at the benzylic position relative to other sites.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is excellent for avoiding competitive nucleophilic addition, especially if your molecule contains sensitive functional groups.[11]
-
-
Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the rate of lithiation.[10] This is often a crucial component for efficient deprotonation.
-
Temperature Control: Lithiations are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species.[12] However, for some sterically hindered substrates, a slight warming (e.g., to -40 °C or -20 °C) may be required to achieve a reasonable reaction rate. This must be optimized carefully for each substrate.
-
Question: My lithiation is primarily occurring on the aromatic ring (ortho to the ether) instead of the desired C4 position. How can I improve benzylic selectivity?
Answer: This is a classic regioselectivity challenge between ortho-directed metalation and lateral metalation. You can steer the reaction by modifying conditions to favor kinetic or thermodynamic control.
-
Causality: The oxygen atom of the isochroman ring is a Lewis base that can coordinate to the lithium ion, directing the base to the nearby ortho protons. This competes with deprotonation at the C4 benzylic position.[10][11]
-
Strategies for C4 Selectivity:
-
Kinetic vs. Thermodynamic Control: Ortho-lithiation is often the kinetically favored process due to pre-coordination. Lateral lithiation can be the thermodynamically more stable product. Allowing the reaction to stir for longer at a slightly elevated temperature (e.g., -40 °C) can sometimes allow the initially formed ortho-lithiated species to equilibrate to the more stable benzylic anion.
-
Steric Hindrance: Employing a bulkier base (like LDA or t-BuLi) can disfavor the sterically more congested transition state required for ortho-lithiation, thereby favoring attack at the more accessible C4 position.[10]
-
Section 3: Aromatic Ring Functionalization (Electrophilic Aromatic Substitution)
Modifying the benzene ring of the isochroman core, often via Friedel-Crafts reactions, introduces another layer of complexity.
Troubleshooting Guide & FAQs
Question: My Friedel-Crafts acylation is giving low yields, and I suspect ring cleavage. How can I use milder conditions?
Answer: The ether oxygen in the isochroman ring can act as a Lewis base, complexing strongly with the Lewis acid catalyst. This can lead to ring-opening side reactions, especially with strong Lewis acids like AlCl₃.[13]
-
Causality: Strong Lewis acids required for Friedel-Crafts reactions can coordinate to the ring oxygen and catalyze a retro-hydroalkoxylation or other ring-opening pathways.[8][14]
-
Mitigation Strategies:
-
Use a Milder Lewis Acid: Switch from AlCl₃ to less aggressive Lewis acids like FeCl₃, ZnCl₂, or BF₃·OEt₂.[3] These may require slightly higher temperatures or longer reaction times but are much less likely to induce ring cleavage.
-
Stoichiometry: In Friedel-Crafts acylations, the product ketone is a Lewis base that complexes with the catalyst, meaning a stoichiometric amount of the Lewis acid is often required.[13] However, using a large excess can promote side reactions. Use the minimum amount necessary for the reaction to proceed.
-
Alternative Acylation Methods: Consider using polyphosphoric acid (PPA) or Eaton's reagent for intramolecular acylations (e.g., to form a new ring fused to the isochroman system), as these can sometimes be milder.
-
Section 4: Protecting Group Strategies
For multi-step syntheses, the strategic use of protecting groups is essential to prevent undesired reactions at sensitive sites.
FAQs
Question: When should I consider using a protecting group in my isochroman synthesis?
Answer: Protecting groups are necessary when a planned reaction would otherwise react with a functional group you wish to preserve.[15][16]
-
Key Scenarios:
-
Hydroxyl or Amino Groups: If your isochroman has a phenolic hydroxyl or an amino group on the aromatic ring, these must be protected before subjecting the molecule to strong bases (like organolithiums) or many oxidizing conditions. Common protecting groups include silyl ethers (e.g., TBDMS) for hydroxyls and carbamates (e.g., Boc) for amines.[15][17]
-
Carbonyl Groups: If you plan to perform a reaction that is incompatible with a ketone or aldehyde elsewhere in the molecule (e.g., Grignard addition), the carbonyl group should be protected, typically as an acetal.[16]
-
Orthogonal Protection: In complex molecules with multiple similar functional groups (e.g., two different hydroxyls), an orthogonal protecting group strategy is key. This allows for the selective removal of one protecting group in the presence of another (e.g., deprotecting an acid-labile Boc group without affecting a fluoride-labile silyl ether).[18]
-
Table 1: Common Protecting Groups for Isochroman Derivatives
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HCl, MeOH |
| Amine | tert-Butyloxycarbonyl | Boc | Boc₂O, Base (e.g., TEA) | Trifluoroacetic Acid (TFA) |
| Carbonyl (Ketone) | Ethylene Glycol Ketal | - | Ethylene glycol, p-TsOH | Aqueous Acid (e.g., HCl) |
| Carboxylic Acid | Methyl or Ethyl Ester | Me/Et | MeOH or EtOH, H⁺ cat. | LiOH or NaOH, H₂O/THF |
Experimental Protocol: C1-Arylation of Isochroman via Oxidative Coupling
This protocol is a representative example for the functionalization at the C1 position, adapted from methodologies described in the literature.[6][7]
Objective: To couple an electron-rich arene (e.g., anisole) with isochroman at the C1 position.
Reagents & Equipment:
-
Isochroman
-
Anisole (or other electron-rich arene)
-
Copper(II) triflate (Cu(OTf)₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and chromatography equipment
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add isochroman (1.0 equiv) and copper(II) triflate (10 mol%).
-
Solvent & Nucleophile: Add anhydrous 1,2-dichloroethane, followed by the arene nucleophile (e.g., anisole, 3.0 equiv).
-
Oxidant Addition: Stir the solution at room temperature and add DDQ (1.2 equiv) portion-wise over 10 minutes. The reaction mixture will typically turn dark.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of isochroman by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the C1-arylated isochroman product.
Self-Validation: The success of this protocol relies on the careful exclusion of water and the portion-wise addition of the oxidant to control the reaction rate and minimize side products. A successful reaction will show a clean conversion on TLC with a single major product spot.
References
-
Post-functionalisation of the isochroman products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ammann, S. E., Liu, W., & White, M. C. (2016). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. Angewandte Chemie International Edition in English, 55(33), 9571–9575. [Link]
-
Isochroman synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Ammann, S. E., Liu, W., & White, M. C. (2016). Enantioselective Allylic C–H Oxidation of Terminal Olefins to Isochromans via Pd(II)/Chiral Sulfoxide Catalysis. Angewandte Chemie (International ed. in English), 55(33), 9571-5. [Link]
-
Sprenger, R. D. (1977). Isochroman Chemistry. Defense Technical Information Center. [Link]
-
Liu, W., & White, M. C. (2014). Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. Journal of the American Chemical Society, 136(20), 7473–7479. [Link]
-
Wang, Z., et al. (2024). Selective Ring-Opening Amination of Isochromans and Tetrahydroisoquinolines. Angewandte Chemie International Edition, 63(17), e202401318. [Link]
-
Wang, Z., et al. (2024). Selective Ring‐Opening Amination of Isochromans and Tetrahydroisoquinolines. ResearchGate. [Link]
-
Protecting Groups. (n.d.). University of Evansville. Retrieved January 12, 2026, from [Link]
-
Jones, C. L., et al. (2012). Oxidative arylation of isochroman. The Journal of Organic Chemistry, 77(2), 949-55. [Link]
-
Scope of isochroman derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Jones, C. L., et al. (2012). Oxidative Arylation of Isochroman. ACS Publications. [Link]
-
Research progress in biological activities of isochroman derivatives. (2024). ResearchGate. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Synthesis of Functionalised 3-Isochromanones by Silylcarbocyclisation/Desilylation Reactions. (n.d.). ResearchGate. [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Sun, C., et al. (2020). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 59(43), 19046-19051. [Link]
-
Moran, J., et al. (2023). Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate. [Link]
-
Petrone, D. A., Malik, H. A., Clemenceau, A., & Lautens, M. (2012). Functionalized chromans and isochromans via a diastereoselective Pd(0)-catalyzed carboiodination. Organic Letters, 14(18), 4806–4809. [Link]
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Metal-Bound Heteroatom Radicals: Advancing Site-Selective C–H Functionalization. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]
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Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
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Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Davies, H. M. L. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. The Davies Group - ScholarBlogs. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Benzylic C−H activation for C−O bond formation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Trost, B. M., & Ball, Z. T. (2005). Ligand-controlled remarkable regio- and stereodivergence in intermolecular hydrosilylation of internal alkynes: experimental and theoretical studies. Journal of the American Chemical Society, 127(49), 17644–17655. [Link]
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Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. (n.d.). ResearchGate. [Link]
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Narasimhan, N. S., et al. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences. [Link]
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Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
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Daugulis, O., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 438-451. [Link]
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Heteroatom-promoted lateral lithiation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Lithiation Reaction. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
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Optimization of Organolithium Reactions. (2020). ACS Publications. [Link]
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Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube. [Link]
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Ring opening reactions of 2-trialkylsilylaziridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Strategies to improve the stability of isochroman-1-carboxylic acid analogs
Welcome to the technical support center for isochroman-1-carboxylic acid analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stability challenges with this important class of molecules. Our goal is to provide not just solutions, but a deep-seated understanding of the underlying chemical principles to empower your research and development efforts.
The isochroman scaffold is a privileged structure in medicinal chemistry, but its inherent features, particularly when combined with a carboxylic acid moiety, can present significant stability hurdles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues faced in the laboratory.
Part 1: Understanding the Inherent Instabilities of the this compound Scaffold
Before troubleshooting, it's crucial to understand the potential liabilities of the core structure. The primary points of instability are typically the lactol-like ether linkage in the isochroman ring and the carboxylic acid group itself.
Caption: Major potential degradation pathways for this compound analogs.
Part 2: Troubleshooting Common Stability Issues (FAQs)
This section addresses specific problems you may encounter during your experiments.
Question 1: My compound is rapidly degrading in aqueous buffer during my in vitro assay. What is the likely cause and how can I mitigate it?
Answer: Rapid degradation in aqueous media, especially at non-neutral pH, strongly suggests hydrolysis . The isochroman structure contains an ether linkage at the C1 position which is part of a hemiacetal-like system, making it susceptible to acid- or base-catalyzed ring-opening.[1][2]
Causality:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the C1 carbon more electrophilic and susceptible to nucleophilic attack by water. This cleaves the heterocyclic ring to form a hydroxy-benzyl alcohol derivative.
-
Base-Catalyzed Hydrolysis: While generally less susceptible than esters, strong basic conditions can also promote ring opening.
Troubleshooting Steps:
-
pH Control: The first step is to assess the pH-stability profile of your compound. Run a preliminary experiment where you incubate your analog in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyze the remaining parent compound over time by HPLC.
-
Buffer Selection: If possible, adjust your assay buffer to a pH where the compound shows maximal stability, typically around pH 6.0-7.4.
-
Temperature Management: Hydrolysis is temperature-dependent. Perform your assays at the lowest practical temperature (e.g., on ice or at 4°C if the assay permits) to slow the degradation rate.
-
Aprotic Solvents: Prepare stock solutions in aprotic, anhydrous solvents like DMSO or DMF and make final dilutions into the aqueous buffer immediately before the experiment to minimize the compound's exposure time to water.
Question 2: My lead candidate shows excellent in vitro potency but has very poor stability in plasma and liver microsome assays. What are the likely metabolic liabilities and what structural modifications should I consider?
Answer: Poor stability in plasma or microsomes points towards enzymatic degradation. For this scaffold, the two most probable culprits are metabolism of the carboxylic acid and oxidation of the isochroman ring system .
Causality:
-
Carboxylic Acid Metabolism: Carboxylic acids are well-known substrates for Phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs).[3] This process forms an acyl glucuronide, which is highly polar and rapidly excreted. Furthermore, acyl glucuronides can be reactive metabolites, potentially leading to toxicity concerns.[4][5]
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can oxidize the molecule at several positions.[6] The most likely sites are the electron-rich aromatic ring (hydroxylation) or the benzylic positions of the isochroman ring, which are activated for hydrogen abstraction.
Strategic Solutions:
Caption: A decision-making workflow for addressing metabolic instability.
-
Strategy 1: Bioisosteric Replacement of the Carboxylic Acid: This is often the most effective strategy. Replacing the carboxylic acid with a group that mimics its acidic and hydrogen-bonding properties but is resistant to UGT-mediated metabolism can dramatically improve stability.[7][8] Tetrazoles are the most common replacement, as they are metabolically stable and their substitution can improve oral bioavailability.[5][9]
Table 1: Comparison of Common Carboxylic Acid Bioisosteres
Bioisostere Typical pKa Key Features Considerations Carboxylic Acid 4-5 Strong H-bond donor/acceptor. Prone to acyl glucuronidation, poor permeability.[3][10] Tetrazole 4.5-5.5 Metabolically robust, increased lipophilicity vs. carboxylate.[5] Can be subject to N-glucuronidation, different geometry.[4] Acyl Sulfonamide 4-6 Strong H-bond acceptor, maintains acidity. Can increase plasma protein binding. Hydroxamic Acid 8-9 Excellent metal chelator, different H-bonding pattern. Often has poor metabolic stability itself (oxidation/hydrolysis).[6] | Hydroxyisoxazole | 4-5 | Planar, acidic, maintains key interactions. | Synthesis can be more complex.[3] |
-
Strategy 2: Prodrug Approach: Masking the carboxylic acid as an ester can improve membrane permeability and protect it from first-pass metabolism.[11][12] The ester is designed to be cleaved by endogenous esterases in the blood or target tissue to release the active carboxylic acid.[13][14] Simple methyl or ethyl esters can be explored, as well as more sophisticated acyloxymethyl or amino acid esters.[13][15]
-
Strategy 3: Metabolic Blocking: If metabolite identification studies show oxidation at a specific position on the aromatic ring, you can block that site. Replacing a hydrogen atom with a fluorine atom at the site of metabolism is a classic strategy that often has minimal impact on pharmacology but prevents CYP-mediated hydroxylation.[16]
Question 3: My stability studies are inconsistent, and I suspect my analytical method isn't robust. How do I develop a "stability-indicating" HPLC method?
Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active drug content due to degradation and separate it from all its degradation products without interference.[17][18] Developing one is essential and requires challenging your method with "stressed" samples. This is achieved through a forced degradation study .[19][20]
Forced Degradation (Stress Testing): The goal is to intentionally degrade your compound under various conditions to generate the likely degradation products.[21][22] This helps ensure your analytical method can resolve these new peaks from the parent peak.
Caption: Workflow for a forced degradation study to develop a stability-indicating method.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the essential experiments discussed above.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and validate the specificity of an analytical HPLC method.[21]
Materials:
-
This compound analog
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with Diode Array Detector (DAD) and preferably a Mass Spectrometer (LC-MS)
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately (T=0 sample).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 h), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze.[2]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.[21]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.[21]
-
Thermal Degradation: Place the solid compound in a 70°C oven for 7 days. Also, incubate a stock solution at 60°C. Sample, dilute, and analyze.
-
Photolytic Degradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B. Analyze against a control sample protected from light.
Analysis & Interpretation:
-
Aim for 2-20% degradation of the parent compound. If degradation is too fast, reduce the temperature or reagent concentration. If it's too slow, increase them.[21]
-
Analyze all samples by HPLC-DAD. Check the peak purity of the parent peak in the presence of degradants.
-
Ensure all major degradant peaks are well-resolved from the parent peak (Resolution > 1.5).
-
Use LC-MS to obtain mass information on the new peaks to help elucidate their structures and identify degradation pathways.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the rate of disappearance of a compound in plasma due to enzymatic and chemical degradation.
Materials:
-
Test compound
-
Control compound (known stable and unstable compounds)
-
Pooled plasma (from relevant species, e.g., human, rat) with anticoagulant (e.g., Heparin)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound) for protein precipitation.
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm plasma and phosphate buffer to 37°C in a water bath.
-
Compound Spiking: Prepare a 1 mM stock of your test compound in DMSO. Dilute this into the plasma to a final concentration of 1 µM (ensure the final DMSO concentration is <0.5%). Mix gently.
-
Time Points: Immediately after spiking (T=0), withdraw a 50 µL aliquot and quench it by adding it to 150 µL of ice-cold acetonitrile containing the internal standard. This stops the reaction and precipitates proteins.
-
Incubation: Incubate the remaining plasma mixture at 37°C. Withdraw additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each sample immediately.
-
Heat-Inactivated Control: As a negative control, run a parallel experiment using plasma that has been heat-inactivated (e.g., 56°C for 30 min) to denature enzymes. This helps distinguish enzymatic from chemical degradation.
-
Sample Processing: Vortex all quenched samples vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS.
-
Data Analysis: Quantify the peak area ratio of the test compound to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).
References
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Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
-
Kushwaha, N. D., et al. (2025). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. [Link]
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
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Stella, V. J. (2010). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Irie, T., & Otagiri, M. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1637-1645. [Link]
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Stella, V. J. (2010). Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
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Jain, A., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Analytica Acta, 3(8). [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
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Williams, R. T., et al. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis, 13(1), 537-543. [Link]
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LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]
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KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]
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Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
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Sousa, M. E., & Neves, R. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 28(14), 5429. [Link]
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Lavanya, G., et al. (2013). Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 15(1), 173-195. [Link]
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BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Singh, S., & Bakshi, M. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
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Bansal, G., et al. (2008). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
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Ekoja, A. (2017). Degradation pathway of pharmaceutical dosage forms. ResearchGate. [Link]
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Chen, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. [Link]
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Technical Support Center: Overcoming Resistance to Isochroman-Based Therapeutic Agents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isochroman-based therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals who are encountering or anticipating resistance to this promising class of compounds in their experiments. As a class of heterocyclic compounds, isochroman and its derivatives have garnered significant interest for their diverse pharmacological activities, including antitumor effects.[1][2][3][4] Many of these agents function as epigenetic modulators, often by inhibiting histone acetyltransferases (HATs) like GCN5 and PCAF, which play crucial roles in transcriptional regulation.[5][6][7][8]
However, as with many targeted therapies, the emergence of drug resistance is a significant challenge, limiting long-term efficacy.[[“]][10][11] This document provides a structured, in-depth guide to understanding, identifying, and overcoming resistance mechanisms through a series of frequently asked questions and detailed troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding isochroman-based agents and the mechanisms of resistance.
Q1: What is the primary mechanism of action for anticancer isochroman-based agents?
While the diverse isochroman scaffold can be adapted for various targets[2][3][12], a significant number of investigational anticancer agents in this class function as epigenetic modulators. Specifically, they often target and inhibit histone acetyltransferases (HATs), such as GCN5 (KAT2A) and p300/CBP-associated factor (PCAF, or KAT2B).[5][6][7] These enzymes are responsible for acetylating lysine residues on histone tails, a key modification that generally leads to a more open chromatin structure and increased gene transcription.[6][7] By inhibiting GCN5/PCAF, these isochroman-based agents can alter the expression of genes critical for cancer cell proliferation, survival, and apoptosis, ultimately leading to cell death.[13][14]
Q2: My cancer cell line, which was initially sensitive to an isochroman-based agent, now requires a much higher concentration for the same effect. What are the likely causes?
This phenomenon is characteristic of acquired drug resistance.[15][16] Cancer cells can adapt to the pressure of a therapeutic agent through various mechanisms. For isochroman-based epigenetic modulators, the most common resistance mechanisms include:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as molecular pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[17][18][19][20] Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[17][19]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.[11][21] For instance, if an isochroman agent effectively shuts down a GCN5/PCAF-dependent survival pathway, the cell might hyperactivate other pathways like PI3K/Akt or MAPK to promote proliferation and evade apoptosis.[13][22]
-
Epigenetic Reprogramming: Paradoxically, resistance to an epigenetic drug can be driven by further epigenetic changes.[[“]][23][24] Cells can undergo widespread chromatin remodeling to alter the accessibility of gene regulatory regions, leading to the activation of pro-survival genes that were previously silent.[25] This can create a stable, drug-tolerant state.
-
Enhanced DNA Damage Repair: Some therapeutic agents induce DNA damage as a downstream consequence of their primary mechanism.[26] Resistant cells may enhance their DNA repair capabilities, allowing them to survive the cytotoxic effects of the treatment.[26][27]
-
Target Alteration: While less common for HAT inhibitors than for kinase inhibitors, mutations in the drug's target protein (e.g., GCN5 or PCAF) could potentially alter the drug-binding pocket, reducing the inhibitor's affinity and effectiveness.
Q3: How do I begin to investigate the specific resistance mechanism in my cell line?
A systematic approach is crucial. The first step is to definitively confirm the resistance by re-evaluating the half-maximal inhibitory concentration (IC50). If a significant shift is confirmed, a logical next step is to test for the involvement of ABC transporters, as this is a very common mechanism. This can be done by co-administering your isochroman agent with a known pan-ABC transporter inhibitor. If this fails to re-sensitize the cells, you should then investigate the activation status of key bypass signaling pathways.
Part 2: Troubleshooting Guides & Workflows
This section provides detailed, step-by-step guidance for specific experimental problems.
Problem: A significant increase in the IC50 value of my isochroman-based agent is observed.
Causality: An increased IC50 is the quantitative hallmark of drug resistance. This indicates that a higher concentration of the drug is needed to achieve the same level of growth inhibition. Before investigating complex molecular mechanisms, it is essential to confirm this observation with a rigorously controlled experiment to rule out experimental artifacts.[28][29]
Troubleshooting Workflow:
-
Optimize Assay Conditions: Ensure your cell-based assay is robust and reproducible. Key parameters to standardize include cell seeding density, treatment duration, and solvent concentration.[29][30] The goal is to ensure cells are in an exponential growth phase throughout the assay.[28][31]
-
Confirm IC50 Shift: Perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant cell line.
-
Analyze and Interpret: Calculate the IC50 values for both cell lines. The "Resistance Factor" (RF) can be calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line). An RF value significantly greater than 1 confirms the resistance phenotype.
Diagram: IC50 Confirmation Workflow
Caption: Workflow for confirming drug resistance by comparing IC50 values.
Problem: I suspect drug efflux pumps (ABC transporters) are causing resistance.
Causality: The overexpression of ABC transporters is a frequent cause of multidrug resistance.[20] These transporters use ATP to actively efflux a wide range of xenobiotics, including many anticancer drugs, from the cell's cytoplasm.[17][18] If your isochroman-based agent is a substrate for one of these pumps, its intracellular concentration will be kept below the therapeutic threshold, rendering it ineffective.
Troubleshooting Workflow:
-
Select an Inhibitor: Choose a broad-spectrum ABC transporter inhibitor (a "chemosensitizer") for your initial screen. Verapamil (a P-gp inhibitor) or Tariquidar (a potent P-gp and BCRP inhibitor) are common choices.
-
Co-treatment Experiment: Design an experiment where the resistant cells are treated with the isochroman agent alone, the ABC transporter inhibitor alone, and a combination of the two.
-
Determine IC50 Shift: The key is to determine the IC50 of your isochroman agent in the presence of a fixed, non-toxic concentration of the ABC transporter inhibitor.
-
Analyze and Interpret: If the ABC transporter inhibitor significantly reduces the IC50 of your isochroman agent in the resistant cell line (i.e., re-sensitizes the cells), it strongly suggests that drug efflux is a primary resistance mechanism.
Diagram: ABC Transporter-Mediated Resistance
Caption: Mechanism of drug efflux by ABC transporters and its inhibition.
Problem: Resistance persists even when using ABC transporter inhibitors.
Causality: If blocking drug efflux does not restore sensitivity, it's likely that the resistance is driven by intracellular mechanisms, such as the activation of bypass signaling pathways.[21] Cancer cells exhibit remarkable plasticity; when one critical pathway is blocked, they can reroute signals through alternative pathways to maintain survival and proliferation.[10][22] The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are common culprits in driving resistance to a wide range of cancer therapies.[13]
Troubleshooting Workflow:
-
Hypothesize Bypass Pathways: Based on the cancer type you are studying, identify the most likely survival pathways that could be activated. The PI3K/Akt and MAPK pathways are excellent starting points.
-
Assess Pathway Activation: Use Western blotting to compare the phosphorylation status of key signaling proteins in your parental versus resistant cell lines. For example, look for increased levels of phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) in the resistant cells.
-
Test Synergistic Combinations: If a bypass pathway is identified, the most effective strategy is to co-administer your isochroman agent with an inhibitor of that specific pathway. This dual-targeting approach can often overcome resistance.[32]
-
Perform a Synergy Study: To determine if the combination is truly synergistic (more effective than the sum of the individual drugs), you must perform a formal synergy analysis, such as the Chou-Talalay method, which calculates a Combination Index (CI).[32][33]
Table 1: Potential Synergistic Combinations for Isochroman-Based Agents
| Isochroman Agent Target | Suspected Bypass Pathway | Recommended Combination Agent Class | Example Inhibitors |
| GCN5 / PCAF | PI3K / Akt / mTOR | PI3K or mTOR Inhibitors | Alpelisib, Everolimus |
| GCN5 / PCAF | Ras / Raf / MEK / ERK (MAPK) | MEK Inhibitors | Trametinib, Cobimetinib |
| GCN5 / PCAF | Apoptosis Evasion (High Bcl-2) | Bcl-2 Inhibitors | Venetoclax |
| GCN5 / PCAF | Cell Cycle Dysregulation | CDK4/6 Inhibitors | Palbociclib, Abemaciclib |
Problem: How do I design and interpret a drug synergy experiment?
Causality: Simply observing that two drugs work better together is not enough to claim synergy. The interaction could be merely additive (what you'd expect from their individual effects) or even antagonistic (less effective than expected). The isobologram analysis and the resulting Combination Index (CI) provide a quantitative and standardized way to classify the interaction.[33][34][35]
Workflow for Synergy Analysis (Chou-Talalay Method):
-
Determine Individual IC50s: First, you need accurate IC50 values for your isochroman agent (Drug A) and the combination partner (Drug B) in the resistant cell line.
-
Select a Fixed Ratio: Based on the ratio of their IC50s (e.g., if IC50_A = 10 nM and IC50_B = 20 nM, the equipotent ratio is 1:2), prepare a series of fixed-ratio combination dilutions.
-
Perform Dose-Response: Treat the resistant cells with the serial dilutions of Drug A alone, Drug B alone, and the fixed-ratio combination.
-
Calculate the Combination Index (CI): Using specialized software (like CompuSyn) or manual calculations based on the median-effect equation, determine the CI value at different effect levels (e.g., CI at 50% inhibition, CI at 75% inhibition, etc.).[35] The formula for the CI at 50% inhibition is: CI_50 = (D_A / IC50_A) + (D_B / IC50_B) Where D_A and D_B are the concentrations of Drug A and Drug B in the combination that produces 50% inhibition.
Table 2: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Diagram: Isobologram Analysis for Drug Synergy
Caption: An isobologram visually represents drug interactions.
Part 3: Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.[1]
Materials:
-
Parental and resistant cancer cell lines
-
Complete growth medium
-
Isochroman-based agent (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2).[1]
-
Compound Treatment: Prepare serial dilutions of the isochroman agent in complete growth medium. Remove the old medium and add 100 µL of medium containing the various drug concentrations. Include a vehicle control (medium with the same final concentration of DMSO).[36]
-
Incubation: Incubate plates for a pre-determined duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.[13]
Protocol 2: Synergy Evaluation with the Combination Index (CI) Method
This protocol provides a framework for assessing the synergistic interaction between two drugs.
Procedure:
-
Determine Individual IC50s: Following Protocol 1, determine the IC50 values for Drug A (isochroman agent) and Drug B (combination partner) individually.
-
Prepare Combination Plate: Create a dilution series for Drug A, Drug B, and a fixed-ratio combination of both. The ratio should be based on their individual IC50 values (e.g., IC50_A : IC50_B).
-
Cell Seeding and Treatment: Seed resistant cells as in Protocol 1. Treat cells in triplicate with Drug A alone, Drug B alone, and the combination at various concentrations.
-
Assay and Data Acquisition: After 72 hours, perform a viability assay (e.g., MTT or CellTiter-Glo) and record the data.
-
CI Calculation: For each dose, calculate the fraction of cells affected (Fa). Using the dose-effect data from the single agents and the combination, calculate the CI value at multiple Fa levels (e.g., Fa = 0.5, 0.75, 0.9) using appropriate software (e.g., CompuSyn) or the median-effect principle.
-
Interpretation: Analyze the CI values according to Table 2. A CI value consistently below 0.9 across multiple effect levels indicates strong synergy.
References
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- Application Notes and Protocols: Antitumor Activity of Isochroman Deriv
- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab.
- How to use in vitro models to study and overcome drug resistance in oncology.
- Current Status of Methods to Assess Cancer Drug Resistance - PMC - NIH.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH.
- A Comparative Analysis of Anticancer Activity: Ethyl 1-Oxoisochroman-3-carboxylate Scaffolds vs.
- On Biology Overcoming drug resistance through epigenetic targeting - BMC blog network.
- Silencing Epigenetic Complexes Re-sensitizes Drug-Resistant Cancer Cells | The Scientist.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH.
- Research progress in biological activities of isochroman deriv
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchG
- Research progress in biological activities of isochroman deriv
- ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed.
- Isochroman - Chem-Impex.
- Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candid
- The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology.
- Synergistic drug combinations improve therapeutic selectivity - PMC - NIH.
- ABC multidrug transporters: structure, function and role in chemoresistance.
- ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC - PubMed Central.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research.
- Mechanisms of Pharmaceutical Therapy and Drug Resistance in Esophageal Cancer.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - NIH.
- GCN5/PCAF Inhibitor, Activator, Degrader, Gene - MedchemExpress.com.
- Acetyltransferases GCN5 and PCAF Are Required for B Lymphocyte Matur
- Distinct GCN5/PCAF-containing complexes function as co-activators and are involved in transcription factor and global histone acetyl
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH.
- Complex functions of Gcn5 and Pcaf in development and disease - PMC.
- Reasons or Mechanisms for Drug Resistance In Cancer Tre
- Typical examples of drug combination plots and their interpretations...
- Communicating Synergism in Drug Combin
- Molecular Mechanisms of Cancer Drug Resistance: Emerging Biomarkers and Promising Targets to Overcome Tumor Progression - MDPI.
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Technical Support Center: Enhancing the Oral Bioavailability of Isochroman-1-Carboxylic Acid Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the oral bioavailability of isochroman-1-carboxylic acid prodrugs. This guide is structured to provide both high-level frequently asked questions and in-depth troubleshooting for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development of this compound prodrugs.
1. Why is a prodrug strategy necessary for this compound?
The carboxylic acid moiety of this compound is ionizable at physiological pH, leading to poor membrane permeability and consequently, low oral bioavailability. A prodrug approach masks this polar group, typically by forming an ester linkage, to increase lipophilicity and enhance absorption across the gastrointestinal tract.[1][2][3]
2. What are the key characteristics of an ideal ester prodrug of this compound?
An ideal ester prodrug should exhibit:
-
Chemical stability across the pH range of the gastrointestinal tract to prevent premature hydrolysis.[2][4]
-
Adequate aqueous solubility to ensure dissolution.[5]
-
Enhanced permeability across intestinal epithelial cells (e.g., Caco-2 cell monolayers).[1]
-
Efficient and predictable enzymatic conversion to the active this compound in the systemic circulation or target tissue.[3][6]
-
Minimal pharmacological activity of the prodrug itself and a non-toxic promoiety.[2]
3. What are the initial in vitro assays to screen potential this compound prodrugs?
A tiered approach is recommended:
-
Chemical Stability Assessment: Evaluate the prodrug's stability in buffers mimicking gastric and intestinal pH.[4]
-
Aqueous Solubility Determination: Measure the solubility of the prodrug in relevant physiological media.
-
In Vitro Permeability Assay: Use Caco-2 cell monolayers to predict intestinal absorption and identify potential efflux transporter interactions.[7][8]
-
In Vitro Enzymatic Stability: Assess the rate of hydrolysis in plasma and liver microsomes to estimate the conversion rate to the parent drug.[3]
4. How can I analyze the concentration of this compound and its prodrugs in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying carboxylic acids and their ester prodrugs in biological matrices like plasma, urine, and tissue homogenates.[9][10][11] Special sample handling procedures, such as pH control, cooling, and the use of esterase inhibitors, may be necessary to prevent ex vivo hydrolysis of the prodrug.[12]
Part 2: Troubleshooting Guides
This section provides detailed guidance for overcoming common experimental challenges.
Scenario 1: Low Aqueous Solubility of the Ester Prodrug
Problem: Your synthesized ester prodrug of this compound exhibits poor solubility in aqueous media, hindering dissolution and subsequent absorption.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| High Lipophilicity of the Promoiet | While increasing lipophilicity is a primary goal, an excessively lipophilic promoiety can lead to very low aqueous solubility. | Synthesize a series of prodrugs with varying promoieties to find an optimal balance between lipophilicity and solubility. Consider incorporating polar functional groups into the promoiety. |
| Crystalline Nature of the Prodrug | A highly stable crystalline form can have low dissolution rates. | Explore different salt forms or co-crystals of the prodrug to improve solubility. Investigate amorphous solid dispersions. |
| Inappropriate Formulation | For highly lipophilic prodrugs, a suitable formulation is crucial for enhancing solubility and dissolution. | Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[13][14][15] |
Experimental Workflow for Addressing Low Solubility:
Caption: Workflow for troubleshooting low prodrug solubility.
Scenario 2: Poor Chemical Stability of the Ester Prodrug in Gastric Fluid
Problem: The ester prodrug of this compound is rapidly hydrolyzed at the low pH of simulated gastric fluid.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Acid-Labile Ester Linkage | The specific ester linkage may be susceptible to acid-catalyzed hydrolysis. | Modify the electronic properties of the promoiety to increase stability. For example, the introduction of electron-withdrawing groups near the ester bond can decrease its susceptibility to acid hydrolysis. |
| Steric Hindrance | Insufficient steric hindrance around the ester bond can leave it exposed to hydrolysis. | Design promoieties with increased steric bulk near the ester linkage to shield it from hydrolysis.[16] |
| Formulation Issues | The formulation may not adequately protect the prodrug from the acidic environment of the stomach. | Develop an enteric-coated formulation that dissolves only in the higher pH environment of the small intestine.[4] |
Experimental Protocol: pH-Dependent Stability Assay
-
Prepare Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).[6]
-
Incubate Prodrug: Dissolve the prodrug in each buffer at a known concentration and incubate at 37°C.
-
Sample at Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Immediately quench the hydrolysis by adding a suitable organic solvent and/or adjusting the pH.
-
Analyze Samples: Quantify the remaining prodrug and the formed parent drug using a validated LC-MS/MS method.
-
Calculate Half-Life: Determine the degradation half-life (t1/2) at each pH.
Scenario 3: Low Permeability in Caco-2 Assays
Problem: The this compound prodrug shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction across Caco-2 cell monolayers.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Lipophilicity | The chosen promoiety may not have sufficiently increased the lipophilicity to favor passive diffusion. | Synthesize and test a series of prodrugs with progressively more lipophilic promoieties. |
| Efflux Transporter Substrate | The prodrug may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the apical membrane of Caco-2 cells, which pump the compound back into the apical side. | Conduct a bi-directional Caco-2 assay (A-B and B-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests efflux.[17] If efflux is confirmed, co-administer with a known inhibitor of the suspected transporter or redesign the prodrug to avoid transporter recognition. |
| Poor Cell Monolayer Integrity | A compromised Caco-2 monolayer can lead to inaccurate permeability measurements. | Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) before and after the experiment. |
Caco-2 Permeability Assay Workflow:
Caption: Troubleshooting low Caco-2 permeability.
Scenario 4: Inconsistent In Vivo Pharmacokinetic Data in Animal Models
Problem: Oral administration of the this compound prodrug to rats or dogs results in highly variable or unexpectedly low plasma concentrations of the parent drug.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Pre-systemic Metabolism | The prodrug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | Analyze for metabolites in plasma and feces. If significant pre-systemic metabolism is observed, consider prodrugs that are more resistant to first-pass metabolism or that target lymphatic absorption.[1] |
| Poor In Vivo Hydrolysis | The ester linkage may be too stable in vivo, leading to incomplete conversion to the active drug. | Select a promoiety that is more readily cleaved by relevant esterases. In vitro hydrolysis studies using liver S9 fractions or plasma from the animal model can help predict in vivo conversion.[3] |
| Food Effects | The presence of food can significantly alter the absorption of lipophilic drugs. | Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on bioavailability. |
| Species Differences in Metabolism | The enzymatic activity responsible for prodrug conversion can vary significantly between species.[18] | Compare in vitro metabolic stability in liver microsomes from different species (e.g., rat, dog, human) to assess potential species differences. |
Key Pharmacokinetic Parameters to Evaluate:
| Parameter | Description | Indication for Prodrug Performance |
| Cmax | Maximum plasma concentration of the parent drug. | A low Cmax may indicate poor absorption or rapid elimination. |
| Tmax | Time to reach Cmax. | A delayed Tmax could suggest slow dissolution or absorption. |
| AUC | Area under the plasma concentration-time curve. | A low AUC indicates poor overall exposure to the parent drug. |
| F (%) | Absolute oral bioavailability. | The ultimate measure of the success of the prodrug strategy. |
Part 3: Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Dosing Solution: Prepare a dosing solution of the prodrug in the transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport (for efflux determination):
-
Add the dosing solution to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
Follow the same incubation and sampling procedure as for A-B transport, taking samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the prodrug in the collected samples using a validated LC-MS/MS method.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or other appropriate strain). Acclimatize the animals before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer the parent this compound via tail vein injection to determine its clearance and volume of distribution.
-
Oral (PO) Group: Administer the prodrug via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).[12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the parent drug and prodrug from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F).
References
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Gershanik, T., & Benita, S. (2000). Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 179-188. Available at: [Link]
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Dahan, A., & Amidon, G. L. (2014). Modern prodrug design for targeted oral drug delivery. Journal of Controlled Release, 190, 1-11. Available at: [Link]
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Singh, B., & Singh, R. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3607-3627. Available at: [Link]
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Järvinen, T., Rautio, J., & Vepsäläinen, J. (2014). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 11(3), 357-367. Available at: [Link]
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Madsen, C. G., & Olsen, C. A. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 58(42), 15024-15029. Available at: [Link]
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Patel, M., et al. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2011). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4531-4535. Available at: [Link]
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Wang, Y., et al. (2015). Pharmacokinetics in Sprague-Dawley rats and Beagle dogs and in vitro metabolism of ZJM-289, a novel nitric dioxide donor. Xenobiotica, 45(10), 863-872. Available at: [Link]
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Wasan, K. M., & Wasan, E. K. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433. Available at: [Link]
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Ölander, M., et al. (2017). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics, 14(5), 1535-1547. Available at: [Link]
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Gister, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. Available at: [Link]
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Aurigene Pharmaceutical Services. (n.d.). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]
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Gil-de-la-Fuente, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450. Available at: [Link]
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Ressaissi, A., & Serralheiro, M. L. M. (2022). Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with ezetimibe: Permeability assays and FTIR spectroscopy on Caco-2 cell line. Current Research in Pharmacology and Drug Discovery, 3, 100105. Available at: [Link]
- Al-Talla, Z. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs.
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. sites.rutgers.edu.
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Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. Available at: [Link]
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Majumdar, S., & Mitra, A. K. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 15(1), 223-233. Available at: [Link]
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Liu, J., & Li, L. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4946. Available at: [Link]
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Shcherbatykh, I. Y., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Journal of Personalized Medicine, 12(7), 1143. Available at: [Link]
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Fernandes, G. M., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(21), 3948. Available at: [Link]
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Kell, D. B. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs. PeerJ, 3, e1405. Available at: [Link]
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Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601. Available at: [Link]
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Wang, Y., et al. (2015). Pharmacokinetics and Metabolism of SL-01, a Prodrug of Gemcitabine, in Rats. The AAPS Journal, 17(5), 1168-1178. Available at: [Link]
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Bernstorff Damião, M. C. F. C., et al. (2014). To be drug or prodrug: structure-property exploratory approach regarding oral bioavailability. Journal of Pharmacy & Pharmaceutical Sciences, 17(4), 532-540. Available at: [Link]
- Bundgaard, H. (1991). Prodrug derivatives of carboxylic acid drugs.
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Guan, J., et al. (2013). Enhanced oral bioavailability and tissue distribution of a new potential anticancer agent, Flammulina velutipes sterols, through liposomal encapsulation. Journal of Agricultural and Food Chemistry, 61(25), 6021-6028. Available at: [Link]
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Validation & Comparative
Comparative study of different catalytic systems for isochroman synthesis
The isochroman scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of diverse and sophisticated catalytic methodologies. This guide provides a comparative analysis of the leading catalytic systems for isochroman synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools. We will delve into the mechanistic intricacies, practical applications, and comparative performance of transition metal catalysis, organocatalysis, and the emerging field of biocatalysis, supported by experimental data and detailed protocols.
Transition Metal-Catalyzed Approaches: Power and Versatility
Transition metal catalysis stands as a cornerstone for isochroman synthesis, offering a diverse range of strategies that leverage the unique reactivity of metals like palladium, gold, and rhodium. These methods often provide high efficiency and stereoselectivity, albeit sometimes requiring specialized ligands and anhydrous conditions.
Palladium-Catalyzed Allylic C-H Oxidation
A powerful strategy for the enantioselective synthesis of isochromans involves the palladium(II)-catalyzed allylic C-H oxidation of terminal olefins. This approach is particularly attractive as it forms the heterocyclic ring and a stereocenter in a single step from readily available starting materials.[1][2][3]
Mechanistic Insights: The reaction is thought to proceed through a Pd(II)/bis-sulfoxide catalyzed C–H activation, followed by an inner-sphere functionalization pathway.[4][5] The use of a chiral sulfoxide-oxazoline (ArSOX) ligand has been critical in achieving high levels of asymmetric induction.[6] The catalytic cycle is initiated by the coordination of the palladium catalyst to the olefin. Subsequent C-H activation at the allylic position forms a π-allyl palladium intermediate. The tethered alcohol nucleophile then attacks the π-allyl complex in an intramolecular fashion, leading to the formation of the isochroman ring and regeneration of the active palladium catalyst.
Figure 1: Simplified workflow for Pd(II)-catalyzed allylic C-H oxidation.
Experimental Protocol: Enantioselective Synthesis of an Isochroman Derivative [6]
-
Materials: To an oven-dried vial is added Pd(OAc)₂ (5 mol%), the chiral ArSOX ligand (10 mol%), and benzoquinone (1.5 equiv.).
-
Reaction Setup: The vial is purged with argon. The terminal olefin substrate (1.0 equiv.) and a Brønsted acid co-catalyst (e.g., trifluoroacetic acid, 20 mol%) are dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and added to the vial.
-
Execution: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired isochroman.
Gold-Catalyzed Intramolecular Hydroalkoxylation
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the synthesis of isochromans through the intramolecular hydroalkoxylation of o-alkynylbenzyl alcohols.[7][8][9] This method is characterized by its atom economy and generally mild reaction conditions.
Mechanistic Insights: The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety, which activates it towards nucleophilic attack.[10][11] The tethered alcohol then attacks the activated alkyne in a 6-endo-dig cyclization fashion to form a vinyl-gold intermediate.[8][12] Subsequent protodeauration regenerates the gold catalyst and furnishes the isochromene product, which can then be reduced to the corresponding isochroman if desired. The regioselectivity of the cyclization is a key aspect of this transformation.[7]
Figure 2: Key steps in the Au(I)-catalyzed synthesis of isochromenes.
Experimental Protocol: Synthesis of a 1H-Isochromene Derivative [7]
-
Materials: An oven-dried reaction tube is charged with the o-alkynylbenzyl alcohol substrate (1.0 equiv.) and a gold(I) catalyst (e.g., JohnphosAu(I) complex, 5 mol%).
-
Reaction Setup: The tube is sealed and purged with an inert gas. Anhydrous solvent (e.g., toluene) is added via syringe.
-
Execution: The reaction mixture is stirred at room temperature for the specified time (e.g., 3 hours), with progress monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the pure 1H-isochromene product.
Other Notable Transition Metal-Catalyzed Methods
-
Rhodium-Catalyzed C-H Activation/Annulation: Rh(III) catalysts can effect the synthesis of isocoumarins (which can be reduced to isochromans) through a C-H activation and annulation cascade of benzamides with alkynes or diazo compounds.
-
Iron-Catalyzed Oxa-Pictet-Spengler Reaction: Economical and environmentally benign iron salts, such as Fe(OTf)₂, have been shown to efficiently catalyze the Oxa-Pictet-Spengler cyclization of β-arylethanols with aldehydes or ketals to afford a variety of isochroman derivatives.[13]
Organocatalysis: A Metal-Free Paradigm
Organocatalysis has gained significant traction as a powerful, metal-free alternative for the asymmetric synthesis of isochromans. These methods often employ chiral small molecules to induce enantioselectivity, offering advantages in terms of cost, toxicity, and operational simplicity.
Chiral Phosphoric Acid-Catalyzed Oxa-Pictet-Spengler Reaction
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for the enantioselective Oxa-Pictet-Spengler reaction, providing access to a range of chiral isochroman derivatives.[1][14][15]
Mechanistic Insights: The CPA catalyst acts as a bifunctional catalyst, activating the electrophile (an aldehyde or an in situ-generated oxocarbenium ion) through hydrogen bonding with its acidic proton, while the basic oxygen atom of the phosphate group organizes the nucleophile (the β-arylethanol).[14] This dual activation within a chiral environment facilitates the enantioselective C-C bond formation. The reaction proceeds through a self-assembled ternary hydrogen bonding complex involving the substrate, the chiral phosphate, and in some cases, a co-catalyst like urea.[14]
Experimental Protocol: Enantioselective Synthesis of a Spiro-Isochroman [1]
-
Materials: In a dried vial, the 2-(1H-indolyl)aniline derivative (1.0 equiv.), isatin (1.2 equiv.), and the chiral phosphoric acid catalyst (5-10 mol%) are combined.
-
Reaction Setup: Anhydrous solvent (e.g., toluene) and a drying agent (e.g., Na₂SO₄) are added. The vial is sealed and cooled to the desired temperature (e.g., -20 °C).
-
Execution: The reaction is stirred at this temperature for an extended period (e.g., 120 hours) until completion is observed by TLC analysis.
-
Work-up and Purification: The reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched spiro-isochroman product.
Organocatalytic Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition of an alcohol to an α,β-unsaturated system is a direct and atom-economical route to cyclic ethers, including isochromans. Organocatalysts, such as bifunctional iminophosphoranes or squaramides, have been successfully employed to render this transformation enantioselective.[2][16][17]
Mechanistic Insights: Bifunctional organocatalysts operate by simultaneously activating both the nucleophile and the electrophile. For instance, a bifunctional iminophosphorane (BIMP) catalyst, with its superbasic site, deprotonates the alcohol nucleophile, increasing its nucleophilicity. At the same time, the hydrogen-bond donor moiety of the catalyst activates the Michael acceptor, lowering its LUMO energy and directing the nucleophilic attack to one of the enantiotopic faces.[16]
Figure 3: Conceptual workflow for bifunctional organocatalysis in intramolecular oxa-Michael additions.
Experimental Protocol: Enantioselective Synthesis of a Dihydro-isobenzofuran [16]
-
Materials: A solution of the hydroxy-α,β-unsaturated ester substrate (1.0 equiv.) in a suitable solvent (e.g., cyclopentyl methyl ether) is prepared in a reaction vial.
-
Reaction Setup: The bifunctional iminophosphorane catalyst (e.g., 7.5 mol%) is added to the solution.
-
Execution: The reaction is heated to a specified temperature (e.g., 50 °C) and stirred for the required time (e.g., 48 hours).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to provide the enantiomerically enriched cyclic ether.
Biocatalysis: The Green Frontier
Biocatalysis offers a highly sustainable and selective approach to chemical synthesis. While its application in isochroman synthesis is less developed compared to transition metal and organocatalysis, the potential for enzymatic transformations is significant. The biosynthesis of many isochroman-containing natural products involves enzymatic cascades, suggesting that harnessing these enzymes or engineering novel biocatalysts could provide efficient and environmentally friendly synthetic routes.[12] Currently, there is a lack of readily available, off-the-shelf enzymes for the direct synthesis of a broad range of isochroman derivatives. However, research into enzyme discovery and protein engineering may unlock this potential in the future.
Comparative Performance of Catalytic Systems
The choice of a catalytic system for isochroman synthesis depends on several factors, including the desired substitution pattern, stereochemistry, scalability, and tolerance to functional groups. The following table provides a general comparison of the discussed methodologies.
| Catalytic System | Catalyst | Key Transformation | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Transition Metal | ||||||
| Palladium | Pd(OAc)₂ / Chiral Ligand | Allylic C-H Oxidation | 60-90 | 90->99 | High enantioselectivity, good scope | Requires oxidant, potential for metal contamination |
| Gold | Au(I) complexes | Intramolecular Hydroalkoxylation | 70-95 | N/A (for achiral) | Atom economical, mild conditions | Can be expensive, sometimes requires silver additives |
| Iron | Fe(OTf)₂ | Oxa-Pictet-Spengler | 80-95 | N/A (for achiral) | Inexpensive, environmentally benign | Limited to certain substrate classes |
| Organocatalysis | ||||||
| Chiral Phosphoric Acid | BINOL-derived CPAs | Oxa-Pictet-Spengler | 70-95 | 85->99 | Metal-free, high enantioselectivity | Can require long reaction times and low temperatures |
| Bifunctional Catalyst | Iminophosphoranes, Squaramides | Intramolecular Oxa-Michael | 80-99 | 90-99 | Metal-free, high yields and ee | Catalyst synthesis can be complex |
Data Interpretation: Transition metal catalysts, particularly palladium, offer excellent enantioselectivity in C-H functionalization routes. Gold catalysis provides a mild and atom-economical pathway to isochromenes. Organocatalysis has emerged as a powerful alternative for asymmetric synthesis, with chiral phosphoric acids and bifunctional catalysts delivering high enantioselectivities under metal-free conditions. The choice between these systems will often be a trade-off between factors like catalyst cost, reaction conditions, and functional group compatibility.
Conclusion and Future Outlook
The synthesis of isochromans has been significantly advanced by the development of a diverse array of catalytic systems. Transition metal catalysis provides robust and highly selective methods, with palladium and gold-based systems being particularly prominent. Organocatalysis has established itself as a powerful, metal-free alternative, offering excellent enantioselectivity for key transformations. While biocatalysis for isochroman synthesis is still in its infancy, it holds great promise for future sustainable manufacturing.
As a senior application scientist, I would advise researchers to consider the specific goals of their synthesis when selecting a catalytic system. For the synthesis of complex, chiral isochroman-containing molecules where high enantiopurity is paramount, enantioselective palladium-catalyzed C-H oxidation or organocatalytic approaches are excellent choices. For more straightforward, achiral syntheses where cost and environmental impact are major considerations, iron-catalyzed methods are highly attractive. The continued development of new catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and versatile methods for the synthesis of this important class of heterocyclic compounds.
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A Comparative Guide to the Structure-Activity Relationship of Isochroman-1-Carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
The Isochroman Scaffold: A Privileged Structure in Medicinal Chemistry
The isochroman moiety is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of targeted therapeutics.[2][3] Isochroman derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1][2] This guide will focus specifically on isochroman-1-carboxylic acid amides, a subclass that has shown significant promise, particularly in the realm of enzyme inhibition.
Structure-Activity Relationship (SAR) of this compound Amides as PARP Inhibitors
A significant area of investigation for isochroman-based compounds has been in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4][5][6] PARP inhibitors have emerged as a clinically successful class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5][7][8] The this compound amide scaffold has been explored as a novel basis for the development of potent and selective PARP inhibitors.[5][6]
The Critical Role of the Amide Moiety
The conversion of a carboxylic acid to an amide can significantly impact a molecule's biological activity and pharmacokinetic properties. Amides are generally more metabolically stable than their corresponding esters and can participate in different hydrogen bonding interactions with biological targets.[9] In the context of PARP inhibition, the amide group can mimic the nicotinamide moiety of the natural substrate NAD+, a key interaction for binding to the enzyme's active site.[5]
Impact of Substituents on the Isochroman Ring
Modifications to the isochroman ring system can have a profound effect on the inhibitory potency of these compounds. For instance, in a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (a closely related scaffold), the introduction of a fluorine atom at the 7-position of the isoquinoline core was found to be beneficial for activity.[5][6] This highlights the importance of exploring substitutions on the aromatic portion of the isochroman scaffold to optimize interactions with the target enzyme.
Exploration of the Amide Substituent
The nature of the substituent on the amide nitrogen is a critical determinant of activity. A systematic exploration of different amine building blocks allows for the fine-tuning of potency, selectivity, and physicochemical properties. For example, in the development of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors, a library of amides was synthesized and tested, leading to the identification of a lead compound with a [1,4'-bipiperidine]-1'-carbonyl group as the optimal amide substituent.[5][6] This particular substituent likely occupies a specific pocket within the PARP active site, leading to enhanced binding affinity.
Comparative Analysis of this compound Amide Analogs
To illustrate the principles of SAR, the following table summarizes the inhibitory activity of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP-1. While not direct isochroman analogs, the SAR principles are highly transferable.
| Compound | R Group (Amide Substituent) | PARP-1 IC50 (nM) |
| 1 | 4-([1,4'-Bipiperidine]-1'-carbonyl) | 15 |
| 2 | 4-(Piperidin-1-yl)piperidine-1-carbonyl | 25 |
| 3 | 4-(Morpholin-4-yl)piperidine-1-carbonyl | 30 |
| 4 | 4-Hydroxypiperidine-1-carbonyl | >1000 |
Data synthesized from studies on related isoquinolone scaffolds.[5][6]
Interpretation of the Data:
-
The data clearly demonstrates the critical importance of the amide substituent for PARP-1 inhibitory activity.
-
The [1,4'-bipiperidine]-1'-carbonyl moiety in Compound 1 provides the most potent inhibition, suggesting that the extended and conformationally restricted nature of this group is optimal for binding.
-
The slight decrease in potency for Compound 2 and Compound 3 indicates that while a piperidine-based substituent is favorable, the specific nature of the substitution on that piperidine ring can fine-tune the activity.
-
The dramatic loss of activity for Compound 4 , which has a simple 4-hydroxypiperidine substituent, underscores the necessity of a more complex and extended group at this position for effective PARP-1 inhibition.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and evaluation of this compound amides are provided below.
General Synthesis of this compound Amides
The synthesis of this compound amides typically involves a multi-step process. A general workflow is outlined below.
Caption: General workflow for the synthesis of this compound amides.
Step-by-Step Protocol:
-
Carboxylic Acid Activation: To a solution of the this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide).[5][10] The choice of coupling reagent can be critical for achieving high yields and minimizing side reactions. HATU is often preferred for its efficiency and the ease of purification of the final product.
-
Amine Addition: To the activated carboxylic acid, add the desired amine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove any water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amide.[11]
In Vitro PARP-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a variety of commercially available assay kits or by developing an in-house assay.
Caption: Workflow for a typical in vitro PARP-1 inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: A 96-well plate is coated with histones, which will serve as the substrate for PARP-1.
-
Reaction Mixture: In each well, the PARP-1 enzyme is added along with the test compound at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of NAD+.
-
Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histones.
-
Detection: The amount of poly(ADP-ribosyl)ation is quantified using an antibody that specifically recognizes the PAR polymer. This is typically a primary antibody followed by a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Signal Generation: An HRP substrate is added to generate a colorimetric or chemiluminescent signal that is proportional to the amount of PARP-1 activity.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8][12]
Conclusion and Future Directions
The this compound amide scaffold represents a promising starting point for the development of novel therapeutics, particularly PARP inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to both the isochroman core and the amide substituent to achieve optimal potency and selectivity. Future work in this area should focus on expanding the diversity of the amide library, exploring a wider range of substitutions on the isochroman ring, and evaluating the pharmacokinetic and in vivo efficacy of the most promising compounds. A thorough understanding of the SAR principles outlined herein will be invaluable in guiding these future drug discovery efforts.
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A Comparative Guide to QSAR Modeling of Isochroman-1-Carboxylic Acid Analogs for Predictive Toxicology
In the landscape of modern drug discovery and chemical safety assessment, predictive toxicology has emerged as an indispensable discipline.[1][2] The ability to forecast the potential adverse effects of novel chemical entities early in the development pipeline is not only cost-effective but also aligns with the ethical principles of reducing animal testing.[1] Among the computational tools available, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a powerful in silico approach to predict the toxicological properties of compounds based on their molecular structure.[3][4] This guide provides a comprehensive comparison of QSAR modeling approaches for a specific and pharmaceutically relevant class of compounds: isochroman-1-carboxylic acid analogs. Isochroman derivatives are known to exhibit a wide range of biological activities, making a thorough understanding of their potential toxicity crucial.[5][6]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols for building and validating robust QSAR models. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.
The Rationale for QSAR in Predictive Toxicology
The core principle of QSAR is that the biological activity (or toxicity) of a chemical is a function of its molecular structure. By quantifying structural features into numerical values known as molecular descriptors, we can establish a mathematical relationship between these descriptors and the observed toxicological endpoint.[7][8] This relationship, or QSAR model, can then be used to predict the toxicity of new, untested compounds. The applications of QSAR in toxicology are vast, ranging from initial screening of large chemical libraries to supporting regulatory decision-making.[1][4]
A Hypothetical Case Study: Predicting Hepatotoxicity of this compound Analogs
To illustrate the practical application of QSAR modeling, this guide will be framed around a hypothetical case study: the development of a QSAR model to predict the hepatotoxicity of a series of this compound analogs. Hepatotoxicity is a common and serious adverse drug reaction, making its early prediction a high priority in drug development.
The QSAR Modeling Workflow: A Step-by-Step Guide
The development of a robust and predictive QSAR model is a multi-step process. The following diagram outlines the typical workflow:
Caption: A typical workflow for developing a predictive QSAR model.
Part 1: Data Acquisition and Curation
The foundation of any QSAR model is a high-quality dataset. For our case study, we would need a collection of this compound analogs with experimentally determined hepatotoxicity data. This data could be sourced from internal databases or public repositories like PubChem.
Protocol 1: Data Curation
-
Data Collection: Gather a dataset of this compound analogs with a consistent hepatotoxicity endpoint (e.g., IC50 values from an in vitro cytotoxicity assay using HepG2 cells).
-
Data Cleaning: Remove any duplicate structures. Ensure consistent formatting of chemical structures (e.g., SMILES or SDF).
-
Endpoint Standardization: If data is from multiple sources, ensure the experimental conditions are comparable. Convert the biological activity data to a uniform scale, such as pIC50 (-logIC50).
-
Outlier Detection: Identify and investigate any data points that are significantly different from the rest of the dataset. These could be due to experimental error or a unique mechanism of action.
Part 2: Molecular Descriptors - The Language of Structure
Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule.[7] The choice of descriptors is critical and should ideally be related to the mechanism of toxicity. For hepatotoxicity, descriptors related to lipophilicity, electronic properties, and molecular size are often relevant.
Table 1: Common Molecular Descriptors in QSAR
| Descriptor Class | Examples | Relevance to Toxicology |
| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic molecular properties, size. |
| 2D Descriptors | Topological Indices (e.g., Kier & Hall), Molecular Connectivity | Describes how atoms are connected, branching. |
| 3D Descriptors | Molecular Shape, Volume, Surface Area (e.g., van der Waals surface area) | Relates to steric interactions with biological macromolecules. |
| Physicochemical | LogP (lipophilicity), pKa, Polar Surface Area (PSA) | Governs absorption, distribution, metabolism, and excretion (ADME) properties. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to the reactivity of the molecule.[9] |
Rationale for Descriptor Selection: For our this compound analogs, a combination of descriptors would be appropriate. LogP is important as it influences the ability of a compound to cross cell membranes. The carboxylic acid moiety's pKa will determine its ionization state at physiological pH, affecting its interactions. Electronic descriptors like HOMO and LUMO energies can provide insights into the molecule's potential for forming reactive metabolites, a common cause of hepatotoxicity.[9]
Part 3: Building and Comparing QSAR Models
Once the dataset is prepared and descriptors are calculated, the next step is to build the QSAR model. There are numerous statistical and machine learning methods available. Here, we will compare three commonly used approaches: Multiple Linear Regression (MLR), k-Nearest Neighbors (k-NN), and Random Forest (RF).
Data Splitting: Before model building, the dataset is typically split into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance on "unseen" data).[10][11] A common split is 80% for the training set and 20% for the test set.
1. Multiple Linear Regression (MLR)
MLR is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (toxicity). The model takes the form of a linear equation.
-
Strengths: Simple to implement and interpret. The coefficients of the descriptors in the equation can provide insights into their influence on toxicity.
-
Weaknesses: Assumes a linear relationship between descriptors and activity. Can be sensitive to outliers and inter-correlation between descriptors.
2. k-Nearest Neighbors (k-NN)
k-NN is a non-parametric, instance-based learning algorithm. For a new compound, it predicts its toxicity based on the average toxicity of its 'k' most similar neighbors in the training set.
-
Strengths: Simple to understand. Can capture non-linear relationships.
-
Weaknesses: The definition of "similarity" (i.e., the distance metric and the choice of 'k') can significantly impact performance. Can be computationally expensive for large datasets.
3. Random Forest (RF)
Random Forest is an ensemble learning method that constructs a multitude of decision trees at training time. For a prediction, the model outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
-
Strengths: Generally high predictive accuracy. Robust to outliers and can handle a large number of descriptors. Provides a measure of descriptor importance.
-
Weaknesses: The models are more complex and can be considered "black box" models, making mechanistic interpretation more challenging.[12]
Table 2: Hypothetical Performance Comparison of QSAR Models for Hepatotoxicity Prediction
| Model | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) |
| MLR | 0.75 | 0.68 | 0.72 |
| k-NN | 0.82 | 0.75 | 0.78 |
| Random Forest | 0.95 | 0.85 | 0.88 |
This table presents hypothetical data for illustrative purposes.
Part 4: Rigorous Model Validation
A QSAR model is only useful if it is robust and predictive. Therefore, rigorous validation is a critical step.[10][13] Validation is typically divided into internal and external validation.
Internal Validation: This assesses the stability and robustness of the model using the training set. A common method is cross-validation (e.g., leave-one-out or k-fold cross-validation). A high Q² value (typically > 0.5) is indicative of a good model.[14]
External Validation: This evaluates the predictive power of the model on the independent test set. The predictive R² (R²_pred) is a key metric here. A high R²_pred (typically > 0.6) suggests that the model can accurately predict the toxicity of new compounds.[11]
Protocol 2: QSAR Model Validation
-
Internal Validation:
-
Perform k-fold cross-validation (e.g., 5-fold or 10-fold) on the training set.
-
Calculate the cross-validated correlation coefficient (Q²).
-
-
External Validation:
-
Use the developed model to predict the toxicity of the compounds in the test set.
-
Calculate the predictive R² (R²_pred) between the predicted and observed toxicity values.
-
-
Y-Randomization:
-
Randomly shuffle the dependent variable (toxicity values) and rebuild the model multiple times.
-
The resulting models should have very low R² and Q² values, confirming that the original model is not due to chance correlation.[11]
-
Part 5: Defining the Applicability Domain
No QSAR model is universally applicable. The Applicability Domain (AD) defines the chemical space in which the model is expected to make reliable predictions.[10] Predictions for compounds that fall outside the AD should be treated with caution.
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A Comparative Guide to the Biological Activity of Isochroman Carboxylic Acid Derivatives as PTP1B Inhibitors: A Perspective on Enantioselectivity
Introduction: The Significance of Chirality in Isochroman Scaffolds
The isochroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of isochroman have demonstrated a wide array of pharmacological properties, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities.[2] A particularly promising area of investigation is the development of isochroman carboxylic acid derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[4][5]
A crucial aspect of drug design that profoundly influences biological activity is stereochemistry. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images—that can interact differently with chiral biological targets like enzymes and receptors.[6] This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[6]
Isochroman Carboxylic Acid Derivatives as PTP1B Inhibitors: A Survey of a Promising Class of Compounds
Research has led to the synthesis and evaluation of a series of novel isochroman mono-carboxylic acid derivatives for their potential as anti-diabetic agents through the inhibition of PTP1B.[3] Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance inhibitory potency.
A notable finding from these studies is the significant impact of substituents on the isochroman core. For instance, the introduction of a dithiolane ring attached to the isochroman scaffold via a carbon spacer has been shown to be particularly effective.[3] This highlights the importance of exploring the chemical space around the isochroman nucleus to optimize interactions with the target enzyme.
Comparative Biological Activity of Isochroman Carboxylic Acid Derivatives
While specific data for the individual enantiomers of the parent isochroman-1-carboxylic acid is unavailable, the following table summarizes the PTP1B inhibitory activity of a representative potent derivative from a published study. This data underscores the potential of this class of compounds as PTP1B inhibitors.
| Compound ID | Structure | PTP1B IC50 (nM) | Reference |
| 4n | 7-((5-(1,2-dithiolan-3-yl)pentanoyl)amino)isochroman-3-carboxylic acid | 51.63 ± 0.91 | [3] |
Table 1: In vitro PTP1B inhibitory activity of a potent isochroman carboxylic acid derivative.
The potent activity of compound 4n demonstrates that the isochroman carboxylic acid scaffold is a valid starting point for the design of novel PTP1B inhibitors. The low nanomolar IC50 value suggests a strong interaction with the enzyme's active site or an allosteric site.
The Anticipated Role of Stereochemistry at the C1-Position
Based on established principles of pharmacology and the chiral nature of enzyme active sites, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit differential PTP1B inhibitory activity. The three-dimensional arrangement of the carboxylic acid group and the phenyl ring relative to the isochroman core would dictate the precise interactions with amino acid residues within the PTP1B active site.
One enantiomer would likely adopt a more favorable conformation for binding, leading to a lower IC50 value and greater potency. The other enantiomer might bind with lower affinity or not at all. This highlights the critical need for future studies to involve the enantioselective synthesis and comparative biological evaluation of these stereoisomers.
Experimental Protocols
To facilitate further research into the enantioselective activity of this compound and its derivatives, detailed experimental protocols for chiral separation and PTP1B inhibition assays are provided below.
Protocol 1: Chiral Separation of this compound Enantiomers
The separation of carboxylic acid enantiomers is a critical step in evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method.[7]
Objective: To resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic modifier (e.g., trifluoroacetic acid - TFA)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP such as Chiralpak® IA, IB, or IC)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (or other suitable chiral column)
-
Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an acidic modifier like TFA (e.g., 0.1%) is often added to improve peak shape for acidic analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Injection and Elution: Inject the prepared sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Purity and Identity Confirmation: Analyze the collected fractions to confirm their enantiomeric purity. The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison to an enantiomerically pure standard synthesized via an asymmetric route.
Causality Behind Experimental Choices: The choice of a polysaccharide-based chiral stationary phase is based on their broad applicability for the separation of a wide range of chiral compounds, including those with acidic functional groups. The use of a normal-phase mobile phase (hexane/alcohol) often provides better selectivity for this type of CSP. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid, which can otherwise lead to poor peak shape and resolution on many chiral columns.
Protocol 2: In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of the separated enantiomers of this compound against human PTP1B.
Objective: To determine the IC50 values of the (R)- and (S)-enantiomers of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
(R)- and (S)-isochroman-1-carboxylic acid enantiomers
-
96-well microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare stock solutions of the (R)- and (S)-enantiomers in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for the assay.
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the test compound dilutions (or DMSO for the control).
-
Add 20 µL of the recombinant human PTP1B enzyme solution (pre-diluted in assay buffer) to each well and incubate for 10 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution (dissolved in assay buffer).
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Self-Validating System: The inclusion of a positive control (a known PTP1B inhibitor) and a negative control (DMSO vehicle) in each assay plate validates the experimental run. The positive control ensures the assay is sensitive to inhibition, while the negative control establishes the baseline enzyme activity.
Visualizing the Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Experimental workflow for the chiral separation and PTP1B inhibition assay of this compound enantiomers.
Caption: Simplified diagram of the insulin signaling pathway and the inhibitory role of PTP1B, the target of this compound derivatives.
Conclusion and Future Directions
The isochroman carboxylic acid scaffold represents a promising starting point for the development of novel PTP1B inhibitors for the treatment of type 2 diabetes and obesity. While current research has identified potent derivatives, a critical gap remains in our understanding of the role of stereochemistry at the C1 position. The principles of medicinal chemistry strongly suggest that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities.
Future research must prioritize the enantioselective synthesis or chiral separation of these enantiomers and their subsequent comparative evaluation in PTP1B inhibition assays and cellular models of insulin resistance. Such studies will not only provide a deeper understanding of the structure-activity relationship but also pave the way for the rational design of more potent and selective single-enantiomer drug candidates. The experimental protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of drug discovery.
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The Journal of Organic Chemistry. (2016). Enantioselective Allylic C–H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. [Link]
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A Comparative Analysis of PTP1B Inhibitors: Benchmarking Isochroman-1-Carboxylic Acid Analogs Against Clinical and Preclinical Candidates
Introduction: The Significance of PTP1B in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a pivotal negative regulator in both insulin and leptin signaling pathways.[1][2][3] Its overactivity is linked to the pathophysiology of insulin resistance, a cornerstone of Type 2 Diabetes Mellitus (T2DM), and obesity.[1][4] PTP1B exerts its effects by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, effectively terminating the downstream signaling cascade that leads to glucose uptake.[1][5] Similarly, it attenuates leptin signaling by dephosphorylating the Janus Kinase 2 (JAK2), which is associated with the leptin receptor, thereby contributing to leptin resistance and altered energy homeostasis.[4][6][7] This central role has established PTP1B as a compelling therapeutic target for the development of novel treatments for metabolic disorders.[2][4][8] However, the journey to a clinically approved PTP1B inhibitor has been fraught with challenges, primarily due to the highly conserved and positively charged nature of the enzyme's active site, which makes achieving selectivity over other protein tyrosine phosphatases (PTPs), such as the highly homologous T-cell PTP (TCPTP), a formidable task.[6][9][10]
This guide provides a comparative analysis of various PTP1B inhibitors, with a focus on the structural class of isochroman-1-carboxylic acid and its analogs, benchmarked against other significant inhibitors that have either reached clinical trials or represent distinct mechanistic classes. We will delve into their mechanisms of action, potency, and the experimental methodologies used to characterize them, offering researchers and drug development professionals a comprehensive technical overview.
The PTP1B Signaling Pathway: A Visual Overview
The following diagram illustrates the critical role of PTP1B in negatively regulating the insulin signaling pathway. Inhibition of PTP1B is expected to enhance and prolong the insulin signal, leading to improved glucose uptake and utilization.
Caption: PTP1B's role in attenuating insulin signaling.
Comparative Analysis of PTP1B Inhibitors
The development of PTP1B inhibitors has evolved from early phosphotyrosine (pTyr) mimetics that target the active site to more sophisticated allosteric and bidentate inhibitors designed to improve selectivity and bioavailability.[4][6] Here, we compare several key classes of inhibitors.
| Inhibitor Class/Compound | Representative Structure/Scaffold | Mechanism of Action | Potency (IC50/Ki) | Key Characteristics & Clinical Status |
| Carboxylic Acid Derivatives | Cinnamic & Isoxazole Carboxylic Acids | Active-site directed, pTyr mimetic. The carboxylate group interacts with the catalytic site. | µM range (e.g., o-hydroxycinnamic acid: 137.67 µM)[11][12][13] | Natural product derivatives; serve as foundational scaffolds. Limited data on this compound itself, but isoxazole analogs show good cellular activity and >20-fold selectivity over TCPTP.[14] |
| Ertiprotafib | Phenylpropanoic acid derivative | Initially thought to be a competitive inhibitor, later shown to be a non-competitive inhibitor that induces PTP1B aggregation.[5][15][16] | IC50 varies (1.6–29 µM) depending on assay conditions.[17] | Reached Phase II clinical trials but was discontinued due to unsatisfactory efficacy and adverse effects.[5] Also acts as a dual PPARα/γ agonist.[5][18] |
| Trodusquemine (MSI-1436) | Aminosterol | Non-competitive, allosteric inhibitor. Binds to the C-terminus of PTP1B, away from the active site.[4][5][19] | IC50 ≈ 1 µM[19] | A natural product derivative that has undergone Phase I trials, showing good tolerability.[4][19] Also demonstrates appetite suppression and weight loss in animal models.[19][20] |
| Bidentate Inhibitors | Disalicylic acid derivatives | Simultaneously binds to the active site and a non-conserved secondary phosphate-binding site (formed by Lys-41, Arg-47, Asp-48).[21][22][23] | Low µM to nM range (e.g., Ki = 1.83 µM for compound 20f).[21] | Preclinical. This strategy aims to enhance both potency and selectivity by engaging less-conserved residues.[21][22][24] |
Structural Insights: Diverse Binding Modes at PTP1B
The structural diversity of PTP1B inhibitors is matched by their varied modes of interaction with the enzyme.
-
Active Site-Directed Inhibitors: Carboxylic acid-based scaffolds, like cinnamic acid derivatives, function as pTyr mimetics.[25] The negatively charged carboxylate group mimics the phosphate of phosphotyrosine, binding within the highly polar, positively charged catalytic pocket. The challenge with this approach is achieving selectivity over other phosphatases with similar active site architectures.[4][6]
-
Allosteric Inhibitors: Trodusquemine represents a paradigm shift, binding to an allosteric site within the C-terminal region of PTP1B.[5] This binding event induces a conformational change that inhibits catalysis without occupying the active site, offering a promising route to achieving higher selectivity.[6][26]
-
Bidentate Inhibitors: This advanced strategy aims to improve both potency and selectivity. These molecules possess two binding moieties: one that docks in the conserved active site and a second that engages a nearby, less-conserved secondary binding pocket.[22][24] This dual interaction creates a more extensive and specific interface with the enzyme, reducing off-target effects.[21][23]
Experimental Protocols for PTP1B Inhibitor Characterization
Rigorous and reproducible experimental methods are crucial for the evaluation of potential PTP1B inhibitors. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro PTP1B Enzymatic Assay using pNPP
This colorimetric assay is a standard method for measuring PTP1B activity and screening for inhibitors. It relies on the hydrolysis of the substrate para-nitrophenyl phosphate (pNPP) by PTP1B into para-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically.[27][28]
Causality Behind Experimental Choices:
-
Buffer Composition: The buffer (e.g., Tris-HCl or citrate) maintains a stable pH (typically 6.0-7.5) for optimal enzyme activity.[27][29] DTT or β-mercaptoethanol is included to prevent oxidation of the catalytic cysteine residue in the PTP1B active site. EDTA chelates divalent metal ions that could interfere with the reaction.[29]
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding equilibrium to be reached before the substrate is introduced, which is especially important for slow-binding or irreversible inhibitors.[27]
-
Substrate Concentration: The concentration of pNPP is typically set near its Michaelis-Menten constant (Km) to ensure the reaction rate is sensitive to the presence of a competitive inhibitor.[30]
-
Endpoint vs. Kinetic: The assay can be run in an endpoint format (stopping the reaction with NaOH) or a continuous kinetic format (monitoring absorbance over time).[28][31] The kinetic format provides more detailed information about the initial reaction velocity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, for example, 25 mM Tris-HCl (pH 7.5) containing 1 mM EDTA and 1 mM DTT.[29]
-
Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to the desired working concentration (e.g., 1-2 µg/mL).[27][29]
-
Substrate Solution: Prepare a stock solution of pNPP (e.g., 4 mM) in the assay buffer.[29]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in a suitable solvent like DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the PTP1B enzyme solution.
-
Add 10 µL of the inhibitor solution (or vehicle control for uninhibited reaction).
-
Pre-incubate the plate at 37°C for 10-15 minutes.[31]
-
Initiate the reaction by adding 40 µL of the pNPP substrate solution to each well.[29]
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 100 µL of 1M NaOH) which also enhances the color of the pNP product.[32]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[27][31]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro PTP1B enzymatic assay.
Cell-Based PTP1B Inhibition Assay via Western Blot
To assess an inhibitor's efficacy in a physiological context, cell-based assays are essential. This protocol uses Western blotting to measure the phosphorylation status of a PTP1B substrate, such as the insulin receptor, in cells treated with an inhibitor.[33]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., HepG2 human liver cancer cells) and grow to 70-80% confluency.[33]
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.[33]
-
Pre-treat the cells with various concentrations of the PTP1B inhibitor (or vehicle) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM for 15 minutes) to induce insulin receptor phosphorylation.[33]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[33]
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total-IR).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[33]
-
Calculate the ratio of phosphorylated protein to total protein for each condition. An effective inhibitor will show an increased ratio in insulin-stimulated cells compared to the vehicle control.
-
Conclusion and Future Directions
The quest for a safe and effective PTP1B inhibitor remains a high-priority area in metabolic disease research. While early active-site inhibitors like Ertiprotafib faced clinical setbacks, they provided invaluable lessons, paving the way for novel strategies such as allosteric and bidentate inhibition.[5][8] Carboxylic acid-based scaffolds, including the isochroman and isoxazole series, continue to be valuable starting points for inhibitor design due to their ability to mimic the pTyr substrate.[14] The most promising path forward likely involves designing inhibitors, such as the bidentate compounds, that achieve high selectivity by interacting with less-conserved regions of PTP1B outside the primary active site.[21][22] Continued integration of structural biology, computational modeling, and robust in vitro and cell-based screening will be paramount in transforming potent PTP1B inhibitors into clinically successful therapeutics for diabetes and obesity.[2][34]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Isochroman-1-Carboxylic Acid-Based Compounds
For drug development professionals, the journey of a promising compound from hit to clinical candidate is paved with rigorous validation. The isochroman-1-carboxylic acid scaffold is a versatile starting point, with derivatives showing potential in various therapeutic areas, including as anti-diabetic agents by inhibiting protein tyrosine phosphatase 1B (PTP1B).[1] However, the therapeutic promise of any small molecule is inextricably linked to its selectivity.[2] Off-target interactions can lead to unforeseen toxicity or a dilution of therapeutic effect, representing a primary cause of clinical trial failures.[3][4]
This guide provides a strategic framework for the comprehensive cross-reactivity profiling of novel this compound-based compounds. We will move beyond a simple checklist of assays to explain the causal logic behind a tiered, integrated approach—from broad, high-throughput screening to nuanced, physiologically relevant cellular models.
The Imperative of Selectivity in Drug Design
Selectivity is the measure of a drug's ability to interact with its intended target over other potential targets in the complex biological milieu.[5] High selectivity is a cornerstone of modern drug design, as it directly correlates with a reduced likelihood of adverse side effects and an improved therapeutic window.[2][6] For compounds containing a carboxylic acid moiety, a functional group present in over 450 marketed drugs, this profiling is particularly crucial.[7] This group's ability to form strong electrostatic and hydrogen bond interactions makes it a powerful component of a pharmacophore, but also introduces the risk of interactions with a wide range of biological molecules, potentially leading to metabolic instability or toxicity.[7][8][9]
Our profiling strategy is therefore designed not just to identify off-targets, but to build a comprehensive "selectivity signature" for each candidate compound, enabling informed, data-driven decisions throughout the development pipeline.
A Tiered Approach to Cross-Reactivity Profiling
A robust profiling workflow should be logical and sequential, using data from each tier to inform the experiments in the next. This tiered approach balances throughput, cost, and physiological relevance, ensuring that resources are focused on the most promising candidates.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad-Scale Biochemical Profiling
The primary goal of this tier is to cast a wide net to identify potential off-target interactions in a controlled, cell-free environment.[3] Biochemical assays are ideal for this stage due to their scalability, reproducibility, and the ability to measure direct molecular interactions without the complexities of cellular systems.[10][11]
Key Experimental Choice: Large-Panel Kinase Screening
Protein kinases are one of the largest and most critical enzyme families, and their structural similarity makes them common off-targets for many inhibitors.[12] Profiling against a broad panel of kinases is a mandatory early step.
-
Why this choice? It provides a quantitative measure of selectivity across a large, therapeutically relevant target family. This allows for the early identification of compounds that may have unforeseen polypharmacology (interacting with multiple targets), which can sometimes be beneficial but must be understood and controlled.[12][13]
Alternative/Complementary Assay: Safety Pharmacology Panels
These are commercially available panels that screen compounds against a curated list of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).
-
Why this choice? This is a cost-effective method to proactively flag potential safety liabilities before they are observed in more complex systems. Early detection of off-target hits on proteins like the hERG potassium channel is critical to avoid significant investment in a compound destined to fail for toxicity reasons.[12]
Data Presentation: Comparative Selectivity Profile
To illustrate, we present hypothetical data for a lead compound, ICA-101 , compared against two alternatives. The data is summarized to calculate a Selectivity Index, a key metric for comparison.
| Compound | Primary Target IC50 (nM) [PTP1B] | Off-Target IC50 (nM) [Kinase X] | Off-Target IC50 (nM) [Kinase Y] | Selectivity Index (vs. Kinase X) |
| ICA-101 | 15 | >10,000 | 1,500 | >667 |
| Comparator A | 25 | 250 | 5,000 | 10 |
| Comparator B | 10 | 150 | 800 | 15 |
-
Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target) . A higher index indicates greater selectivity.
Tier 2: Cellular Target Engagement and Phenotypic Validation
A compound that is potent in a biochemical assay may not be effective in a living cell due to poor membrane permeability or rapid efflux.[11] Tier 2 experiments are designed to confirm that the compound reaches and binds to its intended target within a physiologically relevant environment.[14]
Caption: Biochemical vs. Cell-Based Assay Logic.
Key Experimental Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement in intact cells or tissues. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Why this choice? It provides direct, label-free evidence of target binding in a native cellular environment.[14] This is a crucial validation step that bridges the gap between biochemical potency and cellular activity, confirming that structure-activity relationships (SAR) built from biochemical data are relevant in a cellular context.[11]
Alternative/Complementary Assay: High-Content Phenotypic Screening
This approach involves treating cells with the compound and using automated microscopy to observe changes in cellular characteristics (phenotypes) such as morphology, protein localization, or cell viability.[15][16][17]
-
Why this choice? Phenotypic screening is target-agnostic and assesses the overall impact of a compound on a cell.[18][19] An unexpected phenotype can reveal novel mechanisms of action or uncover off-target effects that were not predicted by biochemical screens. This approach is particularly valuable when the full spectrum of a compound's biological activity is unknown.[15]
Tier 3: Focused Mechanistic & Safety Profiling
Data from the first two tiers allows for the selection of compounds with promising on-target activity and cellular engagement. Tier 3 involves a deeper dive into specific, known safety liabilities and the compound's effect on metabolic pathways.
Key Experimental Choice: Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are critical for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.
-
Why this choice? This is a standard, regulatory-expected assay. Early assessment of CYP inhibition is essential for predicting a compound's metabolic profile and potential for adverse interactions with co-administered drugs.
Key Experimental Choice: hERG Channel Patch-Clamp Assay
Inhibition of the hERG potassium ion channel can lead to fatal cardiac arrhythmias.
-
Why this choice? Like CYP assays, hERG screening is a critical safety assessment. The patch-clamp assay is the gold standard for measuring ion channel function and is required for preclinical safety packages.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical)
This protocol outlines a typical competitive binding assay format used for large-scale kinase profiling.
-
Assay Principle: A proprietary, immobilized, non-selective kinase inhibitor (kinobeads) is used to capture kinases from a cell lysate.[20] The test compound is added in competition, and the amount of each kinase bound to the beads is quantified by mass spectrometry.
-
Preparation: Prepare a cell lysate from a relevant cell line (e.g., HEK293, HeLa) under non-denaturing conditions. Determine total protein concentration using a BCA assay.
-
Competition Binding:
-
Aliquot 1 mg of protein lysate into multiple tubes.
-
Add the this compound test compound at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate for 45 minutes at 4°C to allow the compound to bind to its targets.
-
-
Kinase Capture:
-
Add the kinobead affinity resin to each tube.
-
Incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.
-
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. The potency of the test compound for each kinase is determined by the decrease in its signal in the presence of the compound compared to the DMSO control. Plot dose-response curves to calculate IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a workflow for verifying intracellular target engagement.
-
Cell Culture & Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the cellular IC50) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells and release soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Protein Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using SDS-PAGE and Western blotting with a specific antibody against the target protein (e.g., PTP1B).
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
Conclusion
The cross-reactivity profile of an this compound-based compound is not a single data point but a mosaic of insights gathered from a strategically designed sequence of experiments. By employing a tiered approach that begins with broad biochemical screening and progressively incorporates more complex cellular and safety-focused assays, researchers can build a robust understanding of a compound's selectivity. This self-validating system, where cellular target engagement confirms biochemical hits, provides the necessary confidence to advance only the most promising and safest candidates toward clinical development.[10][11]
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A Comparative Guide to the In Vivo Efficacy of Lead Isochroman-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid at the 1-position, have emerged as promising candidates for a diverse range of therapeutic applications. This guide provides a comparative analysis of the preclinical in vivo efficacy of lead isochroman-1-carboxylic acid derivatives, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation. While direct comparative in vivo data for many lead compounds remains proprietary or in early stages of publication, this guide synthesizes available information on their biological targets, in vitro potencies, and the in vivo performance of structurally related analogs to provide a valuable resource for the research community.
Therapeutic Landscape of this compound Derivatives
This compound derivatives are being actively investigated across multiple disease areas, leveraging their ability to interact with a variety of biological targets. The key therapeutic areas explored include metabolic disorders, inflammation and pain, respiratory diseases, oncology, and neurodegenerative disorders.
Anti-Diabetic Potential: Targeting PTP1B
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin signaling, making it a prime target for the development of novel anti-diabetic agents. Inhibition of PTP1B is expected to enhance insulin sensitivity and improve glycemic control.
A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and evaluated for their PTP1B inhibitory activity.[1] Structure-activity relationship (SAR) studies identified compound 4n as a highly potent inhibitor.[1]
Table 1: In Vitro PTP1B Inhibitory Activity of Lead this compound Derivative
| Compound | Target | IC50 (nM) | Key Structural Features | Status |
| 4n | PTP1B | 51.63 ± 0.91 | Dithiolane ring with a five-carbon spacer | Selected for in vivo evaluation |
While compound 4n was selected as a drug candidate for in vivo evaluation, the specific results of these studies are not yet publicly available.[1] The significant in vitro potency, however, marks this scaffold as a promising starting point for the development of novel oral hypoglycemic agents.
Experimental Protocol: Evaluation of Anti-Diabetic Activity in an Alloxan-Induced Diabetic Mouse Model
This protocol outlines a standard procedure for evaluating the in vivo anti-diabetic efficacy of a test compound.
Step 1: Induction of Diabetes
-
Healthy adult Swiss albino mice are fasted for 12 hours.
-
A single intraperitoneal injection of alloxan monohydrate (e.g., 180 mg/kg b.w.) is administered to induce diabetes.
-
To prevent hypoglycemic shock, 0.2 mL of a glucose solution (4 g/L) is administered orally after the alloxan injection.
-
After four days, blood glucose levels are measured. Animals with fasting blood glucose levels above 200 mg/dL are considered diabetic and selected for the study.
Step 2: Experimental Groups
-
Group I: Normal control (non-diabetic, vehicle-treated)
-
Group II: Diabetic control (diabetic, vehicle-treated)
-
Group III: Diabetic + Standard drug (e.g., Glibenclamide)
-
Group IV-VI: Diabetic + Test compound (e.g., Isochroman derivative at low, medium, and high doses)
Step 3: Treatment and Monitoring
-
The test compound, standard drug, or vehicle is administered orally once daily for a specified period (e.g., 28 days).
-
Fasting blood glucose levels are monitored at regular intervals.
-
Body weight and food/water intake are also recorded.
Step 4: Data Analysis
-
The percentage reduction in blood glucose levels is calculated for each treatment group compared to the diabetic control.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed effects.
Anti-inflammatory and Analgesic Efficacy: Modulating the Inflammatory Cascade
Comparative In Vivo Efficacy in Inflammatory and Pain Models
The following table summarizes the in vivo performance of 7-hydroxycoumarin, a close analog of 7-hydroxyisochroman-1-one, in established rodent models.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of 7-Hydroxycoumarin
| Model | Species | Dosing (Oral) | Primary Endpoint | Efficacy |
| Carrageenan-Induced Paw Edema | Rat | 30-120 mg/kg | Inhibition of paw edema | Dose-dependent anti-inflammatory effect |
| Acetic Acid-Induced Writhing | Mouse | 3-60 mg/kg | Reduction in writhing episodes | Dose-related antinociception |
| Formalin Test | Mouse | 3-60 mg/kg | Reduction in paw licking time | Dose-related antinociception in both phases |
| CFA-Induced Hypernociception | Rat | 60 mg/kg | Reversal of thermal hyperalgesia | Long-lasting antinociceptive effect |
These results for 7-hydroxycoumarin suggest that 7-hydroxyisochroman-1-one is likely to exhibit a favorable in vivo profile in similar models.
Experimental Workflow: Screening for Anti-inflammatory and Analgesic Activity
Potential as Bronchodilators for COPD and Asthma
Chronic obstructive pulmonary disease (COPD) and asthma are characterized by airflow limitation and inflammation. Selective inhibitors of the M3 muscarinic acetylcholine receptor are effective bronchodilators. A series of amides of 1-oxo-3-phenyl-isochroman-6-carboxylic acid have been identified as potent and selective M3 receptor inhibitors through virtual screening and in vitro testing.[3][4]
Table 3: In Vitro M3 Receptor Inhibitory Activity of Lead Isochroman Derivatives
| Compound | Target | IC50 (M) | pKB | Key Finding |
| Compound 1 | M3 Receptor | 5.25 x 10⁻⁸ | 7.28 ± 0.70 | More effective at inhibiting M3 receptor-mediated signaling than ipratropium bromide at equal concentrations. |
| Compound 7 | M3 Receptor | Not Reported | Not Reported | Demonstrated selective M3 receptor inhibition. |
The high in vitro potency and selectivity of these compounds strongly suggest their potential as novel inhaled therapeutics for COPD and asthma.[3][4] However, in vivo studies in animal models of bronchoconstriction are required to confirm their efficacy.
Conceptual In Vivo Model: Evaluation of Bronchodilator Activity
A standard model to assess bronchodilator activity involves measuring changes in airway resistance in anesthetized, mechanically ventilated guinea pigs following a challenge with a bronchoconstrictor like acetylcholine or histamine. The test compound would be administered (e.g., via inhalation or intravenously) prior to the bronchoconstrictor challenge, and its ability to prevent or reverse the increase in airway resistance would be quantified.
Antitumor and Neuroprotective Applications: Emerging Frontiers
The isochroman scaffold is also being explored for its potential in oncology and neurodegenerative diseases.
Antitumor Activity
While specific in vivo data for this compound derivatives in cancer models is limited, related isochroman and isocoumarin compounds have demonstrated cytotoxicity against various cancer cell lines in vitro.[5] The evaluation of lead compounds in human tumor xenograft models in immunocompromised mice is a critical next step to establish their in vivo anti-cancer efficacy.[6][7][8][9]
Neuroprotective Effects
Neuroinflammation is a key pathological feature of neurodegenerative disorders like Parkinson's disease.[10] The anti-inflammatory properties of isochroman derivatives make them attractive candidates for neuroprotection. Protocols for evaluating neuroprotective agents in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease have been described in the context of isochroman derivatives.[2] This model mimics the progressive loss of dopaminergic neurons. A comprehensive evaluation would involve behavioral assessments (e.g., rotational asymmetry) and immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with therapeutic potential across a spectrum of diseases. While robust in vivo efficacy data for many lead candidates is still emerging, the available in vitro potencies and the performance of structurally related compounds provide a strong foundation for their continued development. Future research should focus on conducting comprehensive in vivo studies for the most promising leads, including direct comparisons with standard-of-care agents, to fully elucidate their therapeutic utility and pave the way for potential clinical translation.
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Choi, Y. J., et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. 2014;19(4):247-252. Available from: [Link]
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Lakshminarayana, N., et al. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry. 2009;44(8):3147-3157. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Isochroman-1-Carboxylic Acid Analogs
Introduction: The Critical Role of Pharmacokinetics in Drug Development
In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there and how long it stays" has never been more pertinent. For novel therapeutic agents like isochroman-1-carboxylic acid analogs, which have shown promise in areas such as diabetes treatment, understanding their pharmacokinetic (PK) profile is paramount to translating in vitro potency into in vivo efficacy and safety.[1] The journey of a drug candidate from administration to its target site and its eventual elimination from the body is a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME). These processes collectively determine the drug's concentration-time profile in the body, which in turn dictates its therapeutic window and dosing regimen.
The carboxylic acid moiety, a common feature in many drug candidates including this compound analogs, can significantly influence a molecule's physicochemical properties and, consequently, its ADME profile. While often crucial for target engagement, this functional group can also present challenges such as rapid metabolism or poor membrane permeability.[2][3] Therefore, a thorough and comparative evaluation of the pharmacokinetic properties of a series of analogs is a critical step in lead optimization, enabling the selection of candidates with the most favorable "drug-like" properties for further development.
This guide provides a comprehensive framework for conducting a comparative pharmacokinetic profiling study of this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data analysis and interpretation, all grounded in scientific integrity and supported by authoritative references.
Comparative Pharmacokinetic Profiling: A Head-to-Head Evaluation
The primary objective of this study is to compare the key pharmacokinetic parameters of a series of this compound analogs to understand their structure-pharmacokinetic relationships (SPRs). This allows for the rational design of molecules with improved in vivo performance.
Hypothetical Comparative Pharmacokinetic Data
To illustrate the output of such a study, the following table presents hypothetical pharmacokinetic data for a series of this compound analogs (Analogs A, B, and C) following oral administration in a rodent model.
| Parameter | Analog A | Analog B | Analog C |
| Dose (mg/kg, oral) | 10 | 10 | 10 |
| Cmax (ng/mL) | 850 | 1200 | 450 |
| Tmax (h) | 1.0 | 0.5 | 2.0 |
| AUC(0-t) (ng·h/mL) | 4200 | 5500 | 3800 |
| AUC(0-inf) (ng·h/mL) | 4350 | 5600 | 4000 |
| t1/2 (h) | 3.5 | 2.8 | 6.2 |
| Bioavailability (%) | 35 | 50 | 25 |
Caption: Table 1. Hypothetical pharmacokinetic parameters of this compound analogs following a single oral dose.
Interpretation of the Hypothetical Data:
-
Analog B exhibits the most promising oral pharmacokinetic profile with the highest peak plasma concentration (Cmax) and overall drug exposure (AUC), as well as the highest bioavailability. Its shorter time to reach peak concentration (Tmax) suggests rapid absorption.
-
Analog A shows moderate absorption and exposure.
-
Analog C demonstrates slower absorption (longer Tmax), lower peak exposure, and a longer elimination half-life (t1/2), which might be desirable for less frequent dosing but is coupled with lower overall bioavailability.
This type of comparative data is invaluable for guiding medicinal chemistry efforts to optimize the this compound scaffold.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram outlines the key steps in a typical in vivo pharmacokinetic study.
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Benchmarking the antioxidant capacity of isochroman derivatives against known standards
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Oxidative stress is a known contributor to a multitude of pathological conditions, making the identification and characterization of potent antioxidants a critical endeavor. Among the vast landscape of heterocyclic compounds, isochroman derivatives have garnered significant attention for their therapeutic potential, including their capacity to mitigate oxidative damage.[1][2] This guide provides an in-depth comparative analysis of the antioxidant capacity of various isochroman derivatives, benchmarked against established standards, and supported by detailed experimental protocols.
The Chemical Rationale: Why Isochroman Derivatives Show Promise as Antioxidants
The antioxidant activity of many organic molecules, including isochroman derivatives, is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3][4] Phenolic compounds, in particular, are effective radical scavengers.[5][6] The core isochroman structure can be functionalized with hydroxyl groups and other substituents that enhance this radical-scavenging capability. The number and position of these hydroxyl groups on the aromatic ring significantly influence the antioxidant potential.[7][8][9] For instance, the presence of catechol (o-dihydroxy) moieties can greatly increase the radical-scavenging activity.[7][10]
The primary mechanism of action for many phenolic antioxidants involves the transfer of a hydrogen atom from a hydroxyl group to a free radical, thus quenching the radical's reactivity.[3][11] This process is often referred to as Hydrogen Atom Transfer (HAT). Another possible mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT).[12]
Below is a generalized representation of the radical scavenging mechanism by a phenolic antioxidant, a common feature in many bioactive isochroman derivatives.
Caption: Generalized mechanism of free radical scavenging by a phenolic antioxidant via hydrogen atom donation.
Benchmarking Methodologies: A Trio of Assays
To comprehensively evaluate antioxidant capacity, a multi-assay approach is often employed, as different assays reflect different aspects of antioxidant activity. Here, we focus on three widely adopted spectrophotometric methods: the DPPH, ABTS, and ORAC assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[13][14] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored by the decrease in absorbance at approximately 517 nm.[13][15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[16][17] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[17] This assay is applicable to both hydrophilic and lipophilic compounds.[17]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19][20] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed, step-by-step protocol for determining the antioxidant activity of isochroman derivatives using the DPPH assay. This protocol is designed to be self-validating through the inclusion of a known antioxidant standard.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for dissolving samples)
-
Test isochroman derivatives
-
Ascorbic acid or Trolox (as a positive control/standard)[21][22]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.
-
Store the solution in a dark bottle at 4°C. Prepare this solution fresh.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of the isochroman derivative in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a stock solution of the standard antioxidant (Ascorbic Acid or Trolox) and perform the same serial dilutions.[23]
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each concentration of the test samples and standards to respective wells in triplicate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol to separate wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[15]
-
-
Measurement and Calculation:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[13] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the test sample with the DPPH solution.
-
-
Plot the percentage of scavenging activity against the concentration of the test samples and the standard.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant activity.
-
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Analysis of Isochroman Derivatives
The antioxidant capacity of isochroman derivatives can vary significantly based on their substitution patterns. The table below summarizes the reported antioxidant activities of selected isochroman derivatives compared to the standards Trolox and Ascorbic Acid.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent (TEAC) | Reference |
| Standards | ||||
| Trolox | DPPH | Varies | 1.0 (by definition) | [24] |
| Ascorbic Acid | DPPH | Varies | Varies | [25] |
| Isochroman Derivatives | ||||
| 4-p-Cyanobenzoyl-isochroman-1,3-dione | DPPH | 9.00 | Not Reported | [26] |
| 4-p-Nitrobenzoyl-isochroman-1,3-dione | DPPH | > 9.00 | Not Reported | [26] |
| 1,1-dimethyl-6,7-dihydroxyisochroman | Multiple | Not Reported | High radical-scavenging activity | [7] |
| 1-(3',4'-dihydroxyphenyl)-6,7-dihydroxyisochroman | Multiple | Not Reported | High radical-scavenging activity | [7] |
| Hydroxy-1-aryl-isochroman (ISO-2, 3, 4) | TBARS | Higher activity than Trolox | Not Reported | [9] |
| 3-Phenyl-1H-isochromen-1-ones | DPPH | 7-16 fold more potent than Ascorbic Acid | Not Reported | [27] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. TEAC (Trolox Equivalent Antioxidant Capacity) values provide a standardized measure for comparison.[28]
Concluding Remarks for the Drug Development Professional
This guide underscores the potential of isochroman derivatives as a promising class of antioxidant agents. The structure-activity relationship studies reveal that the antioxidant capacity is intricately linked to the nature and position of substituents on the isochroman scaffold.[7][8] For drug development professionals, these findings suggest that targeted synthesis and modification of the isochroman core can lead to the development of novel therapeutics for managing conditions associated with oxidative stress. The provided experimental protocol for the DPPH assay offers a robust and reproducible method for screening and characterizing the antioxidant potential of newly synthesized isochroman derivatives. Further investigations employing a battery of antioxidant assays, including ABTS and ORAC, are recommended for a comprehensive evaluation.[7]
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A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for Isochroman-1-Carboxylic Acid
For researchers, scientists, and drug development professionals, the robust identification of novel bioactive molecules is the cornerstone of therapeutic innovation. High-throughput screening (HTS) serves as a primary engine for this discovery process, enabling the rapid evaluation of vast chemical libraries.[1] However, the integrity of any HTS campaign hinges upon the meticulous validation of the chosen assay. An unvalidated or poorly validated assay can lead to a costly pursuit of false positives or the unfortunate dismissal of promising candidates.
This guide provides an in-depth, experience-driven walkthrough for the validation of a novel, hypothetical high-throughput screening assay designed to identify inhibitors of a target protein that binds to isochroman-1-carboxylic acid. Isochroman derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anti-diabetic, antioxidant, and antiplatelet agents.[2][3][4][5] This guide will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a self-validating system that engenders confidence in your screening results.
The Hypothetical Assay: A Competitive Fluorescence Polarization (FP) Approach
To identify small molecules that interfere with the binding of this compound to its putative target protein, we will employ a competitive fluorescence polarization (FP) assay. FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[6][7] In our assay, a fluorescently-tagged this compound derivative (the "tracer") will bind to the target protein. This binding results in a slower rotation of the tracer in solution, leading to a high fluorescence polarization signal. When a non-fluorescent inhibitor from the screening library displaces the tracer, the smaller, faster-tumbling unbound tracer will emit depolarized light, resulting in a low FP signal.[8]
This "mix-and-read" format is highly amenable to HTS due to its simplicity, speed, and lack of wash steps.[6]
The Validation Gauntlet: A Multi-Pillar Approach to Ensuring Assay Robustness
Assay validation is not a single experiment but a systematic process to demonstrate that the assay is fit for its intended purpose.[9][10] Our validation plan will be built on the pillars of statistical rigor, reproducibility, and biological relevance, adhering to guidelines similar to those established by the National Institutes of Health (NIH).[11][12]
Pillar 1: Establishing a Stable and Reliable Assay System
Before embarking on large-scale screening, the stability of the assay components and the overall process must be confirmed.
Experimental Protocol: Reagent and Signal Stability
-
Reagent Stability: Prepare aliquots of the target protein, fluorescent tracer, and assay buffer. Store them at the intended storage temperature (e.g., -80°C for proteins, -20°C for small molecules) and at the working temperature (e.g., room temperature). At various time points (e.g., 0, 2, 4, 8, 24 hours), run the assay with positive and negative controls to assess any degradation in performance.
-
Signal Stability: After dispensing the reagents into the microplate, read the FP signal at multiple time points (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time and to ensure the signal is stable over the period required for plate reading in an HTS campaign.
Expertise in Action: The causality behind this initial step is to prevent "data drift" during a large screen. If your reagents or signal are not stable over the several hours it might take to screen thousands of compounds, you will be comparing compounds screened at the beginning of the run with those at the end under different conditions, leading to unreliable data.
Pillar 2: Quantifying Assay Performance with Statistical Metrics
The heart of HTS assay validation lies in the statistical evaluation of its performance. We will focus on two key metrics: the Z'-factor and the Signal-to-Background ratio.
Key Performance Indicators (KPIs) for HTS Assay Validation
| Metric | Formula | Interpretation | Acceptance Criteria |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | A measure of the separation between the positive and negative control distributions, accounting for data variability.[13][14] | Z' > 0.5 indicates an excellent assay suitable for HTS.[15][16][17] |
| Signal-to-Background (S/B) Ratio | Meanpos / Meanneg | A simple measure of the dynamic range of the assay.[18] | S/B > 2 is generally considered acceptable, though higher is better.[19] |
SDpos and Meanpos refer to the standard deviation and mean of the positive control, respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control.
Experimental Protocol: Z'-Factor and S/B Ratio Determination
-
Plate Layout: Design a 384-well plate layout with alternating columns of positive controls (e.g., target protein + fluorescent tracer + DMSO) and negative controls (e.g., fluorescent tracer + DMSO, no target protein). This interleaved format helps to mitigate any systematic errors across the plate.
-
Execution: Prepare and dispense the reagents according to the optimized protocol. Incubate for the predetermined optimal time.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Calculation: Calculate the Z'-factor and S/B ratio for the plate. Repeat this experiment on at least three different days to assess inter-day variability.
Trustworthiness by Design: The Z'-factor is a self-validating metric. A Z'-factor below 0.5 immediately signals that the assay has either too small of a signal window or too much variability to reliably distinguish hits from non-hits.[16] Addressing this before starting a large-scale screen is paramount.
Pillar 3: Confirming Biological Relevance and Potency Determination
A statistically robust assay is meaningless if it doesn't accurately reflect the underlying biology. This pillar focuses on demonstrating that the assay can correctly quantify the potency of a known inhibitor.
Experimental Protocol: IC50 Determination of a Reference Inhibitor
-
Compound Selection: Use unlabeled this compound as a reference inhibitor.
-
Dose-Response Curve: Prepare a serial dilution of the reference inhibitor (e.g., 11 points, 1:3 dilution starting from 100 µM).
-
Assay Execution: Perform the FP assay in the presence of the different concentrations of the reference inhibitor.
-
Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent tracer.[20][21][22][23]
Authoritative Grounding: The IC50 value is a widely accepted measure of a compound's potency.[22][24] The reproducibility of the IC50 value for a reference compound across multiple experiments is a strong indicator of the assay's reliability for quantifying the potency of novel hits identified during the screen.
Visualizing the Validation Workflow
Caption: Comparison of key features for different screening methodologies.
Conclusion
The validation of a high-throughput screening assay is a critical, multi-faceted process that underpins the reliability and success of any drug discovery campaign. By systematically evaluating the stability, statistical performance, and biological relevance of an assay, researchers can proceed with confidence, knowing that their screening results are both accurate and actionable. The competitive fluorescence polarization assay detailed here represents a robust and efficient method for the identification of inhibitors of this compound-protein interactions. However, a thorough understanding of alternative methodologies is essential for selecting the optimal approach for any given scientific question. This guide provides the foundational principles and practical protocols to empower researchers to design and validate their own high-quality HTS assays, ultimately accelerating the path to novel therapeutic discoveries.
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid Moiety in Isochroman Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The carboxylic acid functional group is a cornerstone in medicinal chemistry, often serving as a critical pharmacophoric element for target engagement through its ability to form strong electrostatic interactions and hydrogen bonds.[1][2] In numerous drug classes, including many isochroman-based therapeutics, this moiety is indispensable for biological activity. However, the very properties that make it an effective anchor for a pharmacophore can also introduce significant liabilities. These drawbacks frequently include poor membrane permeability, high plasma protein binding, rapid metabolism via glucuronidation leading to potentially reactive metabolites, and overall a challenging ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4][5]
Bioisosterism, the strategy of replacing a functional group with another that possesses similar physicochemical and steric properties, offers a rational approach to mitigate these issues while preserving or even enhancing biological activity.[6][7][8] This guide provides a comparative analysis of prominent bioisosteric replacement strategies for the carboxylic acid group, framed within the context of optimizing isochroman analog drug candidates. We will delve into the mechanistic rationale behind choosing a specific bioisostere, compare their performance using experimental data from seminal studies, and provide actionable experimental protocols for their synthesis and evaluation.
The Rationale for Carboxylic Acid Replacement
The decision to replace a carboxylic acid is driven by the need to overcome specific development hurdles. The workflow below illustrates the common logic path from identifying a problem with a lead compound to selecting a bioisosteric replacement strategy.
Caption: A workflow diagram illustrating the rationale for bioisosteric replacement.
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is context-dependent, relying on the specific drug target and the desired physicochemical property modulation.[1][3] Below, we compare several widely used bioisosteres against the parent carboxylic acid.
Tetrazole: The Classic Mimic
The 5-substituted 1H-tetrazole is arguably the most successful and widely employed carboxylic acid bioisostere.[1][9] Its success stems from a pKa (around 4.5-5.1) that closely matches that of carboxylic acids, allowing it to exist as an anion at physiological pH and mimic key ionic interactions.[10]
-
Key Advantages:
-
Metabolic Stability: Tetrazoles are resistant to the acyl glucuronidation pathways that metabolize carboxylic acids.[10] While they can undergo N-glucuronidation, the resulting adducts are generally stable and not associated with the same toxicity concerns.[1][10]
-
Increased Lipophilicity: The tetrazolate anion is more lipophilic than a carboxylate, which can improve membrane permeability and oral absorption.[10]
-
Target Interactions: The planar, aromatic nature of the tetrazole ring can engage in favorable interactions within the binding pocket.
-
-
Potential Challenges:
-
Permeability: Despite higher lipophilicity, the increased desolvation penalty can sometimes lead to lower-than-expected permeability.[10]
-
Synthesis: The use of azide reagents requires careful handling, although modern synthetic methods have improved safety.[10]
-
Size: The tetrazole ring is slightly larger than a carboxyl group, which may require accommodation by the target's binding site.[10][11]
-
The development of angiotensin II receptor blockers like Losartan, where a tetrazole replaced a carboxylic acid to yield a potent and orally bioavailable drug, is a landmark example of this strategy's power.[1][10]
Acylsulfonamides: The Tunable Alternative
N-acylsulfonamides are highly versatile bioisosteres whose acidity can be tuned by modifying the substituent on the sulfonamide nitrogen.[12] This allows for fine-tuning of the pKa to match the parent carboxylic acid or to explore a range of acidities.
-
Key Advantages:
-
Tunable Acidity: The pKa can be modulated over a wide range, providing greater control over the ionization state.
-
Improved Lipophilicity: Generally more lipophilic than carboxylic acids, which can aid in cell permeability.
-
Metabolic Stability: Often more stable to metabolic degradation than carboxylic acids.
-
-
Potential Challenges:
-
Hydrogen Bonding: The geometry of hydrogen bonding differs from a carboxylate, which may impact binding affinity.
-
Synthesis: May require multi-step synthetic sequences.
-
Studies on CXCR2 antagonists have shown that acylsulfonamide bioisosteres can lead to potent, orally bioavailable inhibitors with excellent pharmacokinetic properties.[13][14]
Hydroxamic Acids: The Metal Chelator
While often used for their metal-chelating properties (e.g., in HDAC inhibitors), hydroxamic acids also serve as effective carboxylic acid bioisosteres.[1] They are moderately acidic, with pKa values typically in the range of 8-9.[1]
-
Key Advantages:
-
Unique Interactions: Can act as both a hydrogen bond donor and acceptor, potentially forming different interactions than a carboxylate.
-
Prodrug Potential: Can be esterified to improve permeability.
-
-
Potential Challenges:
-
Metabolic Instability: Can undergo rapid hydrolysis back to the corresponding carboxylic acid in vivo.[1] This stability can be improved by introducing bulky substituents on the nitrogen atom.[1]
-
Toxicity: Like carboxylic acids, they can be metabolized via glucuronidation and sulfation, potentially leading to reactive metabolites.[1]
-
Higher pKa: Being less acidic, they are predominantly neutral at physiological pH, which fundamentally changes the nature of the interaction with the target compared to a carboxylate.
-
Data Summary: Physicochemical Properties
The following table summarizes key experimental data for common bioisosteres, derived from a comprehensive study on phenylpropionic acid derivatives, which provides a standardized comparison.[15][16]
| Moiety | Structure | pKa | logD (pH 7.4) | Permeability (PAMPA, 10⁻⁶ cm/s) | Key Advantage(s) | Key Disadvantage(s) |
| Carboxylic Acid | -COOH | 4.64 | -0.49 | 0.1 | Strong H-bonding, well-understood | Poor permeability, metabolic liability |
| 1H-Tetrazole | -CN₄H | 4.89 | -0.23 | 0.2 | Metabolic stability, lipophilic | Desolvation penalty, larger size |
| Acylsulfonamide | -CONHSO₂CH₃ | 6.34 | 0.72 | > 50 | Tunable pKa, high permeability | Different H-bond geometry |
| Hydroxamic Acid | -CONHOH | 9.30 | 1.10 | > 50 | Novel interactions, prodrug potential | Metabolic instability, high pKa |
| Squaramide | -C₄O₂(NHR)₂ | ~5-7 | Variable | Variable | Planar, rigid scaffold | Synthetic complexity |
| Sulfonic Acid | -SO₃H | < 2 | -2.71 | < 0.1 | Strong acid, highly polar | Very low permeability |
| Phosphonic Acid | -PO₃H₂ | ~2.3, ~7.7 | -2.48 | < 0.1 | Divalent, strong interactions | Very low permeability |
Data adapted from Ortwine et al., J. Med. Chem. 2016, 59, 7, 3066–3084.[16]
Experimental Protocols: A Self-Validating System
The trustworthiness of a bioisosteric replacement study hinges on robust and reproducible experimental design. Below are representative protocols for the synthesis and evaluation of a tetrazole bioisostere from a hypothetical isochroman-nitrile precursor.
Protocol 1: Synthesis of a 5-Substituted Tetrazole Isochroman Analog
This protocol describes a common method for tetrazole formation via a [3+2] cycloaddition reaction.
Objective: To convert an isochroman-nitrile lead compound into its corresponding 5-tetrazolyl bioisostere.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isochroman-nitrile starting material (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq) to the solution.
-
Causality Note: Triethylamine hydrochloride acts as a mild acid catalyst to protonate the intermediate, facilitating the reaction. NaN₃ is the azide source. DMF is a polar aprotic solvent suitable for this reaction type. Extreme caution must be exercised when handling sodium azide as it is highly toxic and potentially explosive.
-
-
Heating: Heat the reaction mixture to 100-120 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup (Self-Validation Step 1 - Quench): Cool the reaction to room temperature. Carefully pour the mixture into a beaker of water and acidify to pH 2-3 with 1N HCl.
-
Causality Note: Acidification protonates the tetrazole, making it less water-soluble and allowing for extraction. This step also quenches any residual azide.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing (Self-Validation Step 2 - Purification): Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure tetrazole analog.
-
Characterization (Self-Validation Step 3 - Confirmation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final purity should be >95% as determined by HPLC.
Protocol 2: In Vitro Target Binding Assay (Fluorescence Polarization)
Objective: To compare the binding affinity of the parent carboxylic acid and the new tetrazole analog to their protein target.
Caption: Workflow for a competitive fluorescence polarization binding assay.
Methodology:
-
Materials: Purified target protein, a fluorescently-labeled ligand (tracer) known to bind the target, test compounds (parent acid and tetrazole bioisostere), assay buffer, 384-well black plates.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Setup:
-
Total Binding Control: Add protein, tracer, and DMSO (no compound). This defines the upper signal window.
-
Nonspecific Binding Control: Add tracer and DMSO (no protein, no compound). This defines the lower signal window.
-
Test Wells: Add protein, tracer, and the serial dilution of the test compounds.
-
Causality Note (Self-Validation): These controls are essential. The difference between total and nonspecific binding defines the assay window. If this window is too small, the data is unreliable. A known potent inhibitor should also be run as a positive control to validate assay performance.
-
-
Incubation: Add the components to the plate, mix, and incubate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization (FP) signal in millipolarization units (mP) on a compatible plate reader.
-
Analysis: Plot the mP values against the logarithm of the compound concentration. Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
By comparing the Ki values of the parent carboxylic acid and the tetrazole analog, a direct, quantitative measure of the bioisosteric replacement's effect on target engagement is obtained. This data, combined with results from cell-based functional assays and ADME profiling, provides a comprehensive picture to guide the next steps in the drug discovery program.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Isochroman-1-carboxylic Acid
As professionals dedicated to the advancement of science, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. Isochroman-1-carboxylic acid, a member of the isochroman family of compounds, is a valuable building block in medicinal chemistry and drug development.[1][2] However, its proper disposal is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
This guide, grounded in established chemical safety principles and regulatory standards, provides a comprehensive, step-by-step protocol for the disposal of this compound. Given that specific hazard data for this exact compound is not widely published, we will proceed with a conservative approach, inferring its hazard profile from its core chemical structure and data on analogous compounds.
Part 1: Hazard Assessment and Core Safety Principles
Before any disposal procedure, a thorough understanding of the potential risks is paramount. The structure of this compound features a carboxylic acid group, which dictates its acidic properties, and an isochroman scaffold.
Inferred Hazard Profile:
-
Corrosivity/Irritation: Like most organic acids, it should be presumed to be a skin and eye irritant.[3][4] Related compounds are known to cause skin irritation (H315) and serious eye irritation (H319).[5]
-
Respiratory Irritation: In powdered form, it may cause respiratory tract irritation (H335).[4][5]
-
Toxicity: Some related carboxylic acid derivatives, such as Coumarin-3-carboxylic acid, are classified as toxic if swallowed (H301). Therefore, this compound should be handled with measures to prevent ingestion.
-
Combustibility: The parent isochroman structure is a combustible liquid.[6] While the carboxylic acid derivative is a solid, thermal decomposition can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[7]
Based on this profile, the cardinal principle of disposal is to treat this compound as a hazardous chemical waste. It must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[5][6] Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][8]
| Parameter | Guideline | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. | To prevent skin and eye contact with a presumed irritant and potentially toxic substance.[4][5][8] |
| Handling Environment | Well-ventilated area or chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[5][8] |
| Primary Disposal Route | Approved Hazardous Waste Contractor / EHS Office. | Ensures compliance with national and local regulations for chemical waste.[6][9] |
| Forbidden Disposal Routes | Drain disposal, general trash. | Prevents environmental contamination and protects wastewater systems and sanitation workers.[5] |
| Waste Storage | Tightly sealed, compatible, and clearly labeled containers. | Prevents leaks, spills, and accidental mixing with incompatible materials.[10][11] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste this compound from the point of generation to its final hand-off for disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and simplifies the disposal process for EHS personnel.
-
Designate a Waste Container: Use a new or triple-rinsed container made of a compatible material, such as high-density polyethylene (HDPE). The original product container is often the best choice.[9][11] Ensure the container is in good condition with a securely fitting cap.[9]
-
Collect the Waste:
-
Solid Waste: Carefully transfer any unused or contaminated solid this compound into the designated waste container. Avoid creating dust.[4]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, should also be placed in this container.
-
Solutions: If the compound is in a solvent, collect it as liquid organic waste. Do not mix aqueous and organic solvent waste streams.[3] The container must be clearly labeled with all chemical constituents and their approximate percentages.
-
-
Label the Container: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other components (e.g., solvents). Note the date when waste was first added.[9]
Step 2: On-Site Storage
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Location: The SAA must be at or near the point of waste generation.[9]
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[11]
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, bases, and sources of ignition.[3][7]
Step 3: Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential for mitigating them.
-
Assess the Situation: For any large spill, or if you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.
-
Manage Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into your designated hazardous waste container.[4]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Personal Contamination:
Step 4: Arranging for Final Disposal
Once your waste container is full or you have finished the project, you must arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your laboratory's SAA.[9][10]
-
Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation is a critical part of the "cradle-to-grave" tracking system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
-
Hand-Off: Transfer the waste to authorized EHS personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
Part 3: Visualization of the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the logical flow for handling waste this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to this structured and cautious protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.
References
- EHSO Manual 2025-2026. (n.d.). Hazardous Waste. Retrieved from the University of Oklahoma Environmental Health and Safety Office.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet: Coumarin-3-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44139929, Isochroman mono-carboxylic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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- Angene Chemical. (2021, May 1). Safety Data Sheet: Isochroman-1,3,4-trione.
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-57. Retrieved from [Link]
- Biosynth. (n.d.). 1-Oxo-isochroman-3-carboxylic acid.
- BOC Sciences. (n.d.). Isochroman: Properties, Applications, and Chemical Synthesis Insights.
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A Researcher's Guide to Personal Protective Equipment for Handling Isochroman-1-carboxylic Acid
As novel molecules are synthesized and evaluated in the fast-paced environment of drug development, a foundational commitment to safety is paramount. Isochroman-1-carboxylic acid, a heterocyclic compound of interest, requires meticulous handling procedures to ensure the safety of laboratory personnel. This guide provides an in-depth operational plan, detailing the essential personal protective equipment (PPE) and procedural steps necessary for its safe management, from initial handling to final disposal.
Immediate Safety Profile: this compound
This information dictates a cautious approach, focusing on preventing contact with skin, eyes, and respiratory mucosa.
| Hazard Classification (Inferred) | GHS Pictogram (Anticipated) | Required PPE & Engineering Controls |
| Skin Corrosion/Irritation | Chemical-resistant gloves (Nitrile), Lab coat | |
| Serious Eye Damage/Irritation | Chemical safety goggles or face shield | |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Chemical fume hood, Respiratory protection if dust is generated |
Core Directive: The Right PPE for the Task
The selection of PPE is not merely a checklist item; it is a scientifically-driven decision based on the chemical's properties and the potential routes of exposure.
-
Eye and Face Protection : The risk of splashes, even from small volumes, necessitates robust eye protection.
-
Mandatory : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 regulations or European Standard EN166[2][3].
-
Best Practice : When handling larger quantities (>10 mL) or during procedures with a higher splash risk (e.g., transferring solutions), supplement goggles with a full-face shield[4].
-
-
Skin and Body Protection : Preventing dermal contact is crucial, as related compounds are known skin irritants[1].
-
Gloves : Nitrile or butyl rubber gloves are recommended for handling carboxylic acids due to their chemical resistance[4][5]. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream.
-
Lab Coat : A standard laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, consider an impervious apron made of PVC or neoprene[4].
-
-
Respiratory Protection : this compound is a solid, and handling it can generate dust, which may cause respiratory irritation[1].
-
Primary Control : All handling of the solid chemical must be performed within a certified chemical fume hood to control exposure to dust and potential vapors[6].
-
Secondary Control : If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary[2][4].
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow minimizes risk and ensures reproducibility and safety. The following protocol outlines the essential steps for working with this compound.
-
Pre-Handling Checks :
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower.
-
Assemble all necessary PPE: chemical safety goggles, properly sized nitrile gloves, and a lab coat.
-
Prepare spill control materials, such as a neutralizing agent for acids (e.g., sodium bicarbonate) and absorbent pads.
-
-
Handling the Chemical :
-
Perform all manipulations, especially weighing the solid compound, inside a chemical fume hood to prevent inhalation of dust[6].
-
Use a dedicated spatula and anti-static weigh paper.
-
When dissolving, add the acid to the solvent slowly. Never add water or solvent directly to a large quantity of acid, as this can cause splashing.
-
Keep all containers holding the chemical tightly closed when not in use[3].
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood and any equipment used with an appropriate cleaning agent.
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally the goggles.
-
Wash hands thoroughly with soap and water after removing all PPE[7].
-
Disposal Plan: Managing Contaminated Materials
Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste : Contaminated gloves, weigh paper, paper towels, and any unreacted chemical.
-
Liquid Waste : Unused solutions or reaction mixtures. Aqueous waste should be collected separately from organic solvent waste[8].
-
-
Container Management :
-
Storage and Pickup :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[10][11].
-
Ensure incompatible wastes (e.g., acids and bases) are stored separately to prevent dangerous reactions[10].
-
Once a container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) or Office of Clinical and Research Safety (OCRS) department[9][11]. Never dispose of this chemical or its containers in the regular trash or down the sink[9][12].
-
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their personal safety and maintaining a secure laboratory environment.
References
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
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LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
